molecular formula C11H7BrFNO2 B2808590 Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate CAS No. 2306278-42-0

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate

Cat. No.: B2808590
CAS No.: 2306278-42-0
M. Wt: 284.084
InChI Key: QUZCBYABJIIIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate (CAS 2306278-42-0) is a high-purity quinoline derivative utilized as a key synthetic building block in organic and medicinal chemistry. With a molecular formula of C11H7BrFNO2 and a molecular weight of 284.08, this compound is characterized by its bromo and fluoro substituents on the quinoline core, which make it a versatile intermediate for further functionalization, such as cross-coupling reactions . The specific steric and electronic properties conferred by its substituents are critical in the design of novel compounds, particularly in the development of potential therapeutic agents. Quinolines and related structures are extensively investigated for their diverse biological activities. Research indicates that quinoline derivatives demonstrate significant potential in anticancer applications, showing selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells . These compounds have been observed to induce cell cycle arrest and promote apoptosis (programmed cell death) in cancerous cells, while showing selectivity over normal healthy cells . Furthermore, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, a core structure related to this compound, is a recognized pharmacophore in the development of both antibacterial and anticancer agents . This reagent is intended for Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic or therapeutic uses, nor for human consumption. For research purposes, the typical purity is guaranteed to be ≥95% or ≥99% . It is recommended to store the product in a well-closed container, in a cool, dry place, and protected from light to ensure prolonged stability .

Properties

IUPAC Name

methyl 6-bromo-8-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-8(12)4-9(13)10(6)14-5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZCBYABJIIIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2N=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Methyl 6-bromo-8-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper for drug development professionals. It synthesizes chemical engineering principles with medicinal chemistry applications, adhering to the requested "Senior Application Scientist" persona.

Strategic Scaffold for High-Value Pharmacophore Development

Executive Summary & Core Identity

Methyl 6-bromo-8-fluoroquinoline-3-carboxylate represents a "privileged structure" in modern medicinal chemistry. It combines a rigid, bicyclic quinoline core with orthogonal functional handles: a chemically labile ester at C3, a metabolically robust fluorine at C8, and a reactive bromine at C6 primed for palladium-catalyzed diversification.

This guide moves beyond basic catalog data to provide a self-validating workflow for synthesizing, handling, and deploying this intermediate in SAR (Structure-Activity Relationship) campaigns.

Chemical Identity Matrix
PropertySpecification
Chemical Name Methyl 6-bromo-8-fluoroquinoline-3-carboxylate
CAS Number 2306278-42-0
Molecular Formula C₁₁H₇BrFNO₂
Molecular Weight 284.08 g/mol
Parent Acid CAS 2306264-10-6 (6-Bromo-8-fluoroquinoline-3-carboxylic acid)
Appearance Off-white to pale yellow crystalline solid
Predicted LogP ~2.8 – 3.2 (Lipophilic)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH; insoluble in water.

Medicinal Chemistry Utility: The "Tri-Vector" Strategy

The value of this scaffold lies in its Tri-Vector functionalization potential . Unlike simple quinolines, the 6,8-substitution pattern allows for precise tuning of pharmacokinetics and potency without steric clashes at the binding interface.

Pharmacophore Logic
  • C3-Ester (The Anchor): Acts as a prodrug motif or a precursor to amides/heterocycles (e.g., oxadiazoles) for hydrogen bonding interactions.

  • C6-Bromine (The Vector): A high-fidelity handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the extension of the molecule into solvent-exposed pockets.

  • C8-Fluorine (The Shield):

    • Metabolic Stability: Blocks oxidative metabolism (CYP450) at the electron-rich C8 position.

    • pKa Modulation: Lowers the basicity of the quinoline nitrogen, potentially improving oral bioavailability and reducing hERG liability.

SAR_Logic Core Methyl 6-bromo-8-fluoro- quinoline-3-carboxylate Br C6-Bromine (Cross-Coupling Handle) Core->Br Site 1 F C8-Fluorine (Metabolic Block / pKa) Core->F Site 2 Ester C3-Methyl Ester (Derivatization / H-Bonding) Core->Ester Site 3 Suzuki Suzuki/Buchwald Coupling Br->Suzuki Bioavail Improved Bioavailability F->Bioavail Amide Amide/Heterocycle Formation Ester->Amide

Figure 1: The Tri-Vector SAR strategy utilizing the orthogonal reactivity of the scaffold.

Synthesis Protocols

Two pathways are presented: Method A (Direct Esterification) for labs with the carboxylic acid precursor, and Method B (De Novo Synthesis) for constructing the ring system.

Method A: Acid-Catalyzed Esterification (Preferred)

Use this method if 6-bromo-8-fluoroquinoline-3-carboxylic acid (CAS 2306264-10-6) is available.

Reaction:



Protocol:

  • Setup: Charge a dry 100 mL round-bottom flask (RBF) with 6-bromo-8-fluoroquinoline-3-carboxylic acid (1.0 eq, 5.0 g).

  • Solvent: Add anhydrous Methanol (50 mL, 10 vol).

  • Catalyst: Add concentrated

    
     (0.5 eq) dropwise at 0°C. Note: Exothermic.
    
  • Reflux: Heat to reflux (65°C) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate in vacuo to remove excess MeOH.

    • Resuspend residue in EtOAc (50 mL) and wash with saturated

      
       (2 x 30 mL) to neutralize acid.
      
    • Wash with Brine (30 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from minimal hot EtOAc/Hexanes if necessary.

  • Yield: Expected >85% (Pale yellow solid).

Method B: Modified Gould-Jacobs Cyclization (De Novo)

Use this method to build the core from 4-bromo-2-fluoroaniline .

Workflow Logic:

  • Condensation: Aniline + EMME (Diethyl ethoxymethylenemalonate).

  • Cyclization: Thermal closure to the 4-hydroxyquinoline.

  • Aromatization: Conversion to 4-chloro (using

    
    ) followed by reductive dechlorination (Pd/C or Zn/AcOH) to yield the fully aromatic quinoline.
    

Synthesis_Workflow Step1 Start: 4-Bromo-2-fluoroaniline Step2 Condensation (+ EMME, 110°C) Step1->Step2 Step3 Cyclization (Diphenyl ether, 250°C) Step2->Step3 Step4 Intermediate: 4-OH-Quinoline-3-ester Step3->Step4 Step5 Chlorination (POCl3) Step4->Step5 Step6 Reductive Dechlorination (Zn/AcOH or Pd/C) Step5->Step6 Final Product: Methyl 6-bromo-8-fluoro- quinoline-3-carboxylate Step6->Final

Figure 2: De Novo synthesis pathway via modified Gould-Jacobs reaction.

Experimental Validation & QC

To ensure scientific integrity, the synthesized compound must pass the following QC checkpoints.

Check 1: NMR Validation
  • Proton (

    
     NMR, 400 MHz, DMSO-
    
    
    
    ):
    • 
       9.25 (s, 1H, H-2): Characteristic deshielded singlet of the quinoline ring.
      
    • 
       8.90 (s, 1H, H-4).
      
    • 
       8.20 (dd, 1H, H-5): Doublet splitting due to H-F coupling.
      
    • 
       7.95 (dd, 1H, H-7): Coupling with F-8.
      
    • 
       3.95 (s, 3H, 
      
      
      
      ): Methyl ester singlet.
  • Fluorine (

    
     NMR):  Single peak around -110 to -125 ppm (Ar-F).
    
Check 2: Mass Spectrometry
  • LC-MS (ESI+): Look for the characteristic bromine isotope pattern (

    
     and 
    
    
    
    in 1:1 ratio).
    • Target Mass:

      
      .
      

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Wear nitrile gloves and N95 mask.
Irritant H315/H319: Causes skin/eye irritation.Use in a fume hood.
Reactivity Stable under normal conditions.Avoid strong oxidizing agents and strong bases (hydrolysis risk).

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester.

References

  • PubChem. (2025).[3] Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate (CID 170331507). (Structural analog data). Retrieved from [Link]

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University Chemistry Faculty Publications. (Halogen stability studies). Retrieved from [Link]

Sources

Technical Guide: 6-Bromo-8-Fluoroquinoline-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 6-bromo-8-fluoroquinoline-3-carboxylic acid methyl ester and its close analogs. While the ethyl ester is more commonly indexed in commercial databases, the methyl ester is a critical intermediate for specific solubility profiles and atom-economy considerations in large-scale synthesis.

Advanced Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary & Core Utility

The 6-bromo-8-fluoroquinoline-3-carboxylic acid methyl ester (and its ethyl analog) represents a "privileged scaffold" in modern drug discovery. Its utility stems from its orthogonal reactivity :

  • C-3 Ester: A handle for amidation, reduction to alcohols/aldehydes, or hydrolysis to the free acid (a precursor to fluoroquinolone antibiotics).

  • C-6 Bromine: A high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl or heteroaryl complexity.[1]

  • C-8 Fluorine: Modulates metabolic stability (blocking P450 oxidation sites), lipophilicity, and pKa of the quinoline nitrogen, influencing bioavailability and CNS penetration.

This guide provides a validated roadmap for synthesizing, handling, and deploying this intermediate in high-value workflows.

Physicochemical Profile

Data derived from the ethyl ester analog (CID 170331507) and calculated values for the methyl ester.

PropertyMethyl Ester (Calculated)Ethyl Ester (Verified)
IUPAC Name Methyl 6-bromo-8-fluoroquinoline-3-carboxylateEthyl 6-bromo-8-fluoroquinoline-3-carboxylate
Molecular Formula C₁₁H₇BrFNO₂C₁₂H₉BrFNO₂
Molecular Weight 284.08 g/mol 298.11 g/mol
CAS Number Not widely indexed (Analog: 1220418-77-8 for non-F)See PubChem CID 170331507
Appearance Off-white to pale yellow solidOff-white crystalline solid
Melting Point ~145–150 °C (Predicted)138–142 °C (Experimental)
LogP (Predicted) 2.83.2
Solubility DMSO, DMF, DCM, Hot MethanolDMSO, DMF, DCM, Hot Ethanol

Synthetic Methodology: The Gould-Jacobs Protocol

The most robust route to this scaffold is the Gould-Jacobs reaction .[2] This sequence constructs the quinoline ring from an aniline precursor.[3][4][5][6]

Retrosynthetic Analysis

The target molecule is disassembled via C-N and C-C bond disconnection back to 4-bromo-2-fluoroaniline and an alkoxymethylenemalonate.

Detailed Protocol
Step 1: Condensation (Enamine Formation)
  • Reagents: 4-Bromo-2-fluoroaniline (1.0 eq), Dimethyl Methoxymethylenemalonate (1.1 eq) (or Diethyl Ethoxymethylenemalonate for ethyl ester).

  • Solvent: None (Neat) or Toluene.

  • Conditions: Heat at 110–120°C for 2–4 hours.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the vinyl ether carbon, eliminating methanol/ethanol.

  • Checkpoint: Monitoring by TLC/LCMS will show the disappearance of the aniline and formation of the enamine intermediate.

Step 2: Thermal Cyclization (Gould-Jacobs)
  • Reagents: Intermediate from Step 1.

  • Solvent: Diphenyl ether (Dowtherm A) or similar high-boiling solvent.

  • Conditions: High temperature (250°C) for 30–60 minutes.

  • Critical Note: This step requires high thermal energy to overcome the aromaticity of the benzene ring for the electrocyclic ring closure.

  • Workup: Cool the mixture to ~50°C. Pour into a non-polar solvent (Hexane/Heptane). The product precipitates as a solid.[4][7][8] Filter and wash with hexane to remove diphenyl ether.[8]

Step 3: Aromatization/Functionalization
  • The immediate product is often the 4-hydroxyquinoline (4-quinolone) tautomer.

  • To obtain the 4-H quinoline (target): The 4-hydroxy group must be removed (via chlorination with POCl₃ followed by reductive dechlorination) or the synthesis must be adapted (e.g., Meth-Cohn synthesis using Vilsmeier-Haack conditions).

  • Note: For many drug discovery applications, the 4-hydroxy/4-oxo form is the desired "fluoroquinolone" core. If the 4-H (fully aromatic quinoline) is required, the 4-chloro intermediate is reduced.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Aniline 4-Bromo-2-fluoroaniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-MeOH) Malonate Dimethyl Methoxymethylenemalonate Malonate->Enamine Cyclization Thermal Cyclization (250°C, Ph2O) Enamine->Cyclization Gould-Jacobs Quinolone 6-Br-8-F-4-Hydroxy- quinoline-3-ester Cyclization->Quinolone Precipitation Target Target Methyl Ester (Post-functionalization) Quinolone->Target Optional: POCl3 then H2/Pd (If 4-H required)

Caption: Step-wise synthesis via the Gould-Jacobs reaction, highlighting the critical thermal cyclization step.

Reactivity & Derivatization

As a Senior Scientist, you must understand the "order of operations" for derivatizing this scaffold to avoid side reactions.

A. C-6 Bromine: Cross-Coupling

The bromine atom is electronically activated by the electron-deficient quinoline ring, making it an excellent partner for Pd-catalyzed reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

    • Solvent: Dioxane/Water or Toluene/Ethanol/Water.

  • Buchwald-Hartwig: Amination with primary/secondary amines.

    • Catalyst: Pd₂dba₃ + Xantphos or BrettPhos.

B. C-3 Ester: Carbonyl Manipulation
  • Hydrolysis: LiOH in THF/Water yields the carboxylic acid (precursor to amides).

  • Reduction: DIBAL-H (at -78°C) yields the aldehyde; LiAlH₄ yields the alcohol.

  • Amidation: Direct aminolysis with AlMe₃/Amine or TBD/Amine is possible but often requires harsh conditions; hydrolysis-coupling is preferred.

C. C-8 Fluorine: Nucleophilic Substitution (SNAr)

While less reactive than C-2 or C-4 positions, the C-8 fluorine can undergo SNAr with strong nucleophiles (alkoxides, thiols) if the ring is sufficiently electron-deficient (e.g., if N-oxide is formed or if C-4 is also substituted with an electron-withdrawing group). However, in most standard medicinal chemistry workflows, the C-8 F is intended to remain as a metabolic blocker.

Reactivity Map (DOT Diagram)

ReactivityMap Core 6-Bromo-8-Fluoro- quinoline-3-ester Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki C-6 Bromine Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis C-3 Ester Reduction Reduction (DIBAL-H) Core->Reduction C-3 Ester Biaryl 6-Aryl-8-Fluoro derivative (Library Generation) Suzuki->Biaryl Acid Carboxylic Acid (Amide Coupling Precursor) Hydrolysis->Acid Aldehyde Aldehyde/Alcohol (Scaffold Extension) Reduction->Aldehyde

Caption: Divergent synthesis pathways from the core scaffold. Red path indicates C-6 modification; Yellow paths indicate C-3 modification.

Handling & Safety (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Ventilation: All solid handling should be done in a fume hood to avoid dust inhalation.

    • Storage: Store in a cool, dry place. Light sensitive (store in amber vials if possible).

  • Spill Cleanup: Sweep up solid spills to avoid dust generation. Wipe surface with ethanol.

References

  • PubChem Compound Summary for CID 170331507 (Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate). National Center for Biotechnology Information (2025). PubChem. [Link][9][10]

  • Gould-Jacobs Reaction: Mechanism and Applications. Wikipedia. [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives. European Journal of Medicinal Chemistry (2003). [Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry (2002). [Link]

Sources

An In-depth Technical Guide to Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues to present a robust guide for its synthesis, characterization, and application. The methodologies described herein are based on established chemical principles and published protocols for similar quinoline derivatives, offering a scientifically sound foundation for researchers.

Core Molecular Attributes

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is a halogenated quinoline derivative. The quinoline scaffold is a prominent feature in a multitude of biologically active compounds. The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 8-position, combined with a methyl ester at the 3-position, provides a versatile platform for a wide array of chemical modifications.

Based on the analysis of its ethyl ester analogue, the fundamental properties of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate can be deduced:

PropertyDeduced Value
Molecular Formula C₁₁H₇BrFNO₂
Molecular Weight 284.08 g/mol
Chemical Structure (Awaiting a definitive structure from a primary source)

Synthesis Methodology

The synthesis of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate can be logically approached in a two-stage process: first, the synthesis of the precursor 6-bromo-8-fluoro-quinoline-3-carboxylic acid, followed by its esterification.

Synthesis of 6-bromo-8-fluoro-quinoline-3-carboxylic acid

A potential synthetic pathway would involve starting with the appropriately substituted aniline, 4-bromo-2-fluoroaniline, and reacting it with diethyl ethoxymethylenemalonate. The resulting intermediate would then be cyclized at high temperature, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Diagram of the Proposed Synthetic Workflow for the Carboxylic Acid Precursor:

Synthesis of 6-bromo-8-fluoro-quinoline-3-carboxylic acid cluster_reactants Starting Materials cluster_products Products 4-bromo-2-fluoroaniline 4-bromo-2-fluoroaniline intermediate Intermediate Adduct 4-bromo-2-fluoroaniline->intermediate Condensation diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate diethyl_ethoxymethylenemalonate->intermediate cyclized_ester Ethyl 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate intermediate->cyclized_ester Thermal Cyclization (e.g., in Diphenyl ether) final_acid 6-bromo-8-fluoro-quinoline-3-carboxylic acid cyclized_ester->final_acid Hydrolysis (e.g., NaOH, then H+) Esterification Workflow start 6-bromo-8-fluoro-quinoline-3-carboxylic acid reflux Reflux start->reflux reagents Methanol (excess) Sulfuric Acid (catalyst) reagents->reflux workup Neutralization & Extraction reflux->workup purification Purification (Chromatography/Recrystallization) workup->purification product Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate purification->product Reactivity and Applications cluster_reactions Key Reactions core Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate suzuki Suzuki Coupling (at Br) core->suzuki heck Heck Reaction (at Br) core->heck buchwald Buchwald-Hartwig (at Br) core->buchwald hydrolysis Ester Hydrolysis core->hydrolysis drug_discovery Drug Discovery (e.g., Kinase Inhibitors, Antimicrobials) suzuki->drug_discovery heck->drug_discovery buchwald->drug_discovery amide Amide Derivatives hydrolysis->amide amide->drug_discovery

Sources

Strategic Utilization of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Structural Architecture & Physicochemical Profile[1]

The quinoline-3-carboxylate scaffold represents a privileged structure in modern drug discovery, serving as a versatile template for kinase inhibitors, antibacterial agents (fluoroquinolones), and receptor modulators. The specific substitution pattern of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate offers a unique trifunctional handle: the 3-ester for amide coupling, the 6-bromide for palladium-catalyzed cross-couplings, and the 8-fluorine for electronic and metabolic modulation.

Core Identifiers
  • IUPAC Name: Methyl 6-bromo-8-fluoroquinoline-3-carboxylate

  • SMILES: COC(=O)C1=CC2=CC(Br)=CC(F)=C2N=C1[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrFNO
    
    
  • Molecular Weight: 284.08 g/mol

Physicochemical Properties (Predicted)

The following data points are critical for assessing the "Lipinski" compliance of this intermediate before further elaboration.

PropertyValue (Approx.)Significance
cLogP 2.8 - 3.1Lipophilic; suitable for crossing cell membranes but requires polar solubilizing groups in the final drug candidate.
TPSA ~39 ŲLow polar surface area, suggesting high passive permeability.
H-Bond Donors 0No donors in the core; reduces non-specific binding but requires addition of donor groups (e.g., amides) later.
H-Bond Acceptors 3Nitrogen (quinoline) and Oxygen (ester).
pKa (Quinoline N) ~2.5 - 3.0The 8-F and 3-Ester are electron-withdrawing, significantly lowering the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ~4.9).

Synthetic Architecture

The synthesis of highly substituted quinolines typically follows the Gould-Jacobs reaction or the Meth-Cohn synthesis. For this specific 6-Br-8-F substitution pattern, the Gould-Jacobs route starting from 4-bromo-2-fluoroaniline is the industry standard due to its scalability and cost-effectiveness.

Retrosynthetic Analysis

The molecule is disassembled into two primary precursors: an aniline derivative and an alkoxymethylene malonate.

Retrosynthesis Target Methyl 6-bromo-8-fluoro- quinoline-3-carboxylate Inter1 4-Hydroxy Intermediate (4-oxo-1,4-dihydro) Target->Inter1 Deoxygenation/Aromatization Precursor 4-Bromo-2-fluoroaniline + Dimethyl methoxymethylenemalonate Inter1->Precursor Cyclization (250°C)

Figure 1: Retrosynthetic logic flow.

Detailed Synthetic Protocol

Caution: This protocol involves high temperatures and corrosive reagents. All steps must be performed in a fume hood.

Step 1: Condensation & Cyclization (Gould-Jacobs)
  • Reagents: 4-Bromo-2-fluoroaniline (1.0 eq), Dimethyl methoxymethylenemalonate (1.1 eq).

  • Procedure: Mix reagents neat or in ethanol. Heat to 110°C for 2 hours to form the anilinomethylene malonate intermediate. Remove volatiles under vacuum.

  • Cyclization: Add the intermediate dropwise to refluxing diphenyl ether (~250°C). This high temperature is critical to overcome the activation energy for the intramolecular Friedel-Crafts acylation.

  • Isolation: Cool to room temperature. Dilute with hexane/ether to precipitate the Methyl 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate . Filter and wash to remove diphenyl ether.

Step 2: Aromatization (Conversion to 4-H)

The Gould-Jacobs product has a hydroxyl (tautomeric ketone) at position 4. To obtain the requested fully aromatic quinoline (H at pos 4), a deoxygenation sequence is required.

  • Chlorination: Suspend the 4-hydroxy intermediate in POCl

    
     (excess). Reflux for 2 hours. Evaporate POCl
    
    
    
    , quench with ice-water, and extract with DCM to yield the 4-chloro derivative.
  • Reduction:

    • Method A (Pd/C): Hydrogenation can be risky as it may debrominate the C-6 position.

    • Method B (Zinc/Acetic Acid): Dissolve the 4-chloro derivative in glacial acetic acid. Add activated Zinc dust (5 eq). Stir at 60°C. Monitor by LCMS for selective removal of the 4-Cl without touching the 6-Br.

    • Validation: The disappearance of the Cl isotope pattern (M/M+2 3:1) and retention of the Br pattern (M/M+2 1:1) confirms the success.

Functionalization Strategy (SAR Logic)

Why utilize this specific scaffold? The 6-bromo-8-fluoro-quinoline-3-carboxylate is designed for "divergent synthesis," allowing researchers to rapidly generate libraries around a core kinase-binding motif.

SAR_Logic Core Quinoline Core Pos3 Position 3 (Ester) Solubility & Binding Core->Pos3 Pos6 Position 6 (Bromine) Extension Vector Core->Pos6 Pos8 Position 8 (Fluorine) Metabolic Shield Core->Pos8 Amide Formation\n(H-bond Acceptor/Donor) Amide Formation (H-bond Acceptor/Donor) Pos3->Amide Formation\n(H-bond Acceptor/Donor) Suzuki Coupling\n(Biaryl Selectivity) Suzuki Coupling (Biaryl Selectivity) Pos6->Suzuki Coupling\n(Biaryl Selectivity) Blocks P450 Oxidation\nModulates pKa Blocks P450 Oxidation Modulates pKa Pos8->Blocks P450 Oxidation\nModulates pKa

Figure 2: Structure-Activity Relationship (SAR) Logic of the scaffold.

The 6-Bromo "Extension Vector"

The bromine at position 6 is the primary handle for increasing molecular complexity. In kinase inhibitors (e.g., targeting c-Met or VEGFR), this position often points into the hydrophobic back-pocket of the ATP binding site.

  • Reaction: Suzuki-Miyaura Coupling.[3]

  • Conditions: Pd(dppf)Cl

    
    , K
    
    
    
    CO
    
    
    , Aryl-boronic acid, Dioxane/Water, 90°C.
  • Outcome: Introduction of aryl/heteroaryl groups to improve potency.

The 8-Fluoro "Metabolic Shield"

Quinoline rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes, particularly at electron-rich positions.

  • Effect: The C-8 position is a common site for hydroxylation. Fluorine substitution blocks this metabolic soft spot.

  • Electronic Effect: The strong electronegativity of fluorine reduces the electron density of the pyridine ring (N1), lowering the pKa. This can reduce non-specific binding to hERG channels (a common cardiac safety liability).

The 3-Carboxylate "Warhead"

The ester is rarely the final drug form. It serves as a precursor to:

  • Primary Amides: Via aminolysis (NH

    
    /MeOH).
    
  • Heterocycles: Conversion to oxadiazoles or triazoles for bioisosteric replacement.

  • Direct Interaction: In some binding modes, the carbonyl oxygen acts as a crucial H-bond acceptor to the kinase hinge region.

Experimental Validation Protocols

Protocol: Suzuki Coupling at C-6

To validate the reactivity of the scaffold.

  • Setup: In a microwave vial, combine Methyl 6-bromo-8-fluoroquinoline-3-carboxylate (100 mg, 0.35 mmol), Phenylboronic acid (1.2 eq), and Pd(dppf)Cl

    
    ·DCM (5 mol%).
    
  • Solvent: Add 1,4-Dioxane (3 mL) and 2M aq. Na

    
    CO
    
    
    
    (1 mL).
  • Degas: Sparge with Nitrogen for 5 minutes.

  • Reaction: Heat at 100°C for 4 hours (or 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Expected Yield: >80% (Biaryl product).

Analytical Checkpoint (QC)

Before using the scaffold in library generation, verify purity using LCMS.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV (254 nm) and ESI+ MS.

  • Criteria: Purity >95%. MS must show characteristic Br isotope split (approx 1:1 ratio for

    
    Br/
    
    
    
    Br) at MW 284/286.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 170331507, Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate." PubChem. Link

  • BenchChem. (2025).[3][4][5] "Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide." BenchChem Technical Library. Link

  • Blasina, A., et al. (2008). "Breaching the scaffold: Synthesis of highly substituted quinolines for kinase inhibition." Bioorganic & Medicinal Chemistry Letters.

Sources

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate: Technical Data & Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is a high-value heterocyclic scaffold utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anti-infectives. Its structural utility lies in its trifunctional orthogonality :

  • C-3 Methyl Ester: A masked carboxylic acid, serving as a handle for amidation (linker attachment) or reduction to a hydroxymethyl group.

  • C-6 Bromide: A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the aromatic core.

  • C-8 Fluorine: A strategic bioisostere that modulates metabolic stability (blocking oxidative metabolism at the C-8 position) and alters the pKa of the quinoline nitrogen, influencing binding affinity in active sites.

This guide provides a comprehensive safety profile, handling protocols, and synthetic application workflows for researchers integrating this intermediate into drug discovery pipelines.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
Chemical Name Methyl 6-bromo-8-fluoroquinoline-3-carboxylate
CAS Number 2306278-42-0
Molecular Formula C₁₁H₈BrFNO₂
Molecular Weight 284.08 g/mol
Structure (SMILES) COC(=O)c1cc2cc(Br)cc(F)c2nc1
Appearance Off-white to pale yellow solid
Melting Point 145–150 °C (Predicted/Analog-based)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Methanol; insoluble in Water.[1][2][3][4][5]
LogP (Predicted) ~2.8 – 3.2

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the structural class of halogenated quinoline esters, this compound is classified as a specific target organ toxicant and irritant.

Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.
STOT - Single Exposure Category 3H335 May cause respiratory irritation.
Precautionary Statements
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Handling, Storage, & Stability[5][9]

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerate). While the ester is relatively stable, cooler temperatures prevent slow hydrolysis or transesterification over long periods.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The presence of the electron-withdrawing fluorine and bromine atoms can make the ring system sensitive to oxidation or moisture over extended storage.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation.

Stability
  • Hydrolytic Stability: The C-3 methyl ester is susceptible to hydrolysis in the presence of strong acids or bases. Avoid prolonged exposure to moisture.

  • Thermal Stability: Stable under standard laboratory conditions. Avoid temperatures >50°C unless in a controlled reaction.

Synthetic Utility & Application Workflows

This compound acts as a "divergent hub" in medicinal chemistry. The diagram below illustrates the logical flow of functionalization, prioritizing the C-6 Suzuki coupling before C-3 hydrolysis to avoid catalyst poisoning by the free carboxylic acid.

Visualization: Synthetic Divergence Pathway

SyntheticPathway Start Methyl 6-bromo-8-fluoro- quinoline-3-carboxylate (Core Scaffold) Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Start->Suzuki  Ar-B(OH)2   Hydrolysis Ester Hydrolysis (LiOH/THF) Start->Hydrolysis  Alternative Route   ProductA 6-Aryl-8-fluoro- quinoline-3-carboxylate Suzuki->ProductA ProductB 6-Aryl-8-fluoro- quinoline-3-carboxylic acid Hydrolysis->ProductB Amidation Amide Coupling (HATU/Amine) FinalDrug Final Kinase Inhibitor Candidate Amidation->FinalDrug ProductA->Hydrolysis  LiOH, H2O   ProductB->Amidation  R-NH2  

Caption: Synthetic workflow prioritizing C-6 arylation followed by C-3 functionalization to generate library candidates.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C-6

Rationale: The electron-deficient quinoline ring facilitates oxidative addition at the C-6 position.

  • Setup: In a microwave vial or round-bottom flask, charge Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate (1.0 equiv), Aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Base: Add K₂CO₃ (3.0 equiv).

  • Reaction: Heat to 90°C for 4–12 hours under N₂ atmosphere. Monitor by LCMS (Expect M+H shift corresponding to aryl addition).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Saponification (Ester Hydrolysis)

Rationale: Lithium hydroxide is preferred over NaOH to minimize nucleophilic attack on the fluoro-quinoline core.

  • Setup: Dissolve the ester intermediate (1.0 equiv) in THF/Water (3:1).

  • Reagent: Add LiOH·H₂O (2.0 equiv) at 0°C.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup: Carefully acidify to pH ~3–4 with 1N HCl. The carboxylic acid product typically precipitates. Filter and wash with cold water.

Emergency Control Measures (Safety Flow)

In the event of exposure or spill, follow this decision logic to minimize harm.

SafetyFlow Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Inhalation Inhalation/Dust Type->Inhalation Spill Bench Spill Type->Spill ActionSkin Flush 15min Remove Clothing Seek Medical Aid Skin->ActionSkin ActionInhale Move to Fresh Air Support Breathing Consult Physician Inhalation->ActionInhale ActionSpill Wet Wipe (No Dust) Dispose as Haz Waste Ventilate Area Spill->ActionSpill

Caption: Immediate response decision tree for laboratory incidents involving halogenated quinoline esters.

Ecological & Disposal Information

  • Ecotoxicity: No specific data available. Based on the halogenated heteroaromatic structure, assume high toxicity to aquatic life with long-lasting effects. Do not release into drains.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.

References

  • Sigma-Aldrich. Methyl 6-bromo-8-fluoroquinoline-3-carboxylate Product Page. (Accessed 2026).

  • PubChem. Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate (Analog Data). National Library of Medicine.

  • BenchChem. Methyl 6-bromoquinoline-3-carboxylate Technical Guide. (General Quinoline Synthesis Reference).

Sources

Technical Guide: Solubility & Handling of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is a highly functionalized heterocyclic scaffold critical for the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and anti-infective agents. While its quinoline core renders it highly lipophilic, the specific halogenation pattern (6-Br, 8-F) introduces unique electronic and steric properties that complicate its solubility profile.

This guide addresses the practical challenges of solubilizing this compound in Dimethyl Sulfoxide (DMSO). It moves beyond simple "mix and vortex" instructions to provide a rigorous, self-validating framework for preparation, storage, and biological application, ensuring data integrity in drug discovery workflows.

Part 1: Physicochemical Profile & Solvent Compatibility

To master the solubility of this compound, one must first understand the forces governing its crystal lattice and solvation energy.

Structural Analysis[1]
  • Core Scaffold: The planar quinoline ring system promotes strong

    
     stacking interactions in the solid state, leading to a high lattice energy that resists dissolution.
    
  • Halogenation (6-Br, 8-F):

    • Lipophilicity: The halogens significantly increase the partition coefficient (Predicted LogP

      
       2.8 – 3.2), making the compound sparingly soluble in aqueous media (< 10 
      
      
      
      M predicted).
    • Electronic Effect: The 8-Fluoro substituent creates a local dipole but does not offer significant hydrogen bonding capacity to water, reinforcing the need for a polar aprotic solvent like DMSO.

  • Ester Moiety: The methyl ester at C3 is a hydrogen bond acceptor but is hydrolytically labile. Protracted exposure to wet DMSO can lead to hydrolysis, generating the corresponding carboxylic acid, which has a drastically different solubility and biological profile.

Why DMSO?

DMSO is the "Gold Standard" for this scaffold because it disrupts the intermolecular forces holding the crystal lattice together without reacting with the halogenated core.

  • Dielectric Constant (

    
    ):  ~47 (High polarity stabilizes the dissolved molecule).
    
  • Dipole Moment: 3.96 D (Strong interaction with the polarizable aromatic system).

Table 1: Predicted Solubility Profile

SolventPredicted SolubilityMechanism of ActionSuitability
DMSO > 50 mM Dipole-dipole & dispersion forcesHigh (Stock Solvent)
DMF> 40 mMSimilar to DMSO, less hygroscopicHigh (Alternative)
Ethanol< 10 mMH-bonding (limited efficacy here)Moderate
Water (PBS)< 0.01 mMHydrophobic effect dominatesPoor (Precipitation Risk)

Part 2: The "Gold Standard" Solubilization Protocol

Expert Insight: Visual clarity is not a metric of solubility. Micro-precipitates (aggregates) can exist in optically clear solutions, leading to false negatives in bioassays.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable, monomeric solution of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate.

  • Weighing: Weigh approx. 2.66 mg of compound into a glass amber vial (prevents photodegradation of the bromide).

  • Solvent Addition: Add 1.0 mL of anhydrous (99.9%) DMSO. Do not use plastic pipette tips for long-term storage contact; DMSO can leach plasticizers.

  • Disruption (The Critical Step):

    • Vortex: 30 seconds at high speed.

    • Sonication: Bath sonicate at 35-40 kHz for 5-10 minutes. Note: Sonication generates heat. Ensure the bath water is ambient to prevent thermal degradation.

  • Validation: Centrifuge at 13,000 x g for 5 minutes. Inspect the pellet. If a pellet is visible, the solution is not at true equilibrium.

Visualization: Stock Preparation Workflow

StockPrep Start Solid Compound (Weighing) Solvent Add Anhydrous DMSO Start->Solvent Disrupt Vortex (30s) + Sonication (10m) Solvent->Disrupt Centrifuge Centrifuge (13k x g) Disrupt->Centrifuge Check Visual/Pellet Inspection Centrifuge->Check Ready Valid Stock (Store -20°C) Check->Ready Clear Fail Dilute or Re-sonicate Check->Fail Pellet Fail->Disrupt

Caption: Figure 1. Iterative workflow for ensuring true solution homogeneity, preventing micro-aggregate formation.

Part 3: Handling & Storage (The "Hidden" Variables)

The most common failure mode for this compound is not initial dissolution, but precipitation over time due to DMSO hygroscopicity.

The Hygroscopicity Trap

DMSO is aggressively hygroscopic.[1] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

  • Impact: The solubility of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate drops exponentially as water content increases. A stock that was soluble in 100% DMSO may precipitate in 90% DMSO/10% Water.

  • Freeze-Thaw Cycles: Water in DMSO lowers the freezing point.[1] Repeated freezing and thawing promotes crystal nucleation (Ostwald ripening), where the compound crashes out of solution and may not redissolve upon warming.

Storage Best Practices
  • Vessel: Use borosilicate glass vials with PTFE-lined caps.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

  • Aliquot: Store in single-use aliquots (e.g., 50

    
    L) to avoid repeated freeze-thaw cycles.
    
  • Temperature: -20°C or -80°C. Note: If the DMSO is liquid at -20°C, it has absorbed significant water.

Part 4: Biological Application (The "Crash-Out" Risk)

When transferring the DMSO stock into aqueous assay buffers (PBS, media), the "Crash-Out" phenomenon is the primary source of experimental error.

The Serial Dilution Danger

Diluting a 10 mM DMSO stock into an aqueous buffer (e.g., to 10


M) changes the solvent environment from lipophilic to hydrophilic. If the final concentration exceeds the thermodynamic solubility limit in water, the compound will precipitate, often forming invisible colloidal aggregates that cause:
  • False Positives: Aggregates sequestering enzyme targets non-specifically.

  • False Negatives: Actual free drug concentration is far lower than calculated.

Troubleshooting Precipitation

If data is erratic, perform a Nephelometry Check or measure UV absorbance at two wavelengths (280nm vs 600nm). High scattering at 600nm indicates precipitation.

CrashOut Stock 10 mM DMSO Stock Dilution Dilute into Aqueous Buffer (e.g., 1% DMSO) Stock->Dilution State Solubility State? Dilution->State Soluble Monomeric Solution (Valid Assay) State->Soluble Clear Precip Precipitation/ Aggregation State->Precip Cloudy/Scatter Step1 Reduce Final Conc. Precip->Step1 Step2 Add Surfactant (0.01% Triton X-100) Precip->Step2 Step3 Intermediate Dilution (Step-down DMSO %) Precip->Step3

Caption: Figure 2. Logic flow for diagnosing and mitigating compound precipitation during biological assay preparation.

References

  • BenchChem. (2025).[2][3][4] Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide. Retrieved from

  • PubChem. (2025). Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Retrieved from [5]

Sources

6-bromo-8-fluoroquinoline scaffold medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: March 2026

Title: The 6-Bromo-8-Fluoroquinoline Scaffold: A Strategic Anchor for Multiparametric Optimization in Medicinal Chemistry

Executive Summary

The 6-bromo-8-fluoroquinoline scaffold represents a high-value "privileged structure" in modern drug discovery.[1] Its utility lies in its orthogonal functionalization potential: the C6-bromine serves as a robust handle for cross-coupling reactions (expanding chemical space), while the C8-fluorine acts as a physicochemical tuner, modulating the basicity of the quinoline nitrogen and blocking metabolic liability at the C8 position. This guide provides a technical roadmap for utilizing this scaffold to optimize potency, solubility, and metabolic stability in kinase inhibitors and anti-infectives.

Part 1: Chemoinformatic Profile & Rationale

The strategic value of this scaffold is derived from the "Fluorine Effect" and the distinct reactivity profiles of its halogen substituents.

The C8-Fluorine Effect: Electronic & Metabolic Tuning
  • pKa Modulation: The quinoline nitrogen (N1) is typically basic (pKa ~4.9).[1] Introducing a fluorine atom at C8 (peri-position) exerts a strong inductive electron-withdrawing effect (-I).[1] This lowers the pKa of N1, reducing the fraction of ionized species at physiological pH.

    • Impact: Improved membrane permeability (higher

      
      ) and reduced risk of hERG channel blockade, which is often associated with basic amines.
      
  • Metabolic Blockade: The C8 position is a common site for oxidative metabolism (hydroxylation) by CYP450 enzymes.[1] Fluorine substitution effectively blocks this "soft spot" due to the strength of the C-F bond (~116 kcal/mol), extending the molecule's half-life (

    
    ).
    
  • Conformational Locking: Through intramolecular electrostatic interactions (C-F···H-C or C-F···N), the 8-F substituent can restrict the rotatable bond of substituents at C7 or N1, pre-organizing the ligand for binding.

The C6-Bromine Handle: Diversity Vector
  • Synthetic Orthogonality: The C6-Br bond is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but is stable under conditions used to functionalize the pyridine ring (e.g., nucleophilic attack at C2/C4). This allows for sequential, regioselective functionalization.

Part 2: Synthetic Access & Functionalization Strategies

Visualizing the Reactivity Landscape

G Core 6-Bromo-8-Fluoroquinoline (Scaffold) C6 C6 Position (Bromine) Core->C6 Pd-Catalyzed Cross-Coupling C8 C8 Position (Fluorine) Core->C8 Metabolic Block pKa Modulation C4 C4 Position (Activated by N-Oxide) Core->C4 SNAr / Chlorination (via N-Oxide) N1 N1 Nitrogen (H-Bond Acceptor) Core->N1 Metal Chelation Kinase Hinge Bind Library Diversity Library (Biaryl/Heterobiaryl) C6->Library Bioavail Improved ADME (Permeability) C8->Bioavail

Caption: Reactivity map of the 6-bromo-8-fluoroquinoline core. C6 allows library expansion; C8 tunes physicochemical properties.[1]

Primary Synthesis: The Modified Skraup Reaction

The most robust route to the core scaffold utilizes a Skraup or Doebner-Miller cyclization starting from the substituted aniline.

  • Starting Material: 4-Bromo-2-fluoroaniline.[1]

  • Reagents: Glycerol (or acrolein equivalent), Sulfuric Acid, Nitrobenzene (oxidant).

  • Mechanism: Michael addition of the aniline to the unsaturated aldehyde (formed in situ), followed by cyclization and oxidation.

Functionalization Workflow
  • C6-Diversification: Suzuki coupling with aryl boronic acids to install the "tail" region of the drug candidate.[1]

  • N-Oxidation & C4-Activation: Treatment with mCPBA yields the N-oxide, which rearranges with

    
     to give the 4-chloro derivative.[1]
    
  • C4-Substitution:

    
     displacement of the 4-Cl with amines allows for the introduction of solubilizing groups (e.g., piperazines).
    

Part 3: Medicinal Chemistry Applications

Case Study: Kinase Inhibitor Optimization

In the design of Type I kinase inhibitors, the quinoline nitrogen often binds to the hinge region of the ATP binding pocket.

  • Challenge: Standard quinolines can be too basic, leading to high lysosomal trapping and phospholipidosis.

  • Solution: The 8-fluoro substituent lowers the pKa, reducing non-specific binding while maintaining the H-bond acceptor capability required for the hinge interaction (e.g., Met residue in c-Met or Thr in EGFR).

  • Application: Used in the optimization of c-Met and ALK inhibitors where the 6-position extends into the solvent-exposed region or the hydrophobic back pocket.

Case Study: Antibacterial Gyrase Inhibitors

While fluoroquinolones (4-quinolones) are the standard, the quinoline core serves as a scaffold for novel gyrase B inhibitors.

  • Mechanism: The 6-bromo group allows for the attachment of heterocycles that mimic the DNA-intercalating domain, while the 8-fluoro group mimics the C8-substituents of later-generation fluoroquinolones (e.g., Moxifloxacin), enhancing activity against Gram-positive strains (S. aureus).

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Bromo-8-Fluoroquinoline (Skraup Method)

This protocol is a self-validating system; the product precipitates upon neutralization, serving as a visual checkpoint.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), reflux condenser, and internal thermometer.

  • Reagents:

    • 4-Bromo-2-fluoroaniline (19.0 g, 100 mmol)[1]

    • Glycerol (27.6 g, 300 mmol)

    • Ferrous sulfate (

      
      , 1.5 g) - moderates the reaction violence.
      
    • Nitrobenzene (12.3 g, 100 mmol) - oxidant.

    • Conc. Sulfuric Acid (25 mL).

  • Procedure:

    • Mix aniline, glycerol, nitrobenzene, and ferrous sulfate in the flask.

    • Add

      
       dropwise.[1] Caution: Exothermic.
      
    • Heat the mixture slowly. At ~140°C, the reaction becomes vigorous (the "Skraup violence"). Remove heat immediately if reflux becomes uncontrollable.

    • Once stabilized, reflux at 150°C for 4 hours.

  • Workup:

    • Cool to 100°C and pour into 500 mL ice-water.

    • Basify with 50% NaOH solution to pH 10.[1] Checkpoint: The quinoline precipitates as a dark oil or solid.

    • Steam distill the mixture to remove unreacted nitrobenzene.[1]

    • Extract the residue with Dichloromethane (DCM) (3 x 100 mL).[1]

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 9:1).

    • Expected Yield: 55-65%.[1]

Protocol B: Regioselective Suzuki Coupling at C6

Designed to prevent homocoupling and ensure complete conversion.

  • Reagents:

    • 6-Bromo-8-fluoroquinoline (1.0 equiv)[1]

    • Aryl Boronic Acid (1.2 equiv)

    • 
       (0.05 equiv) - Robust catalyst for heteroaryl bromides.[1]
      
    • 
       (3.0 equiv)[2]
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

  • Procedure:

    • Degassing (Critical): Sparge the solvent mixture with Argon for 20 minutes before adding the catalyst to prevent Pd oxidation and homocoupling.

    • Add reactants and catalyst under Argon flow.[1][3][4]

    • Heat to 90°C for 4-12 hours. Monitor by LC-MS.[1][5]

  • Workup:

    • Filter through Celite to remove Pd black.[1]

    • Dilute with EtOAc, wash with brine.

    • Purify via flash chromatography.[1]

Part 5: Data Summary & Workflow Visualization

Comparative Physicochemical Properties
PropertyQuinoline (Unsubstituted)6-Bromoquinoline6-Bromo-8-Fluoroquinoline Impact of 8-F
MW 129.16208.05226.04 Minimal increase
cLogP 2.032.953.10 Slight lipophilicity increase
pKa (N1) 4.903.85~2.50 Significant reduction (Reduced basicity)
Metabolic Stability Low (C8 oxidation)ModerateHigh Blocks C8 metabolism
Synthesis Workflow Diagram

Synthesis Start 4-Bromo-2-fluoroaniline Step1 Skraup Cyclization (Glycerol, H2SO4, Nitrobenzene) Start->Step1 Core 6-Bromo-8-Fluoroquinoline (The Scaffold) Step1->Core Branch1 Path A: C6 Coupling (Suzuki/Buchwald) Core->Branch1 Branch2 Path B: C4 Functionalization (mCPBA -> POCl3 -> Amine) Core->Branch2 ProductA Kinase Inhibitor Library (Biaryl System) Branch1->ProductA ProductB Solubilized Lead (C4-Piperazine) Branch2->ProductB

Caption: Step-by-step synthetic workflow from aniline precursor to functionalized drug candidates.

References

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University.[1]

  • BenchChem Technical Guide. (2025). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Contextual grounding for pKa/Metabolism claims).

  • US Patent 10,596,174. (2020).[1] Pyrrolopyrimidine compounds as inhibitors of protein kinases. (Demonstrates halo-heterocycle utility in kinase patents).

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Conditions.

Sources

Topic: A Comparative Analysis of Ethyl and Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate for Strategic Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] This guide provides a detailed comparative analysis of two critical quinoline intermediates: ethyl 6-bromo-8-fluoro-quinoline-3-carboxylate and its methyl analogue. While the structural difference is a single methylene group, the downstream consequences for synthesis, reactivity, and physicochemical properties are significant. This document moves beyond a surface-level comparison to offer field-proven insights into the causal relationships between molecular structure and experimental outcomes. We will explore the strategic rationale for selecting one ester over the other, supported by detailed protocols, mechanistic diagrams, and authoritative references, to empower medicinal chemists to optimize their synthetic and drug development campaigns.

The Quinoline Core: A Foundation of Therapeutic Success

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid, aromatic nature provides a stable platform for introducing functional groups in a well-defined three-dimensional space, enabling precise interactions with a wide array of biological targets.[1] The specific scaffold, 6-bromo-8-fluoro-quinoline-3-carboxylate, is particularly valuable.

  • The 6-Bromo Group: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl substituents.[2]

  • The 8-Fluoro Group: The strategic placement of a fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable electrostatic interactions.

  • The 3-Carboxylate Group: This ester functionality is a key site for derivatization, often hydrolyzed to the corresponding carboxylic acid for amide bond formation, a crucial step in creating many bioactive molecules, including kinase inhibitors.[3]

The choice between the ethyl and methyl ester at this position, while seemingly minor, is a critical decision point with cascading effects on the entire discovery workflow.

Physicochemical Properties: The Impact of a Single Carbon

The addition of a methylene unit in the ethyl ester imparts subtle but important changes to the molecule's physical properties. These differences can influence everything from solvent selection during synthesis to the pharmacokinetic profile of a final drug candidate.

PropertyMethyl 6-bromo-8-fluoro-quinoline-3-carboxylateEthyl 6-bromo-8-fluoro-quinoline-3-carboxylateScientific Rationale & Causality
Molecular Formula C₁₁H₇BrFNO₂C₁₂H₉BrFNO₂[4]The ethyl ester contains an additional -CH₂- group.
Molecular Weight ~299.08 g/mol ~313.11 g/mol [4]The mass of the added methylene group increases the overall molecular weight.
Predicted LogP LowerHigherThe ethyl group is more nonpolar than the methyl group, increasing the molecule's overall lipophilicity ("greasiness").
Reactivity (Hydrolysis) More reactiveLess reactiveThe smaller methyl group offers less steric hindrance to nucleophilic attack at the carbonyl carbon, making it generally more susceptible to hydrolysis under acidic or basic conditions.[5]
Viscosity LowerSlightly HigherIn general, for analogous esters, increasing the alkyl chain length leads to slightly higher viscosity.[6][7][8]
Solubility Higher in polar solventsHigher in non-polar organic solventsThe increased lipophilicity of the ethyl ester enhances its solubility in less polar environments like hexanes or toluene.

Expert Insight: The choice of ester is often a strategic trade-off. If a subsequent reaction requires forcing basic conditions, the slightly more stable ethyl ester might be preferred to minimize unwanted saponification (hydrolysis) to the carboxylic acid. Conversely, if the ester needs to be easily removed later in the synthesis, the more labile methyl ester could be advantageous.

Synthesis and Mechanistic Pathways

The most common and robust method for constructing the 4-hydroxyquinoline core of these molecules is the Gould-Jacobs reaction.[9][10] This involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[11]

Generalized Synthetic Workflow

The following diagram illustrates the typical synthetic pathway. The key decision point is the choice of malonic ester derivative in the first step, which dictates the final ester group.

G cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Final Products Aniline 4-Bromo-2-fluoroaniline Condensation Condensation (Loss of Alcohol) Aniline->Condensation Me_Malonate Dimethyl (methoxymethylene)malonate Me_Malonate->Condensation for Methyl Ester Et_Malonate Diethyl (ethoxymethylene)malonate Et_Malonate->Condensation for Ethyl Ester Cyclization Thermal Cyclization (e.g., Dowtherm A, >250 °C) Condensation->Cyclization Forms Anilidomethylenemalonate Intermediate Methyl_Ester Methyl 6-bromo-8-fluoro- 4-hydroxyquinoline-3-carboxylate Cyclization->Methyl_Ester Ethyl_Ester Ethyl 6-bromo-8-fluoro- 4-hydroxyquinoline-3-carboxylate Cyclization->Ethyl_Ester

Caption: Generalized Gould-Jacobs workflow for quinoline synthesis.

Protocol: Fischer Esterification of 6-bromo-8-fluoro-quinoline-3-carboxylic acid

For cases where the parent carboxylic acid is available, a direct esterification is the most straightforward approach. This protocol is a self-validating system, with clear checkpoints for reaction completion and purity assessment.

Objective: To synthesize the methyl or ethyl ester from the corresponding carboxylic acid.

Materials:

  • 6-bromo-8-fluoro-quinoline-3-carboxylic acid (1.0 eq)

  • Anhydrous Methanol or Ethanol (20 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend 6-bromo-8-fluoro-quinoline-3-carboxylic acid in the chosen anhydrous alcohol (methanol or ethanol) in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalyst Addition: Carefully and slowly add the concentrated sulfuric acid to the suspension while stirring. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reaction: Heat the mixture to reflux. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed.[12]

  • Solvent Removal: Once complete, cool the reaction to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Neutralization & Workup: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the remaining sulfuric acid. Self-Validation: The cessation of CO₂ effervescence indicates that the acid has been neutralized.

  • Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford the pure product.[2]

Reactivity & Strategic Application in Synthesis

The primary utility of these intermediates is as building blocks for more complex molecules. The key difference in their application often relates to the stability of the ester group during subsequent transformations.

Downstream Chemistry: Palladium Cross-Coupling

The bromo-substituent is primed for reactions like the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond.

G Quinoline Quinoline Ester (Methyl or Ethyl) Coupled_Product 6-Aryl-8-fluoro- quinoline-3-carboxylate Quinoline->Coupled_Product Quinoline->Coupled_Product Heat Boronic_Acid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Boronic_Acid->Coupled_Product Boronic_Acid->Coupled_Product Heat Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Coupled_Product Catalyst->Coupled_Product Heat Base Base (e.g., K₂CO₃) Base->Coupled_Product Base->Coupled_Product Heat Solvent Solvent System (e.g., Dioxane/H₂O) Solvent->Coupled_Product Solvent->Coupled_Product Heat

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.

Expert Insight on Ester Choice during Coupling:

  • Methyl Ester: Due to its smaller size, it is slightly more susceptible to hydrolysis (saponification) back to the carboxylic acid, especially if strong bases and high temperatures are used for an extended period.[5][13] This can be a significant issue, leading to a mixture of products and complicating purification.

  • Ethyl Ester: The bulkier ethyl group provides a degree of steric protection to the carbonyl, making it more robust and less prone to hydrolysis under typical cross-coupling conditions.[13] For challenging couplings that require harsh conditions, the ethyl ester is often the safer, more reliable choice.

Conclusion: Making the Right Strategic Choice

The decision between using ethyl or methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is a nuanced one, driven by the specific demands of the synthetic route and the desired properties of the final compound.

  • Choose the Methyl Ester when:

    • The ester needs to be easily hydrolyzed in a later step.

    • Reaction conditions for subsequent steps are mild (low temperature, weak base).

    • Slightly higher polarity is beneficial for chromatography or solubility.

  • Choose the Ethyl Ester when:

    • Synthetic robustness is paramount, and you need to protect the ester from hydrolysis under harsh (e.g., basic) conditions.

    • Slightly increased lipophilicity is desired in the intermediate or final product.

    • Potential issues with transesterification need to be avoided when using ethoxide bases.[14]

By understanding the fundamental causality behind the differences in these two reagents, the drug development professional can design more efficient, reliable, and successful synthetic campaigns, accelerating the journey from a core scaffold to a potential therapeutic agent.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved February 28, 2026, from [Link]

  • Production and Testing of Ethyl and Methyl Esters. (1994, December). University of Idaho. Retrieved February 28, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 28, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved February 28, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC. Retrieved February 28, 2026, from [Link]

  • Peterson, C. L., Reece, D. L., Cruz, R., & Thompson, J. (1992). ETHYL AND METHYL ESTERS OF VEGETABLE OIL AS DIESEL FUEL SUBSTITUTES. Biodiesel Education. Retrieved February 28, 2026, from [Link]

  • Experimental investigation of spray characteristics of ethyl esters in a constant volume chamber. (2022, February 25). PMC. Retrieved February 28, 2026, from [Link]

  • ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. (n.d.). Retrieved February 28, 2026, from [Link]

  • Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. (2010, July 19). ACS Publications. Retrieved February 28, 2026, from [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (1994, September). Collection of Czechoslovak Chemical Communications. Retrieved February 28, 2026, from [Link]

  • Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • Experimental and Modeling Study of C5H10O2 Ethyl and Methyl Esters. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Synthesis of ethyl 6-fluoro-4-hydroxy-3-quinoline-carboxylate. (n.d.). PrepChem.com. Retrieved February 28, 2026, from [Link]

  • Methyl ester vs Ethyl ester hydrolysis. (2022, February 25). Reddit. Retrieved February 28, 2026, from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved February 28, 2026, from [Link]

  • Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002, October 7). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. DigitalResearch@Fordham. Retrieved February 28, 2026, from [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025, November 12). Retrieved February 28, 2026, from [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2016, July 14). PubMed. Retrieved February 28, 2026, from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). PMC. Retrieved February 28, 2026, from [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 6-bromo-8-fluoro-3-methoxycarbonylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies for the complete structural elucidation of 6-bromo-8-fluoro-3-methoxycarbonylquinoline. The principles and protocols detailed herein are grounded in established analytical techniques and provide a robust framework for the analysis of novel quinoline derivatives.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including antimalarial and antibacterial agents.[1][2][3] The biological activity and material properties of these compounds are profoundly influenced by the nature and position of substituents on the quinoline core.[1] Therefore, unambiguous structural characterization is a critical step in the research and development of new quinoline-based molecules. This guide will focus on a specific, polysubstituted quinoline, 6-bromo-8-fluoro-3-methoxycarbonylquinoline, to illustrate a comprehensive analytical workflow for its structural verification.

Synthesis and Isolation

The logical starting point for any structural analysis is the synthesis of the target compound. The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of the quinoline scaffold, particularly 4-hydroxyquinoline derivatives, which can be further modified.[4][5][6][7]

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

A plausible synthetic route to 6-bromo-8-fluoro-3-methoxycarbonylquinoline would involve a multi-step process beginning with a substituted aniline.

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Halogenation & Esterification A 4-bromo-2-fluoroaniline C Anilidomethylenemalonate Intermediate A->C Heat (100-130°C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D 4-hydroxy-6-bromo-8-fluoroquinoline-3-carboxylate C->D High Temp (>250°C) or Microwave E 6-bromo-8-fluoro-3-methoxycarbonylquinoline D->E Further functionalization (e.g., SOCl2, then MeOH)

Caption: Proposed synthetic pathway for 6-bromo-8-fluoro-3-methoxycarbonylquinoline.

Experimental Protocol: Gould-Jacobs Synthesis (Classical Thermal Method)

The following is a generalized protocol for the initial steps of the synthesis.

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[5]

  • Heat the mixture to 100-130 °C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[5]

  • Remove the ethanol byproduct under reduced pressure to yield the anilidomethylenemalonate intermediate.[5]

  • Cyclization: In a high-boiling point solvent (e.g., diphenyl ether), heat the intermediate to reflux (typically >250 °C) to facilitate the 6-electron electrocyclization.[5][7]

  • Purification: After cooling, the crude product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

Modern adaptations using microwave irradiation can significantly shorten reaction times and improve yields.[5][8]

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the initial structural confirmation and purity assessment of the synthesized compound.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2][9] For 6-bromo-8-fluoro-3-methoxycarbonylquinoline, both ¹H and ¹³C NMR, along with 2D techniques, are crucial.

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected ¹H NMR Data:

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentJustification
~9.0sH-2Deshielded by adjacent nitrogen and the methoxycarbonyl group.
~8.5sH-4Deshielded by the methoxycarbonyl group.
~8.0dH-5Aromatic proton on the benzene ring, split by H-7.
~7.8dH-7Aromatic proton on the benzene ring, split by H-5.
~4.0s-OCH₃Typical chemical shift for a methoxy group.

Note: The presence of fluorine will introduce further splitting (H-F coupling), which can be complex. The chemical shifts are estimates based on general quinoline data and substituent effects.[1]

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Expected ¹³C NMR Data:

Predicted Chemical Shift (δ) ppmAssignmentJustification
~165C=OCarbonyl carbon of the ester.
~155-120Aromatic CCarbons of the quinoline ring system. The carbon attached to fluorine will show a large C-F coupling constant.
~53-OCH₃Methoxy carbon.

Two-dimensional NMR experiments are vital for unambiguous signal assignment.[10][11]

  • COSY (Correlation Spectroscopy): Will reveal proton-proton couplings, for instance, between H-5 and H-7.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[2][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations, which are crucial for connecting the different fragments of the molecule. For example, correlations from the methoxy protons to the carbonyl carbon and C-3.[10]

NMR_Workflow A Synthesized Compound B Sample Preparation (5-10 mg in deuterated solvent) A->B C 1D NMR Acquisition (¹H and ¹³C) B->C D Initial Structure Hypothesis C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E F Full Structure Elucidation E->F

Caption: Workflow for NMR analysis of quinoline compounds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[9]

Expected Mass Spectrometry Data:

Ionization ModeMass-to-Charge (m/z)Assignment
ESI+[M+H]⁺Molecular ion peak. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity.
[M-OCH₃]⁺Loss of the methoxy group.
[M-COOCH₃]⁺Loss of the methoxycarbonyl group.

The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of halogenated compounds.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[9]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1720StrongC=O stretch (ester)
~1600, 1500Medium-StrongC=C and C=N aromatic ring stretches
~1300-1000StrongC-O stretch and C-F stretch
~850-750StrongC-Br stretch

Definitive Structure Determination: Single-Crystal X-ray Crystallography

While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray crystallography provides the definitive three-dimensional structure.[14][15]

Crystallization Protocol

Growing high-quality single crystals is often the most challenging step.[15][16]

  • Purification: The compound must be of high purity.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.[16]

    • Vapor Diffusion: A solution of the compound is allowed to equilibrate with a vapor of a solvent in which the compound is less soluble.[16]

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a solvent in which it is insoluble.[16]

Data Analysis

A successful X-ray diffraction experiment will provide precise information on:

  • Bond lengths and angles: Confirming the connectivity of the atoms.

  • Torsion angles: Defining the conformation of the molecule.

  • Intermolecular interactions: Revealing how the molecules pack in the crystal lattice.[14]

Xray_Workflow A Purified Compound B Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) A->B C High-Quality Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F Definitive 3D Molecular Structure E->F

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

The structural analysis of 6-bromo-8-fluoro-3-methoxycarbonylquinoline requires a multi-faceted approach, integrating synthesis with a suite of advanced analytical techniques. The logical workflow presented in this guide, from the initial synthesis via the Gould-Jacobs reaction to spectroscopic characterization with NMR, MS, and IR, and culminating in the definitive structural determination by X-ray crystallography, provides a robust framework for the unambiguous characterization of this and other novel quinoline derivatives. This systematic approach ensures the scientific integrity of the data and is fundamental to advancing research in medicinal chemistry and materials science.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025, November 13). Retrieved from [Link]

  • Physical characterization data of substituted quinoline derivatives 1, 2, and 3a-3i. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones - Der Pharma Chemica. (2017). Retrieved from [Link]

  • infrared spectral studies of quinoline-n-oxides. (1973). Spectroscopy Letters, 6(3), 167-176.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education. (2002, January 1). Retrieved from [Link]

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies. (2016, December 2). Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025, August 6). Retrieved from [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University. (n.d.). Retrieved from [Link]

  • STRUCTURAL ELUCIDATION AND 1H-NMR, 13C-NMR, AND MASS SPECTROSCOPIC STUDY OF NOVEL 4-CHLORO-3-FORMYL-2(VINYL-1-OL) QUINOLINES AND 3-FORMYL-4-HYDROXY-2-METHYL QUINOLINES - Taylor & Francis. (2006, September 1). Retrieved from [Link]

  • Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives - Arabian Journal of Chemistry. (2011, July 1). Retrieved from [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. (2021, October 15). Retrieved from [Link]

  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (n.d.). Retrieved from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. (2024, July 4). Retrieved from [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones - MDPI. (2025, August 24). Retrieved from [Link]

  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds) - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR spectral analysis of strongly second‐order 6‐, 8‐, 9. (n.d.). Retrieved from [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds - Oxford Academic. (n.d.). Retrieved from [Link]

  • Unveiling Hetero[3.1.1]Propellanes: The Future of Chemistry - Bioengineer.org. (2026, February 27). Retrieved from [Link]

  • 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7 - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5). Retrieved from [Link]

  • (PDF) 6-Bromoquinoline-8-carbonitrile - ResearchGate. (2025, August 8). Retrieved from [Link]

  • Quinoline - NIST WebBook. (n.d.). Retrieved from [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Retrieved from [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents. (n.d.).
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile - ResearchGate. (n.d.). Retrieved from [Link]

  • 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one - PubChem. (n.d.). Retrieved from [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate from anilines

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate from 4-Bromo-2-fluoroaniline: A Comprehensive Protocol

Strategic Rationale & Mechanistic Overview

The 6-bromo-8-fluoroquinoline-3-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery. The fluorine atom at the C8 position modulates lipophilicity and metabolic stability, while the C6 bromine serves as an essential synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1]. Furthermore, derivatives of this core have demonstrated profound biological activity, notably as potent inhibitors in ferroptosis-related disorders[2].

Synthesizing the fully aromatized, deoxygenated quinoline-3-carboxylate directly from anilines requires a strategic circumvention of the standard 4-oxo/4-hydroxy intermediates. The most robust and scalable approach is a four-step sequence based on the classic Gould-Jacobs reaction[3]. This involves (1) condensation of 4-bromo-2-fluoroaniline with an alkoxymethylenemalonate, (2) high-temperature thermal cyclization, (3) activation of the C4 position via chlorination[4], and (4) highly chemoselective dechlorination[5] that preserves the critical C6 bromine substituent.

Reaction Pathway Visualization

G SM 4-Bromo-2-fluoroaniline + Dimethyl ethoxymethylenemalonate Step1 Step 1: Condensation (Toluene, 110°C, -MeOH) SM->Step1 Enamine Dimethyl 2-(((4-bromo-2-fluorophenyl) amino)methylene)malonate Step1->Enamine Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Enamine->Step2 Quinolone Methyl 6-bromo-8-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Step2->Quinolone Step3 Step 3: Chlorination (POCl3, cat. DMF, 100°C) Quinolone->Step3 ChloroQuin Methyl 6-bromo-4-chloro-8-fluoro- quinoline-3-carboxylate Step3->ChloroQuin Step4 Step 4: Selective Dechlorination (Zn dust, AcOH, 65°C) ChloroQuin->Step4 Target Methyl 6-bromo-8-fluoro- quinoline-3-carboxylate Step4->Target

Workflow for the synthesis of methyl 6-bromo-8-fluoro-quinoline-3-carboxylate from anilines.

Step-by-Step Experimental Protocols

Step 1: Condensation (Enamine Formation)

Objective: Form the enamine intermediate via the displacement of the ethoxy group. Causality & Design: We utilize dimethyl ethoxymethylenemalonate (rather than the more common diethyl variant) to directly install the methyl ester required in the target molecule, bypassing a later transesterification step. Toluene is used as the solvent with a Dean-Stark trap to continuously remove the methanol/ethanol byproduct, driving the equilibrium completely to the right.

  • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 4-bromo-2-fluoroaniline (1.0 eq) and toluene (0.5 M).

  • Add dimethyl ethoxymethylenemalonate (1.1 eq) in a single portion.

  • Heat the mixture to reflux (110 °C).

  • Self-Validation: Monitor the reaction by the accumulation of alcohol in the Dean-Stark trap. Once the theoretical volume of alcohol is collected (typically 3-4 hours), TLC (Hexanes/EtOAc 4:1) will confirm the complete consumption of the aniline.

  • Concentrate the mixture under reduced pressure to yield the enamine intermediate as a solid, which can be used directly in the next step without further purification.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

Objective: Intramolecular electrophilic aromatic substitution to form the quinolone core. Causality & Design: The electron-withdrawing nature of the fluorine and bromine atoms severely deactivates the aromatic ring. Therefore, extreme temperatures are required to overcome the activation energy barrier. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) provides exceptional thermal stability and heat transfer at 250 °C[3].

  • Dissolve the crude enamine from Step 1 in Dowtherm A (10 mL per gram of substrate).

  • Heat the solution rapidly to 250 °C under a nitrogen atmosphere.

  • Maintain the temperature for 1.5 to 2 hours.

  • Self-Validation: The reaction mixture will darken significantly. LC-MS analysis will show the disappearance of the enamine mass and the appearance of the cyclized product

    
    .
    
  • Cool the mixture to 50 °C and slowly add hexanes (3 volumes) with vigorous stirring. The product will precipitate. Filter and wash thoroughly with hexanes to remove residual Dowtherm A.

Step 3: Chlorination of the 4-Position

Objective: Convert the stable 4-oxo/4-hydroxy tautomer into a reactive 4-chloroquinoline. Causality & Design: The 4-quinolone system is highly stable. Phosphorus oxychloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) acts as both solvent and reagent, converting the oxygen into a dichlorophosphate leaving group. A catalytic amount of DMF generates a Vilsmeier-Haack-type intermediate, significantly accelerating the chlorination.
  • Suspend the quinolone intermediate (1.0 eq) in neat

    
     (5.0 eq).
    
  • Add a catalytic amount of DMF (0.1 eq).

  • Heat the mixture to 100 °C for 2-3 hours.

  • Self-Validation: The suspension will become a clear, dark solution as the insoluble quinolone is converted to the highly soluble 4-chloroquinoline.

  • Cool to room temperature and carefully pour the mixture over crushed ice with vigorous stirring to quench excess

    
    . The product will precipitate as a beige solid. Filter, wash with cold water, and dry under vacuum.
    
Step 4: Selective Dechlorination

Objective: Remove the 4-chloro substituent while preserving the 6-bromo substituent. Causality & Design: Standard palladium-catalyzed hydrogenation (


, Pd/C) is inappropriate here, as it will indiscriminately hydrodehalogenate the C6 bromine. Instead, zinc dust in glacial acetic acid is employed[6]. The C4 position of the quinoline is highly electron-deficient (vinylogous to an iminium ion), making the C-Cl bond uniquely susceptible to single-electron transfer (SET) from zinc. The C6-Br bond, residing on an unactivated phenyl ring, remains entirely inert at moderate temperatures[5].
  • Dissolve the 4-chloroquinoline intermediate (1.0 eq) in glacial acetic acid (0.2 M).

  • Add activated zinc dust (3.0 eq) in portions to control any exotherm.

  • Heat the suspension to 65 °C for 2-4 hours.

  • Self-Validation: Monitor meticulously via LC-MS. The mass shift from the chlorinated species (

    
    , showing a distinct Cl isotope pattern) to the target compound (
    
    
    
    , showing only the Br isotope pattern) confirms successful selective dechlorination.
  • Filter the mixture hot through a pad of Celite to remove zinc salts. Concentrate the filtrate, neutralize with saturated aqueous

    
    , and extract with dichloromethane. Dry the organic layer over 
    
    
    
    , concentrate, and purify via flash chromatography to afford the pure title compound.

Quantitative Data Summary

StepReactionReagents / EquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
1 Condensation4-Bromo-2-fluoroaniline (1.0 eq)Dimethyl ethoxymethylenemalonate (1.1 eq)Toluene1103-485-90
2 CyclizationEnamine intermediate (1.0 eq)Dowtherm A2501.5-270-80
3 ChlorinationQuinolone (1.0 eq)

(5.0 eq), DMF (0.1 eq)
Neat

1002-385-95
4 Dechlorination4-Chloroquinoline (1.0 eq)Zn dust (3.0 eq)Glacial AcOH652-475-85

References

1.1. Resolve Mass. 2.2. Google Patents. 3. 3. BenchChem. 4.4. ResearchGate. 5. 5. Thieme Connect. 6. 6. Canadian Center of Science and Education.

Sources

Application Note: Protocol for Suzuki Coupling of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the Suzuki-Miyaura cross-coupling of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate . This scaffold is a "privileged structure" in medicinal chemistry, often serving as a precursor for kinase inhibitors and antibacterial agents. The presence of the C8-fluorine atom and the C3-methyl ester creates a unique electronic environment that enhances the electrophilicity of the C6-bromide, facilitating oxidative addition but requiring careful control of basicity to prevent ester hydrolysis. This guide provides a standard "Gold Standard" protocol, mechanistic insights, and troubleshooting pathways for high-throughput library generation.

Strategic Analysis & Reactivity Profile

Substrate Electronics

The substrate features three distinct functional handles:

  • C6-Bromide: The primary electrophile. The electron-deficient quinoline ring, further deactivated by the C3-ester, makes this position highly reactive toward oxidative addition by Pd(0).

  • C8-Fluorine: Provides inductive electron withdrawal (-I effect), slightly increasing the acidity of adjacent protons and stabilizing the transition state for nucleophilic attack, though it remains inert under standard Suzuki conditions.

  • C3-Methyl Ester: A base-sensitive moiety. Strong hydroxide bases (NaOH, KOH) must be avoided to prevent saponification to the carboxylic acid.

Catalyst Selection Logic
  • Standard: Pd(dppf)Cl₂·DCM is the catalyst of choice. The bidentate dppf ligand prevents

    
    -hydride elimination (not an issue here, but good for stability) and offers a large bite angle that favors reductive elimination.
    
  • High-Difficulty: If the coupling partner is sterically hindered (e.g., ortho-substituted aryl boronic acids), Pd₂(dba)₃ / SPhos or XPhos Pd G2 are recommended to facilitate transmetallation.

Mechanistic Pathway (Visualization)

The following diagram outlines the catalytic cycle specific to this fluoro-quinoline substrate, highlighting the critical oxidative addition and transmetallation steps.

SuzukiCycle Pd0 Pd(0) Active Species (L2Pd) OxAdd Oxidative Addition (Rate Limiting for e- rich) Pd0->OxAdd + Substrate PdII_Int Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_Int TransMet Transmetallation (Base Activation) PdII_Int->TransMet + Activated Boronate PdII_Biaryl Pd(II) Biaryl Complex (Ar-Pd-Ar') TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Product: C6-Arylated Quinoline RedElim->Product Substrate Substrate: Methyl 6-bromo-8-fluoro... Substrate->OxAdd Boronic Boronic Acid + Base (Activation) Boronic->TransMet

Figure 1: Catalytic cycle for the Suzuki coupling of electron-deficient heteroaryl bromides.

"Gold Standard" Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate Limiting Reagent1.0Purity >97% recommended.[1]
Aryl Boronic Acid Nucleophile1.2 - 1.5Excess ensures full conversion.
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst0.05 (5 mol%)Robust, air-stable precursor.
K₂CO₃ or Cs₂CO₃ Base2.0 - 3.0Mild enough to preserve ester.
1,4-Dioxane / Water (4:1) Solvent System[0.1 M]Water is critical for boronate activation.
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • To a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add the quinoline substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and base (K₂CO₃, 2.0 equiv).

  • Critical: If using Pd(dppf)Cl₂ , it can be added at this stage as it is relatively air-stable. If using highly sensitive catalysts (e.g., Pd(PPh₃)₄), add them after degassing.

  • Seal the vessel with a septum.

Step 2: Solvent Addition & Degassing [2]

  • Add 1,4-Dioxane and distilled water (4:1 ratio) via syringe. The final concentration of the substrate should be approximately 0.1 M.

  • Degas the mixture by sparging with Nitrogen or Argon gas for 10–15 minutes. Note: Oxygen is the primary cause of homocoupling side products and catalyst deactivation.

Step 3: Reaction

  • Place the vessel in a pre-heated oil block or microwave reactor.

  • Temperature: 80–90 °C.

  • Time: 2–4 hours (monitor by LC-MS or TLC).

    • TLC Mobile Phase: 20-30% Ethyl Acetate in Hexanes (Product is usually more polar than starting bromide but less polar than boronic acid).

Step 4: Work-Up

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.[2]

  • Separate phases.[2][3] Extract the aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine , dry over Na₂SO₄ , filter, and concentrate in vacuo.

Step 5: Purification

  • Purify via Flash Column Chromatography (SiO₂).

  • Gradient: 0%

    
     40% EtOAc in Hexanes.
    
  • Isolate the product as a solid.

Experimental Workflow Diagram

Workflow Setup 1. Setup Combine Reagents (Solid) Degas 2. Degas Sparge N2/Ar (15 min) Setup->Degas Heat 3. Reaction 80-90°C (2-4 hrs) Degas->Heat Workup 4. Workup EtOAc/H2O Extr. Dry & Conc. Heat->Workup Purify 5. Purification Flash Chrom. (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis of 6-aryl-8-fluoro-quinoline-3-carboxylates.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or poor oxidative addition.Switch to XPhos Pd G2 or Pd₂(dba)₃/SPhos . These electron-rich ligands accelerate oxidative addition.
Ester Hydrolysis Base is too strong or reaction too hot.Switch base to K₃PO₄ (anhydrous) or NaHCO₃ . Lower temp to 70°C.
Protodeboronation Boronic acid instability.[3]Use Boronic Pinacol Esters (BPin) instead of acids. Add base slowly.
Homocoupling (Ar-Ar) Oxygen presence.Increase degassing time. Ensure inert atmosphere is maintained.

Safety & Handling (MSDS Highlights)

  • Fluoroquinolines: Many quinoline derivatives are bioactive.[4] Handle with gloves and in a fume hood to avoid inhalation or skin contact.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of aqueous waste in designated heavy metal streams.

  • 1,4-Dioxane: A suspected carcinogen and peroxide former. Test for peroxides before use.

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. (Accessed 2025).[4][5][6][7][8][9] Link

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. (Accessed 2025).[4][5][6][7][8][9] Link

  • Littke, A. F., & Fu, G. C. A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides.[10] Journal of the American Chemical Society, 122(17), 4020–4028. Link

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Application Note: Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the use of privileged heterocyclic scaffolds. Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate (CAS 2306278-42-0)[1] has emerged as a highly versatile, multi-vector building block in medicinal chemistry. By providing a rigid pharmacophore that natively engages the kinase hinge region, this scaffold allows researchers to systematically explore structure-activity relationships (SAR)[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, providing you with the mechanistic causality behind this scaffold's design, validated synthetic protocols for its derivatization, and its application in targeting complex signaling pathways such as the DNA Damage Response (DDR)[2] and intrinsic apoptosis pathways[3].

Structural Rationale & Pharmacophore Mapping

The efficacy of the quinoline-3-carboxylate core in kinase inhibition is not coincidental; it is a highly engineered system where each functional group serves a distinct spatial and electronic purpose[4].

  • Quinoline Nitrogen (N1): Acts as the primary hydrogen bond acceptor. It competitively binds to the backbone amide (typically the NH of a methionine or cysteine residue) within the ATP-binding hinge region of the kinase[2][4].

  • 8-Fluoro Substituent: The highly electronegative fluorine atom adjacent to N1 exerts a strong inductive electron-withdrawing effect. Causality: This lowers the pKa of the quinoline nitrogen, preventing its protonation at physiological pH. An unprotonated N1 is mandatory for acting as an H-bond acceptor at the hinge. Furthermore, the 8-fluoro group fills a small hydrophobic pocket and blocks oxidative metabolism (e.g., by CYP450 enzymes) at this metabolically vulnerable position[4][5].

  • 6-Bromo Substituent: Positioned to project into the hydrophobic back pocket or the activation loop of the kinase. Causality: Bromine serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the introduction of bulky aryl or heteroaryl groups. This extension is critical for achieving selectivity between closely related kinase families (e.g., differentiating within the PIKK family)[2][6][7].

  • 3-Carboxylate Moiety: Projects outward toward the solvent-exposed channel of the ATP binding site. Causality: The methyl ester can be readily saponified and converted into various amides. This vector is utilized to tune the molecule's pharmacokinetic (PK) properties, solubility, and cellular permeability without disrupting the core hinge-binding interaction[2][3].

ScaffoldLogic Core Methyl 6-bromo-8-fluoro- quinoline-3-carboxylate Pos1 Quinoline N1 ATP Hinge Binder Core->Pos1 Hydrogen Bonding Pos3 3-Carboxylate Solvent Channel Vector Core->Pos3 Amidation Pos6 6-Bromo Hydrophobic Pocket Vector Core->Pos6 Suzuki Coupling Pos8 8-Fluoro pKa & Stability Modulator Core->Pos8 Inductive Effect

Fig 1. Pharmacophore mapping and derivatization vectors of the quinoline scaffold.

Kinase Target Landscape & Quantitative Efficacy

Quinoline derivatives synthesized from this and structurally analogous scaffolds have demonstrated potent inhibitory activity across a broad spectrum of kinases[4][8]. The table below summarizes the quantitative efficacy of these derivatives against key therapeutic targets.

Table 1: Quantitative Efficacy of Quinoline-Based Inhibitors

Target KinaseScaffold Variant / DerivatizationObserved IC50 / GI50Disease Context & Pathway
ATM Kinase Quinoline-3-carboxamides1.0 - 10.0 µM (GI50)Solid Tumors / DDR Pathway[2]
MCF-7 / K562 Quinoline-3-carboxylate derivatives0.28 - 0.33 µM (IC50)Breast Cancer / Leukemia[3]
RIPK2 6-Bromo-4-aminoquinoline< 100 nM (IC50)Inflammatory Diseases[7]
AURKA 8-Fluoroquinoline-4-carboxylateAllosteric ModulationMitotic Dysregulation[5]
Src Kinase 6-Bromo-quinoline derivativesNanomolar rangeTumor metastasis[6]

Synthetic Workflows & Self-Validating Protocols

To leverage this scaffold effectively, researchers must employ reliable, self-validating synthetic protocols. Below are the optimized procedures for functionalizing the 3-position (solvent channel) and 6-position (back pocket).

Protocol A: Solvent Channel Extension via Saponification and Amidation

Objective: Convert the methyl ester to a functionalized carboxamide to tune solubility and solvent-channel interactions.

Step 1: Saponification (Ester Hydrolysis)

  • Reaction: Dissolve Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O.

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) at 0 °C.

  • Causality: LiOH provides mild nucleophilic cleavage of the ester. The mixed solvent system ensures the lipophilic starting material remains in solution while providing the necessary aqueous environment for the hydroxide.

  • Validation: Monitor via LC-MS. The reaction is complete when the M+H peak of the ester disappears, replaced by the free acid mass.

  • Workup: Acidify the mixture to pH 3-4 using 1M HCl. The resulting 6-bromo-8-fluoro-quinoline-3-carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

  • Reaction: Suspend the free acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • Causality: HATU is selected over EDC/HOBt because the 3-position of the quinoline ring is sterically and electronically demanding. HATU rapidly forms a highly reactive HOAt-ester intermediate. DIPEA acts as a non-nucleophilic base to maintain the amine in its reactive, unprotonated state.

  • Addition: Add the desired primary or secondary amine (1.2 eq) and stir for 4-6 hours.

  • Validation: Monitor by TLC (UV 254 nm). Quench with saturated NaHCO3 to neutralize excess acid and extract with EtOAc.

Protocol B: Back Pocket Extension via Suzuki-Miyaura Cross-Coupling

Objective: Exploit the 6-bromo handle to introduce aryl/heteroaryl groups that probe the kinase back pocket.

  • Preparation: In a Schlenk flask, combine the 6-bromo-quinoline intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent: Add a 4:1 mixture of 1,4-Dioxane and H2O.

  • Causality (Degassing): Sparging the solvent with Argon for 15 minutes is critical. Oxygen will rapidly oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Catalyst: Add Pd(dppf)Cl2 (0.05 eq). Causality: The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-limiting step when coupling bulky aryl groups intended for kinase back pockets.

  • Execution: Heat the mixture to 90 °C for 12 hours.

  • Validation: Confirm product formation via 1H NMR (look for the disappearance of the isolated C5 quinoline proton doublet and the appearance of new multiplet signals in the aromatic region).

Mechanistic Pathway: DDR Kinase Inhibition

Quinoline-3-carboxamides synthesized from this scaffold are particularly noted for their ability to inhibit Phosphatidylinositol 3-kinase-related kinases (PIKKs), such as ATM and ATR[2][4]. These kinases are the master regulators of the DNA Damage Response (DDR) pathway. By competitively binding to the ATP hinge region of ATM/ATR, these quinoline derivatives prevent the downstream phosphorylation of p53 and CHK2. In cancer cells relying on this pathway to survive replication stress, this inhibition forces the cell into intrinsic apoptosis[2][3].

Pathway DNA DNA Double-Strand Breaks ATM ATM / ATR Kinases DNA->ATM Activates Downstream p53 / CHK2 Phosphorylation ATM->Downstream Phosphorylates Inhibitor Quinoline-3-carboxamides Inhibitor->ATM Competitive Inhibition Apoptosis Tumor Cell Apoptosis Inhibitor->Apoptosis Sensitizes cells Repair DNA Repair & Survival Downstream->Repair Promotes

Fig 2. Inhibition of the ATM/ATR DNA Damage Response (DDR) pathway by quinoline derivatives.

References

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase Source: MDPI (Molecules, 2021) URL:[Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent Source: PubMed (Anticancer Agents Med Chem, 2020) URL:[Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry, 2022) URL:[Link]

  • Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 Source: PMC (Scientific Reports, 2016) URL:[Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR Source: Purdue University (2022) URL:[Link]

Sources

Application Note: High-Throughput Synthesis of Antibacterial Scaffolds via 6-Bromo-8-Fluoroquinoline Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The development of novel antibacterial agents is critical to addressing the rising threat of Multi-Drug Resistant (MDR) pathogens. While the fluoroquinolone class (e.g., Ciprofloxacin, Moxifloxacin) has been a cornerstone of therapy, resistance mechanisms such as gyrA mutations and efflux pump overexpression necessitate the exploration of new chemical space.

This Application Note details the strategic use of 6-bromo-8-fluoroquinoline as a privileged intermediate. Unlike traditional pathways that build the quinolone core linearly, this scaffold offers a "divergent synthesis" approach. The 8-fluoro substituent enhances lipophilicity and metabolic stability (preventing photoreactivity associated with 8-H analogs), while the 6-bromo handle serves as a versatile attachment point for palladium-catalyzed cross-coupling.

This guide provides validated protocols for transforming this intermediate into a library of potential DNA gyrase inhibitors using Suzuki-Miyaura and Buchwald-Hartwig couplings, followed by biological validation.

Key Benefits of this Scaffold
  • Metabolic Stability: The C8-Fluorine atom blocks oxidative metabolism and improves half-life.

  • Modular Functionalization: The C6-Bromine allows for late-stage introduction of diversity elements (aryl, heteroaryl, or amino groups).

  • Enhanced Potency: 8-Fluoroquinolines often exhibit superior activity against Gram-positive anaerobes compared to their 8-H counterparts.

Experimental Workflow & Logic

The following diagram illustrates the divergent synthesis strategy. We utilize the 6-bromo-8-fluoroquinoline core to generate two distinct libraries: Library A (C-C coupled biaryls) and Library B (C-N coupled amino-quinolines).

SynthesisWorkflow Start Starting Material: 6-Bromo-8-Fluoroquinoline Decision Divergent Pathways Start->Decision PathA Path A: Suzuki-Miyaura (C-C Bond Formation) Decision->PathA Boronic Acids Pd(dppf)Cl2 PathB Path B: Buchwald-Hartwig (C-N Bond Formation) Decision->PathB Amines Pd2(dba)3 / BINAP LibA Library A: 6-Aryl-8-Fluoroquinolines PathA->LibA LibB Library B: 6-Amino-8-Fluoroquinolines PathB->LibB Assay Biological Validation: MIC Determination (S. aureus / E. coli) LibA->Assay LibB->Assay

Caption: Divergent synthesis workflow converting the 6-bromo-8-fluoroquinoline core into distinct antibacterial libraries.

Protocol A: C-C Bond Formation via Suzuki-Miyaura Coupling[1]

This protocol is optimized for introducing heteroaryl groups (e.g., pyridines, pyrazoles) at the C6 position, a modification known to enhance binding affinity to the Topoisomerase IV-DNA complex.

Materials
  • Substrate: 6-Bromo-8-fluoroquinoline (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation: In a glovebox or under nitrogen flow, charge a microwave-safe vial with 6-bromo-8-fluoroquinoline (100 mg, 0.44 mmol), the boronic acid (0.53 mmol), and K₂CO₃ (122 mg, 0.88 mmol).

  • Degassing: Add 4 mL of 1,4-Dioxane and 1 mL of deionized water. Sparge the mixture with Nitrogen gas for 10 minutes. Critical: Oxygen inhibits the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (18 mg, 0.022 mmol) quickly to minimize air exposure. Seal the vial with a crimp cap.

  • Reaction: Heat the reaction mixture to 90°C for 12 hours (thermal) or 110°C for 45 minutes (microwave irradiation).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes:Ethyl Acetate gradient).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or oxidationEnsure rigorous degassing; switch to Pd(PPh₃)₄ if steric hindrance is low.
Protodeboronation Unstable boronic acidSwitch to Boronic Pinacol Ester or use KF as a base in anhydrous THF.
Homocoupling Excess OxygenRe-sparge solvents; ensure boronic acid is not in large excess (>1.5 equiv).

Protocol B: C-N Bond Formation via Buchwald-Hartwig Amination

Introducing solubilizing amine groups (e.g., morpholine, piperazine) at C6 can significantly improve the pharmacokinetic profile (solubility and bioavailability) of the antibacterial agent.

Materials
  • Substrate: 6-Bromo-8-fluoroquinoline (1.0 equiv)

  • Amine Source: Cyclic secondary amine (e.g., N-Boc-piperazine) (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂ (dba)₃) (0.02 equiv)

  • Ligand: BINAP or Xantphos (0.04 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a separate vial, mix Pd₂(dba)₃ and BINAP in 1 mL of toluene and stir at room temperature for 10 minutes to form the active catalytic complex (solution turns orange/red).

  • Reaction Setup: In a Schlenk tube, combine 6-bromo-8-fluoroquinoline (100 mg, 0.44 mmol), the amine (0.53 mmol), and Cs₂CO₃ (200 mg, 0.61 mmol).

  • Addition: Add the pre-formed catalyst solution to the Schlenk tube. Rinse with additional Toluene (3 mL).

  • Reaction: Heat to 100°C for 16 hours under an inert Argon atmosphere.

  • Work-up: Filter the hot mixture through a pad of Celite to remove insoluble salts. Wash the pad with CH₂Cl₂. Concentrate the filtrate.

  • Purification: Purify via flash chromatography. Note: If using N-Boc protected amines, a subsequent deprotection step (TFA/DCM) is required.

Biological Validation: MIC Assay Protocol

To validate the antibacterial potential of the synthesized library, Minimum Inhibitory Concentration (MIC) values are determined using the broth microdilution method (CLSI guidelines).

Materials
  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Controls: Ciprofloxacin (Positive Control), DMSO (Negative Control).

Protocol
  • Inoculum Prep: Prepare a bacterial suspension matched to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in CAMHB.

  • Compound Dilution: Prepare stock solutions of synthesized compounds in DMSO (10 mg/mL). Perform serial 2-fold dilutions in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add 50 µL of diluted bacterial inoculum to each well containing compound. Incubate at 37°C for 18-24 hours .

  • Readout: The MIC is defined as the lowest concentration of the compound that inhibits visible growth (no turbidity).

Expected Data Format (Template)
Compound IDR-Group (C6)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Yield (%)
Ref (Cipro) --0.12 - 0.50.004 - 0.015--
FQ-001 4-Methoxyphenyl4.016.082%
FQ-002 3-Pyridyl0.52.075%
FQ-003 N-Piperazinyl1.04.068%

Structural Logic & Mechanism

Understanding why we use this specific intermediate is crucial for rational drug design.

SAR_Logic Core 6-Bromo-8-Fluoroquinoline Core Scaffold Pos8 Position 8 (Fluorine) Core->Pos8 Pos6 Position 6 (Bromine) Core->Pos6 Effect8 1. Increases Lipophilicity 2. Blocks Metabolism 3. Improves Oral Bioavailability Pos8->Effect8 Effect6 1. Synthetic Handle (Pd-Chem) 2. Site for DNA Gyrase Binding 3. Library Diversification Pos6->Effect6

Caption: Structure-Activity Relationship (SAR) rationale for the 6-bromo-8-fluoroquinoline scaffold.

The 8-Fluoro substituent is a "privileged" modification. In many quinolone antibiotics, an 8-H atom allows for enzymatic degradation, while an 8-methoxy group can sometimes lead to phototoxicity. The 8-Fluoro moiety strikes a balance, offering metabolic stability without significant phototoxic risks, while enhancing the molecule's ability to penetrate the bacterial cell wall.

References

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. Link

  • Inglis, S. R., et al. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ResearchGate. Link

  • Laborde, E., et al. (2000). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Link

Application Note: High-Impact Nucleophilic Derivatization of 8-Fluoroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of the 8-fluoroquinoline scaffold, moving beyond basic textbook theory to address the specific electronic and steric challenges of the "peri" (C-8) position.


 & Metal-Catalyzed) on 8-Fluoroquinoline

Executive Summary & Strategic Value

8-Fluoroquinoline is a privileged pharmacophore and a critical intermediate in the synthesis of metal-chelating drugs (e.g., Clioquinol analogs) and optoelectronic ligands (e.g., Alq3 derivatives). Unlike the highly reactive C-2 and C-4 positions, the C-8 position is sterically hindered by the adjacent ring nitrogen (the peri-effect) and lacks the direct conjugation required for facile classical nucleophilic aromatic substitution (


).

This guide outlines two distinct protocols to overcome these barriers:

  • Classical Anionic

    
    :  For the synthesis of 8-alkoxy/phenoxy derivatives using hard nucleophiles.
    
  • Ni-Catalyzed C–F Activation: A modern, mild protocol for C–N bond formation (amination) that bypasses the high energy barrier of direct displacement.

Mechanistic Insight: The "Fluorine Advantage"

While fluorine is generally considered a stable bond in aliphatic systems, it is the preferred leaving group for


 reactions on electron-deficient aromatic rings (like quinoline) due to the Meisenheimer Complex Stabilization Effect .
  • Inductive Effect (-I): The high electronegativity of F lowers the LUMO energy of the ring, accelerating the rate-determining step (nucleophilic attack).

  • Leaving Group Ability: Although the C–F bond is strong, the transition state for expulsion is accessible once the intermediate complex forms.

  • The C-8 Challenge: The C-8 position is not as electron-deficient as C-2 or C-4. Therefore, successful substitution requires either strong anionic nucleophiles (Protocol A) or transition metal insertion (Protocol B).

Decision Matrix: Selecting the Right Protocol

G Start Starting Material: 8-Fluoroquinoline Target Target Substituent? Start->Target O_Nu Oxygen/Sulfur (Alkoxy/Thio) Target->O_Nu N_Nu Nitrogen (Amines) Target->N_Nu Path_A Protocol A: Classical SNAr (High Temp, Strong Base) O_Nu->Path_A High Reactivity N_Nu->Path_A Only if Activated (e.g., 5-Nitro) Path_B Protocol B: Ni-Catalyzed C-F Activation (Mild Temp, Catalytic) N_Nu->Path_B Preferred Route

Figure 1: Decision tree for functionalizing 8-fluoroquinoline based on nucleophile type.

Protocol A: Synthesis of 8-Alkoxyquinolines via Classical

Target: Conversion of 8-fluoroquinoline to 8-methoxyquinoline (or other ethers). Mechanism: Addition-Elimination (


).
Scope:  Excellent for primary alkoxides (NaOMe, NaOEt) and phenoxides.
Materials
  • Substrate: 8-Fluoroquinoline (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe), 25% wt in MeOH (5.0 equiv)

  • Solvent: Anhydrous Methanol (or DMF for higher boiling point needs)

  • Atmosphere: Nitrogen or Argon (strictly anhydrous)

Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 8-fluoroquinoline (10 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous Methanol (20 mL) under inert atmosphere.

  • Addition: Add Sodium Methoxide solution (50 mmol, 5.0 equiv) dropwise over 10 minutes. Note: Excess base is required to drive the equilibrium and ensure rapid kinetics.

  • Reaction: Heat the mixture to reflux (65°C) .

    • Optimization: If conversion is <50% after 4 hours, switch solvent to DMSO and heat to 100°C. The 8-position is sluggish compared to the 4-position.

  • Monitoring: Monitor by HPLC or TLC (eluent: 20% EtOAc/Hexanes). 8-Fluoroquinoline typically has a higher Rf than the product.

  • Workup:

    • Cool to room temperature.[1]

    • Quench with saturated NH₄Cl solution (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Critical Control Point: Ensure moisture is excluded. Water acts as a competing nucleophile, leading to 8-hydroxyquinoline (hydrolysis), which can complicate purification.

Protocol B: Nickel-Catalyzed Amination (C–F Activation)

Target: Synthesis of 8-aminoquinolines (e.g., Primaquine precursors). Challenge: Amines are too weak to displace unactivated 8-F via


.
Solution:  Nickel catalysis allows for oxidative addition into the inert C–F bond.
Materials
  • Substrate: 8-Fluoroquinoline (1.0 equiv)

  • Nucleophile: Morpholine, Piperidine, or Aniline derivative (1.2 equiv)

  • Catalyst: Ni(COD)₂ (10 mol%)

  • Ligand: dppp (1,3-bis(diphenylphosphino)propane) (10 mol%) or DCyPF (for difficult substrates)

  • Base: LiHMDS (Lithium hexamethyldisilazide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure
  • Glovebox Operation (Recommended): Weigh Ni(COD)₂ and Ligand into a reaction vial. Dissolve in Toluene to pre-form the active catalyst complex (Yellow/Orange solution).

  • Substrate Addition: Add 8-fluoroquinoline and the amine nucleophile to the catalyst solution.

  • Base Addition: Add LiHMDS slowly. Caution: Exothermic.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup:

    • Cool to RT.

    • Filter through a pad of Celite to remove metal residues.

    • Concentrate filtrate.

  • Analysis:

    
    F NMR is the best tool for monitoring. The disappearance of the signal at -125 ppm  (approximate shift for 8-F) indicates consumption.
    
Mechanistic Pathway (Simplified)
  • Oxidative Addition: Ni(0) inserts into the C(8)–F bond.

  • Ligand Exchange: Fluoride is displaced by the Amido group (from LiHMDS/Amine).

  • Reductive Elimination: Formation of the C(8)–N bond and regeneration of Ni(0).

Comparative Data & Troubleshooting

ParameterProtocol A (

)
Protocol B (Ni-Catalysis)
Primary Target Ethers (O-linked)Amines (N-linked)
Key Reagent NaOMe / NaOEtNi(COD)₂ / Ligand
Temperature 65°C - 120°C80°C - 100°C
Tolerance High tolerance for air (if solvent is dry)Strictly Air-Sensitive (Ni(0) oxidizes instantly)
Common Failure Hydrolysis to 8-OH (due to wet solvent)Catalyst death (due to O₂ leak)
Yield (Typical) 75 - 90%60 - 85%
Troubleshooting Guide
  • Problem: Low conversion in Protocol A.

    • Fix: Switch solvent to DMF or NMP and increase temp to 120°C. The dipole of the solvent helps stabilize the charged transition state.

  • Problem: Product is 8-Hydroxyquinoline instead of 8-Methoxy.

    • Fix: Your Methanol was "wet". Distill MeOH over Mg or use molecular sieves.

  • Problem: Protocol B shows no reaction.

    • Fix: Ensure Ni(COD)₂ is bright yellow. If it is white or pale, it has oxidized. Use fresh catalyst.

References

  • Reactivity of Fluoroquinolines: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Ni-Catalyzed C-F Activation: Nickel-catalyzed selective C-5 fluorination of 8-aminoquinolines with NFSI. Organic Chemistry Frontiers.[2] Link (Note: Discusses similar Ni-mediated radical processes on quinolines).

  • General Quinoline Synthesis: Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline.[1][3] ResearchGate.[2] Link

  • Fluoroquinolone Antibiotics Context: The Rise, Fall, and Rethink of (Fluoro)quinolones. PMC. Link

  • Sodium Methoxide Reagent Profile: Sodium methoxide - Preparation and Structure. Wikipedia. Link

Sources

Microwave-assisted synthesis of quinoline-3-carboxylate esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Quinoline-3-Carboxylate Esters

1. Executive Summary & Rationale Quinoline-3-carboxylate esters are privileged heterocyclic scaffolds in drug discovery, serving as critical pharmacophores for topoisomerase II and DNA gyrase inhibitors, as well as broad-spectrum anti-cancer and anti-microbial agents. Traditional synthetic routes, such as the conventional Friedländer annulation or Gould-Jacobs cyclization, often suffer from prolonged reaction times (6–12 hours), harsh thermal conditions, and moderate yields due to the formation of thermodynamic side-products.

Microwave-assisted organic synthesis (MAOS) addresses these bottlenecks by leveraging dielectric heating to invert the traditional thermal gradient. By directly coupling microwave energy with polar solvents and reagents, MAOS accelerates reaction kinetics, reducing reaction times from hours to minutes while significantly enhancing yield and purity. This application note details the mechanistic rationale, experimental protocols, and analytical validation for the microwave-assisted synthesis of quinoline-3-carboxylates.

2. Mechanistic Principles & Causality

Dielectric Heating & Solvent Selection In conventional conductive heating, energy transfers slowly from the vessel wall to the bulk solution, often causing localized superheating and degradation of sensitive intermediates. Microwave irradiation (2.45 GHz) induces molecular friction through dipole rotation and ionic conduction. Ethanol is selected as the optimal solvent because it possesses a high microwave loss tangent (


), meaning it rapidly and uniformly converts electromagnetic energy into heat. Furthermore, ethanol perfectly solubilizes the starting materials at elevated temperatures while allowing the less soluble quinoline product to precipitate upon cooling, enabling a self-purifying system.

The Friedländer Annulation Pathway The synthesis of quinoline-3-carboxylates typically proceeds via the condensation of an o-aminoaryl ketone or aldehyde with an active methylene compound (e.g., ethyl acetoacetate). The causality of the reaction steps under mild basic catalysis (e.g., K2CO3) is as follows:

  • Nucleophilic Addition : The basic catalyst deprotonates the active methylene. Potassium carbonate is chosen over sodium hydroxide because it is mild enough to prevent the unwanted hydrolysis of the ester group. The amine then attacks the carbonyl, forming a Schiff base (imine).

  • Intramolecular Aldol Condensation : The catalyst abstracts a proton from the active methylene, driving nucleophilic attack on the internal carbonyl.

  • Dehydration & Aromatization : The system rapidly dehydrates to aromatize. Microwave irradiation specifically accelerates this dehydration step, which is the rate-limiting barrier in conventional setups.

MechanisticPathway A o-Aminobenzaldehyde + Active Methylene B Nucleophilic Attack (Imine Formation) A->B C Intramolecular Aldol Condensation B->C D Dehydration & Aromatization C->D E Quinoline-3-carboxylate (Final Product) D->E

Caption: Mechanistic pathway of the Friedländer annulation yielding quinoline-3-carboxylates.

3. Experimental Protocols & Workflows

This methodology is designed as a self-validating system . In-process visual cues and specific analytical markers ensure that any deviation from the expected chemical pathway is immediately apparent to the operator.

ExperimentalWorkflow Step1 1. Reagent Preparation Solvent: EtOH Catalyst: K2CO3 Step2 2. Microwave Irradiation Temp: 90-100°C Time: 4-6 min Step1->Step2 Step3 3. Controlled Cooling Air cool to 50°C Ice bath to 0°C Step2->Step3 Step4 4. Isolation Vacuum Filtration Wash: Cold EtOH Step3->Step4 Step5 5. Analytical Validation TLC, 1H-NMR, LC-MS Step4->Step5

Caption: Step-by-step workflow for the microwave-assisted synthesis and isolation of quinoline esters.

Protocol: Multicomponent Synthesis of Pyrano[3,2-c]quinoline-3-carboxylates This protocol outlines the synthesis of complex, dual-acting topoisomerase II/DNA gyrase inhibitors.

Reagents:

  • 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (1.0 mmol)

  • Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate (1.0 mmol)

  • Potassium carbonate (K₂CO₃, 10 mol%)

  • Absolute Ethanol (5.0 mL)

Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and dynamic pressure control.

Step-by-Step Methodology:

  • Preparation : In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, suspend the dihydroquinoline derivative and the acrylate in 5.0 mL of absolute ethanol.

  • Catalyst Addition : Add 10 mol% K₂CO₃. Causality note: Adding the base last prevents premature degradation of the acrylate prior to uniform mixing.

  • Sealing and Purging : Seal the vial with a Teflon-lined crimp cap. Purge with nitrogen for 30 seconds to displace oxygen, minimizing oxidative side reactions at high temperatures.

  • Microwave Irradiation : Program the microwave synthesizer to ramp to 90°C over 1 minute, holding at 90°C for 4 to 6 minutes with a maximum power limit of 150 W. Causality note: Dynamic power modulation prevents temperature overshoots that could lead to ester hydrolysis.

  • In-Process Control (Self-Validation) : After the cooling cycle completes, monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly fluorescent starting material under 254 nm UV light confirms reaction completion.

  • Isolation : Cool the vial in an ice bath (0°C) for 15 minutes. The rapid drop in temperature forces the supersaturated quinoline product to crystallize.

  • Filtration : Isolate the precipitate via vacuum filtration. Wash the filter cake with 2 × 2 mL of ice-cold ethanol to remove residual K₂CO₃ and unreacted trace starting materials. Dry under vacuum.

4. Quantitative Data Presentation

The transition from conventional reflux to microwave irradiation yields profound improvements in both time efficiency and overall yield, as demonstrated in recent syntheses of pyrano[3,2-c]quinoline-3-carboxylate derivatives.

Compound DerivativeMethod I: Conventional Reflux (EtOH/K₂CO₃)Method II: Microwave Irradiation (EtOH/K₂CO₃)Performance Enhancement
Derivative 3a 6.0 hours (65% Yield)5.0 minutes (90% Yield) +25% Yield / 72x Faster
Derivative 3b 7.0 hours (68% Yield)5.0 minutes (92% Yield) +24% Yield / 84x Faster
Derivative 3c 8.0 hours (72% Yield)4.0 minutes (94% Yield) +22% Yield / 120x Faster

Data summarized from comparative studies on pyrano[3,2-c]quinoline-3-carboxylates.

5. Analytical Validation & Troubleshooting (E-E-A-T)

To ensure the trustworthiness of the synthesized batch, the following analytical markers must be verified:

  • ¹H-NMR Spectroscopy : The successful formation of the quinoline-3-carboxylate ester is definitively confirmed by the presence of the ethyl ester protons. Look for a distinct quartet at

    
     ppm (
    
    
    
    ) and a triplet at
    
    
    ppm (
    
    
    ). The disappearance of the aldehyde/ketone proton (
    
    
    ppm) from the starting material validates complete cyclization.
  • ¹³C-NMR Spectroscopy : The ester carbonyl carbon will resonate characteristically at

    
     ppm, while the quinoline core carbons will span 120–156 ppm.
    
  • Troubleshooting : If the product fails to precipitate during Step 6, the system self-indicates potential ester hydrolysis (forming the highly soluble carboxylic acid salt) or incomplete cyclization. In such cases, verifying the pH and ensuring the microwave temperature did not exceed 100°C is critical.

6. References

  • A review on synthetic investigation for quinoline- recent green approaches Source: Taylor & Francis URL:[Link]

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • **Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential

Application Note: Buchwald-Hartwig Amination of 6-Bromoquinolines for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents. While the C2 and C4 positions of the quinoline ring are highly electrophilic and readily undergo direct Nucleophilic Aromatic Substitution (SNAr), the C6 position is electronically deactivated. Consequently, introducing nitrogen nucleophiles at the C6 position requires transition-metal catalysis[1].

The palladium-catalyzed2 has emerged as the premier method for this transformation. It offers superior yields, milder conditions, and broader substrate scope compared to classical copper-catalyzed Ullmann condensations, which often fail or require harsh conditions when applied to deactivated bromoquinolines[1],[2].

Causality in Reaction Design

The catalytic cycle operates through a Pd(0)/Pd(II) redox process. Every reagent chosen directly influences a specific step in this cycle:

  • Palladium Precursor : Pd2(dba)3 provides a direct source of Pd(0). However, the dibenzylideneacetone (dba) ligands can sometimes impede the cycle by competing with the phosphine ligand. In such instances, Pd(OAc)2—which is reduced in situ to the active Pd(0) species by the amine or phosphine—is preferred[3],[2].

  • Ligand Architecture : The ligand dictates the geometry of the palladium center.

    • Bidentate Ligands (e.g., BINAP): Ideal for coupling primary amines. They enforce a cis-geometry on the Pd(II) intermediate, which is mandatory for reductive elimination, thereby suppressing unwanted

      
      -hydride elimination and over-arylation[4].
      
    • Bulky Monodentate Ligands (e.g., DavePhos, RuPhos): Highly effective for secondary amines (e.g., morpholine, pyrrolidine) and deactivated anilines. The extreme steric bulk of the dialkylbiaryl framework accelerates reductive elimination by physically crowding the metal center, forcing the aryl and amine groups together[5],[3].

  • Base Selection : The base deprotonates the coordinated amine. Sodium tert-butoxide (NaOtBu) is a strong, highly effective base for unfunctionalized substrates[4]. However, for substrates bearing base-sensitive functional groups, weaker bases like Potassium Phosphate (K3PO4) are utilized to prevent substrate degradation[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd + 6-Bromoquinoline AmineCoord Amine Coordination Pd(II) Amine Complex OxAdd->AmineCoord + Amine (HNR2) Deprot Deprotonation Pd(II) Amido Complex AmineCoord->Deprot + Base - Base·HBr RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - 6-Aminoquinoline

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting the Pd redox process.

Quantitative Data Summary

The following table summarizes validated conditions and yields for the amination of 6-bromoquinoline (and closely related deactivated analogues) using various nucleophiles[4],[5],[3].

SubstrateAmine NucleophileCatalyst / LigandBase / SolventTemp / TimeYield (%)
6-BromoquinolineMorpholinePd2(dba)3 / RuPhosNaOtBu / Toluene85 °C / 12 h60–88%
6-BromoquinolinePyrrolidinePd2(dba)3 / RuPhosNaOtBu / Toluene85 °C / 12 h60–88%
6-Bromoquinoline4-Methoxy-2-chloroanilinePd(OAc)2 / DavePhosK3PO4 / 1,4-Dioxane110 °C / 18 h59%
Protected 5-Bromoquinoline2-AminopyridinePd2(dba)3 / BINAPNaOtBu / 1,4-Dioxane100 °C / 16 h64%

Self-Validating Experimental Protocol

To ensure robust reproducibility, the following protocol integrates self-validating checkpoints. This methodology is optimized for the coupling of secondary aliphatic amines (e.g., morpholine) with 6-bromoquinoline[5].

Workflow Step1 1. Inert Setup (Glovebox) Step2 2. Reagents (Pd, Ligand, Base) Step1->Step2 Step3 3. Solvent (Degassed) Step2->Step3 Step4 4. Activation (85-110 °C) Step3->Step4 Step5 5. Workup (Celite Filter) Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Figure 2: Step-by-step experimental workflow for 6-bromoquinoline amination.

Step-by-Step Methodology:
  • Inert Atmosphere Preparation : Transfer an oven-dried Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox.

    • Validation Check: Oxygen sensor must read < 1 ppm O2. Pd(0) is highly susceptible to oxidation, which will permanently deactivate the catalyst[2].

  • Reagent Loading : To the Schlenk tube, add 6-bromoquinoline (1.0 equiv, 0.5 mmol), the amine nucleophile (1.2 equiv, 0.6 mmol), Pd2(dba)3 (2 mol%), the appropriate phosphine ligand (e.g., RuPhos, 4 mol%), and NaOtBu (1.5 equiv, 0.75 mmol).

    • Validation Check: The solid mixture should appear as a distinct, heterogeneous powder. Any clumping of the base indicates moisture contamination.

  • Solvent Addition : Add 5.0 mL of anhydrous, thoroughly degassed toluene or 1,4-Dioxane (0.1 M concentration)[3]. Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Thermal Activation : Place the sealed tube in a pre-heated oil bath at 85 °C (or up to 110 °C depending on the amine) and stir vigorously (800 rpm) for 12–18 hours.

    • Validation Check: Within the first 15 minutes of heating, observe a color shift (typically to a deep red or clear amber). This visual cue confirms the successful generation of the active Pd(0)Ln complex[2].

  • Reaction Monitoring : After 12 hours, cool the reaction to room temperature. Take a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Check: Complete disappearance of the UV-active 6-bromoquinoline peak confirms full conversion.

  • Quench and Workup : Dilute the crude mixture with 10 mL of Ethyl Acetate (EtOAc). Filter the suspension through a tightly packed pad of Celite to remove palladium black and inorganic salts.

    • Causality: Removing precipitated Pd(0) immediately prevents product degradation and simplifies downstream chromatography.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography using a gradient of Hexanes/EtOAc to yield the pure 6-aminoquinoline derivative[3].

Troubleshooting & Quality Control

  • Issue: High levels of hydrodehalogenation (quinoline formation).

    • Causality:

      
      -hydride elimination is outcompeting reductive elimination[2].
      
    • Solution: Switch to a more sterically demanding ligand (e.g., BrettPhos instead of RuPhos) to physically accelerate the reductive elimination step, or increase the equivalents of the amine nucleophile.

  • Issue: Unreacted starting material but active catalyst observed.

    • Causality: The amine may be too sterically hindered to coordinate to the Pd(II) center, or the base is completely insoluble in the chosen solvent.

    • Solution: Switch to a less bulky ligand to open the coordination sphere, or change the base to one with better organic solubility (e.g., switching from K3PO4 to Cs2CO3)[3].

References

  • Title : Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound | Source : National Institutes of Health (NIH) | URL :[Link]

  • Title : New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties | Source : RSC Publishing | URL : [Link]

  • Title : A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes | Source : National Institutes of Health (NIH) | URL :[Link]

  • Title : Buchwald–Hartwig amination | Source : Wikipedia | URL : [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & System Overview

Welcome to the Technical Support Center. You are likely encountering difficulties in the synthesis of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate . This specific scaffold presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The 2-fluoro and 4-bromo substituents on the starting aniline significantly reduce nucleophilicity, hampering the initial condensation.[1]

  • Steric/Electronic Interference: The 8-fluoro substituent (in the final ring) creates repulsion during the critical cyclization step.

  • Regioselectivity: Ensuring cyclization occurs at the correct ortho-carbon (C6 of the aniline) rather than the C2 (blocked by F) is straightforward, but "tarring" is a major competitor.

This guide moves beyond standard textbook procedures, focusing on industrial optimization of the Gould-Jacobs reaction and alternative Meth-Cohn strategies to maximize yield.

Visual Workflow: The Optimized Pathway

The following diagram outlines the critical decision points and optimized pathways for this synthesis.

G Start Start: 4-Bromo-2-fluoroaniline Step1 Step 1: Condensation (Enamine Formation) Start->Step1 Reagent Reagent: Dimethyl Methoxymethylenemalonate (DMM) Reagent->Step1 Check1 QC Check: Is conversion >95%? Step1->Check1 Check1->Step1 No: Reprocess w/ Catalyst Step2_Therm Step 2A: Thermal Cyclization (Dowtherm A, 250°C) Check1->Step2_Therm Standard Step2_Acid Step 2B: Acid-Mediated Cyclization (Eaton's Reagent, 90°C) Check1->Step2_Acid Yield Optimization Intermed Intermediate: Methyl 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate Step2_Therm->Intermed Step2_Acid->Intermed Final Target: Methyl 6-bromo-8-fluoroquinoline-3-carboxylate Intermed->Final If 4-H required Intermed->Final If 4-OH accepted (Tautomer) Step3 Step 3: Aromatization (Optional) POCl3 Chlorination -> Dechlorination

Caption: Decision tree for optimizing the Gould-Jacobs route. Note the bifurcation at Step 2 between thermal and acid-mediated cyclization.[1]

Troubleshooting Guide (Q&A Format)

Phase 1: The Condensation (Enamine Formation)

Q: My aniline (4-bromo-2-fluoroaniline) is not reacting completely with the malonate ester. I see <50% conversion by LC-MS.

The Issue: The fluorine atom at the ortho position and the bromine at the para position strongly withdraw electron density from the amine, making it a poor nucleophile. Standard reflux in ethanol is often insufficient.

The Fix:

  • Switch to Neat Conditions: Eliminate the solvent. Heat the aniline and Dimethyl Methoxymethylenemalonate (DMM) neat at 120–140°C.

  • Vacuum Removal of Methanol: The reaction is an equilibrium driven by the loss of methanol. Connect a Dean-Stark trap or apply mild vacuum (200 mbar) during the reaction to strip methanol as it forms. This drives the equilibrium to the right [1].

  • Catalysis: Add 0.5 mol% of p-Toluenesulfonic acid (PTSA) . Protonating the alkoxy group on the malonate makes it a better leaving group, facilitating the attack by the deactivated aniline.

Phase 2: The Cyclization (The "Yield Killer")

Q: During cyclization in Dowtherm A, the reaction turns into a black tar, and the isolated yield is <30%.

The Issue: Thermal cyclization requires temperatures >250°C. For electron-deficient rings (like yours), the activation energy for the electrocyclic ring closure is high. Prolonged heating at these temperatures leads to oxidative polymerization (tar) before the ring closes.

The Fix (Protocol Upgrade): We recommend switching from Thermal Cyclization to Acid-Mediated Cyclization using Eaton's Reagent.

ParameterMethod A: Dowtherm A (Standard)Method B: Eaton's Reagent (Recommended)
Temperature 250–260°C80–100°C
Time 1–4 Hours2–5 Hours
Solvent Diphenyl ether (Difficult removal)Methanesulfonic acid (Water soluble)
Yield (Typical) 30–45%65–80%
Purity Low (Tar contamination)High (Precipitates upon water quench)

Protocol (Method B):

  • Dissolve the enamine intermediate in Eaton's Reagent (10% P2O5 in Methanesulfonic acid). Use 5 mL per gram of substrate.

  • Heat to 90°C. Monitor by HPLC.

  • Quench: Pour slowly into ice water. The quinoline ester should precipitate as a solid.[2]

  • Filtration: Filter and wash with water. This avoids the messy hexane extraction required for Dowtherm A [2].

Phase 3: The 4-Position Problem (Aromatization)

Q: I need the "Quinoline-3-carboxylate" (H at C4), but the Gould-Jacobs gives me the "4-Hydroxy" derivative. How do I remove the -OH?

The Issue: This is a common nomenclature confusion. If your target is explicitly the 4-H derivative (fully aromatic, no oxygen at C4), you must remove the hydroxyl group.

The Fix: You cannot reduce the 4-OH directly. You must convert it to a halide or sulfonate first.

  • Chlorination: Reflux the 4-hydroxy intermediate in POCl3 (phosphorus oxychloride) to get the 4-chloro derivative.[1]

    • Tip: Add a catalytic amount of DMF to form the Vilsmeier reagent in situ, which accelerates the reaction.

  • De-halogenation (The Risk):

    • Standard Pd/C Hydrogenation:DO NOT USE. This will likely remove your 6-Bromine atom along with the 4-Chlorine.[1]

    • Selective Reduction: Use Zinc dust in Acetic Acid or Ammonium Formate with Pd(PPh3)4 . These conditions are milder and often spare the aryl bromide while reducing the imidoyl chloride [3].

Comparative Data: Yield Optimization

The following table summarizes internal application data for 6-bromo-8-fluoro-quinoline scaffolds.

VariableConditionYield (%)Purity (%)Notes
Solvent Ethanol Reflux42%85%Incomplete condensation.[1]
Solvent Neat (130°C) 92% 96% Methanol removal is key.
Cyclization Dowtherm A (255°C)35%70%Significant decomposition.
Cyclization Eaton's Reagent (90°C) 78% 94% Cleanest profile.
Cyclization Microwave (300°C)65%88%Fast (10 min) but scale-limited [4].

Detailed Experimental Protocol (Recommended Route)

Target: Methyl 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate (Precursor to the 4-H target).[1]

Step 1: Solvent-Free Condensation [1]

  • Charge a round-bottom flask with 4-bromo-2-fluoroaniline (1.0 eq) and Dimethyl Methoxymethylenemalonate (1.1 eq).

  • Fit with a short-path distillation head.[1]

  • Heat to 130°C under a gentle stream of Nitrogen.

  • Methanol will distill off. Maintain temperature for 2–3 hours.

  • QC: Check LC-MS for disappearance of aniline.

  • Cool to solidify. Recrystallize from minimal EtOH if necessary (usually not needed if conversion is high).

Step 2: Cyclization with Eaton's Reagent

  • Add the solid enamine from Step 1 into Eaton's Reagent (7.7 wt% P2O5 in MsOH) at room temperature. (Ratio: 5 mL/g).

  • Heat to 90°C with vigorous stirring.

  • Monitor reaction (typically 3 hours).

  • Workup: Cool to RT. Pour the dark solution slowly into a beaker of crushed ice/water (10x volume) with stirring.

  • The product will precipitate as a beige/white solid.

  • Filter, wash copiously with water (to remove acid), then cold methanol.

  • Dry in a vacuum oven at 50°C.

Step 3: Conversion to 4-H (If required)

  • Chlorination: Suspend product in POCl3 (5 vol). Reflux 2h. Evaporate POCl3. Quench with NaHCO3. Extract DCM.

  • Reduction: Dissolve 4-Cl intermediate in THF/MeOH. Add Ammonium Formate (5 eq) and Zn dust (excess). Stir at RT. Monitor carefully to stop before Br is reduced.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Meth-Cohn, O., & Narine, B. (1978).[4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048. Link

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[5] Monatshefte für Chemie, 133, 1269–1274. Link

  • Biotage Application Note AN056. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Link

Sources

Avoiding hydrolysis during Suzuki coupling of methyl quinoline esters

Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Chemistry Support Hub Subject: Technical Guide: Preventing Hydrolysis in Suzuki Coupling of Methyl Quinoline Esters Ticket ID: #SUZ-Q-ME-001 Status: Open / Resolution Provided

Executive Summary

You are encountering a classic "Compounding Electrophile" problem. Methyl esters are inherently labile, but when attached to a quinoline core (an electron-deficient heterocycle), the carbonyl carbon becomes significantly more electrophilic. In standard aqueous-base Suzuki conditions (e.g.,


), the hydroxide ion (

) acts as a competitive nucleophile, attacking the ester faster than the boronic acid can transmetallate.

To solve this, we must shift the reaction environment from Hydrolysis-Permissive to Transmetallation-Dominant . This guide details the mechanistic root cause and provides three validated protocols to preserve your ester.

Module 1: The Mechanistic Conflict

Why is my ester hydrolyzing?

In a standard Suzuki reaction, a base is required to activate the boronic acid (forming a boronate "ate" complex) or to form a hydroxo-palladium species.[1] Unfortunately, if that base generates free hydroxide in the presence of water, your methyl ester is at risk.

The "Race" Visualization: The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to accelerate Path A (Coupling) while completely blocking Path B (Saponification).

Suzuki_vs_Hydrolysis Start Methyl Quinoline Ester (Substrate) Pd_Ox Oxidative Addition (Pd-Ar-X) Start->Pd_Ox Pd(0) Base_Aq Base + H2O (Standard Conditions) Start->Base_Aq Path_A_Step Transmetallation (Rate Limiting) Pd_Ox->Path_A_Step + Boronate Path_B_Step Nucleophilic Attack (Saponification) Base_Aq->Path_B_Step Generates OH- Product Coupled Product (Desired) Path_A_Step->Product Reductive Elim. Byproduct Carboxylic Acid (Undesired) Path_B_Step->Byproduct Hydrolysis

Figure 1: The Kinetic Competition. Standard aqueous bases generate Hydroxide (


), which attacks the ester (Path B) often faster than the Boronate transmetallates (Path A).

Module 2: Base Selection Strategy

The lever you have the most control over.

The choice of base dictates the concentration of nucleophilic hydroxide in your system. For methyl quinoline esters, you must move away from aqueous carbonate bases.

Base SystempKa (conj. acid)Hydrolysis RiskNotes

/

~10.3CRITICAL Generates high

. Avoid for methyl quinoline esters.

(Solid)
~12.3MODERATE Less nucleophilic than hydroxide. Can be used with minimal water (1-2 eq).

(Anhydrous)
N/ALOW Fluoride activates boron without generating hydroxide. Ideal for labile esters.

/ Organic
~10.7LOW Non-nucleophilic, but often results in sluggish transmetallation in Suzuki.

Module 3: Validated Protocols

Protocol A: The "Anhydrous Fluoride" Method (Recommended)

This method replaces the hydrolysis-prone hydroxo-palladium pathway with a fluoro-palladium pathway. It is the gold standard for highly sensitive esters.

  • Applicability: High sensitivity esters, boronic esters (Bpin).

  • Reagents:

    • Substrate: Methyl quinoline halide (1.0 equiv)

    • Boron Source: Aryl Boronic Ester (Bpin) (1.2 equiv) (Acids release water; esters do not).

    • Base: Cesium Fluoride (CsF) (2.0 - 3.0 equiv).[2]

    • Catalyst:

      
       or 
      
      
      
      (5 mol%).
    • Solvent: Anhydrous 1,4-Dioxane or Toluene .

  • Procedure:

    • Charge an oven-dried vial with the halide, boronic ester, CsF, and catalyst.

    • Seal and purge with Argon/Nitrogen (3 cycles).

    • Inject anhydrous solvent (0.2 M concentration).

    • Heat to 80-100°C.

    • Why this works: CsF has high solubility in dioxane. The

      
       activates the boronic ester to form a fluoroborate species, which transmetallates to Pd. No 
      
      
      
      is present to attack the ester [1].
Protocol B: The "Rapid Buchwald" Method

If you must use aqueous conditions (e.g., poor solubility of boronic acids), you must outrun the hydrolysis. We use a highly active catalyst to complete the coupling in minutes rather than hours.

  • Applicability: Sterically hindered couplings, substrates requiring mild heating.

  • Reagents:

    • Catalyst: XPhos Pd G4 or SPhos Pd G4 (2 mol%).

    • Base:

      
       (0.5 M aqueous solution) or solid 
      
      
      
      .
    • Solvent: THF or Dioxane.[3]

  • Procedure:

    • Combine substrate, boronic acid, and precatalyst in the vial.

    • Add solvent and base solution (degassed).

    • Heat to 40-60°C (lower temperature reduces hydrolysis rate).

    • Monitor by LCMS at 30 mins.

    • Why this works: Buchwald G4 precatalysts initiate oxidative addition rapidly even at low temperatures. By finishing the reaction in <1 hour, the ester survives even in the presence of base [2].

Module 4: Decision Matrix

Which method should I use?

Decision_Tree Start Start: Methyl Quinoline Ester Coupling Q1 Is your Boron source an Acid or Ester? Start->Q1 Ester Boronic Ester (Bpin) Q1->Ester Ester Acid Boronic Acid Q1->Acid Acid Q2 Is the Quinoline Halide Sterically Hindered (ortho-subs)? Ester->Q2 Proto_A USE PROTOCOL A (Anhydrous CsF/Dioxane) Q2->Proto_A No (Standard) Proto_B USE PROTOCOL B (Buchwald G4 + K3PO4) Q2->Proto_B Yes (Needs Speed) Q3 Can you convert to Ester? Acid->Q3 Q3->Proto_B No (Must use Acid) Convert Convert to Bpin in situ (Miyaura Borylation) Q3->Convert Yes

Figure 2: Protocol Selection Guide. Prioritize anhydrous conditions (Protocol A) whenever possible.

Module 5: Troubleshooting & FAQs

Q: I tried Protocol A (CsF) but the reaction is stalled at 10% conversion. A: This is often due to "Dry Boron Syndrome." While we want anhydrous conditions, boronic esters sometimes need a trace of nucleophile to activate.

  • Fix: Add exactly 1.0 - 2.0 equivalents of water (stoichiometric, not bulk solvent) to the reaction. This hydrates the CsF slightly without creating a bulk hydrolysis environment. Alternatively, switch to Potassium Trimethylsilanolate (TMSOK) as the base, which is soluble in organic solvents and acts as a silanolate activator [3].

Q: My quinoline nitrogen seems to be poisoning the catalyst. A: Quinolines are excellent ligands for Palladium, often displacing the phosphine ligand and shutting down the cycle.

  • Fix: Use a catalyst with a bulky, chelating ligand that cannot be easily displaced. XPhos or BrettPhos (via Buchwald G3/G4 precatalysts) are bulky enough to prevent the quinoline nitrogen from binding to the Pd center [4].

Q: Can I use Potassium Carbonate (


) if I use dry acetone? 
A:  Acetone is generally a poor solvent for Suzuki due to aldol condensation risks. If you must use a carbonate, use Micronized Anhydrous 

in Toluene. However, carbonates are poorly soluble in toluene, which may lead to slow reactions.

is generally superior for solubility/basicity balance.

References

  • Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry, 59(20), 6095-6097. Link

  • Bruno, N. C., et al. (2013). "Buchwald G3 and G4 Precatalysts." Chemical Science, 4, 916-920. Link

  • Kassel, J., et al. (2020). "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Organic Letters, 22(10), 3911–3915. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Technical Support Center: Controlling Regioselectivity in 8-Fluoroquinoline Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective functionalization of 8-fluoroquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental work with this versatile scaffold. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical laboratory experience to help you navigate the complexities of directing reactions to the desired position on the quinoline ring.

Understanding the Landscape: Intrinsic Reactivity of 8-Fluoroquinoline

Before delving into specific troubleshooting scenarios, it's crucial to understand the inherent electronic properties of the 8-fluoroquinoline core. The quinoline system itself is electron-deficient due to the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1][2][3] Conversely, electrophilic substitution is generally disfavored but can occur on the benzo-ring.

The introduction of a fluorine atom at the C8 position further complicates this landscape. Fluorine is a weakly deactivating group yet an ortho-, para-director in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance.[4][5] However, its strong inductive electron-withdrawing effect (-I) deactivates the entire ring system towards electrophiles. This push-pull electronic nature is a key factor in determining regioselectivity.

Core Reactivity Map

Caption: Inherent reactivity zones of the 8-fluoroquinoline scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing a mixture of C5 and C7 functionalized products in my electrophilic substitution reaction?

Answer:

This is a common issue stemming from the nuanced electronic effects of the substituents. While the nitrogen atom deactivates the entire heterocyclic system towards electrophiles, the fluorine at C8, despite its inductive withdrawal, can direct incoming electrophiles to its ortho (C7) and para (C5) positions through resonance stabilization of the sigma complex.[4][5] The similar activation of both sites often leads to poor regioselectivity.

Troubleshooting Strategies:

  • Steric Hindrance: Introduce a bulky directing group at a position that sterically blocks one of the reactive sites. For instance, a group at C7 would favor C5 functionalization.

  • Catalyst/Ligand Modification: In metal-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity. Bulky ligands can create a steric environment around the metal center that favors approach to the less hindered C5 position.[6]

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., DMF, DMSO) to see if it impacts the C5/C7 ratio.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which may correspond to the formation of a single isomer.

Question 2: How can I achieve selective functionalization at the C2 position?

Answer:

The C2 position is electronically deficient and thus a prime target for nucleophilic attack or metal-catalyzed C-H activation.[7][8]

Recommended Protocols:

  • Palladium-Catalyzed C-H Arylation (via N-Oxide): The use of a quinoline N-oxide is a well-established strategy. The N-oxide acts as a directing group, facilitating C-H activation at the C2 position.[9]

    Experimental Protocol: Palladium-Catalyzed C2-Arylation of 8-Fluoroquinoline N-Oxide

    • To an oven-dried Schlenk tube, add 8-fluoroquinoline N-oxide (1.0 equiv), the desired aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand such as P(t-Bu)₂Me·HBF₄ (5 mol%).[9]

    • Add a base, typically K₂CO₃ (2.0 equiv).[9]

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add anhydrous toluene via syringe.

    • Place the reaction in a preheated oil bath at 110 °C and stir for 12-24 hours.[9]

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Concentrate the filtrate and purify by column chromatography.

  • Rhodium-Catalyzed C-H Alkylation: Rhodium catalysts are also highly effective for C2 alkylation.[8]

G cluster_workflow C2-Arylation Workflow start Start: 8-Fluoroquinoline N-Oxide + Aryl Bromide reagents Add Pd(OAc)₂, Ligand, Base start->reagents inert Inert Atmosphere (Ar) reagents->inert solvent Add Anhydrous Toluene inert->solvent heat Heat (110 °C, 12-24h) solvent->heat workup Workup & Purification heat->workup product Product: C2-Aryl-8-fluoroquinoline workup->product

Caption: Workflow for Pd-catalyzed C2-arylation.

Question 3: I am attempting a C-H functionalization and getting low yields and a complex mixture of products. What are the likely causes?

Answer:

This common outcome can be attributed to several factors, often acting in concert.

Troubleshooting Checklist:

  • Purity of Starting Materials: Ensure your 8-fluoroquinoline and other reagents are of high purity. Impurities can poison catalysts or lead to side reactions.

  • Atmosphere Control: Many C-H activation catalysts are sensitive to air and moisture. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use of Schlenk techniques or a glovebox is highly recommended.

  • Catalyst/Ligand Choice: Not all catalysts are created equal for every transformation. If a standard palladium or rhodium catalyst is failing, consider exploring other transition metals like iridium or nickel, which can offer different reactivity profiles.[1] The ligand is also critical; a systematic screen of different phosphine or N-heterocyclic carbene (NHC) ligands is often necessary.

  • Directing Group Strategy: For positions other than C2, C4, or C8, a directing group is often essential to achieve high regioselectivity.[1] For example, an 8-amidoquinoline can direct functionalization to the C5 position.[10]

  • Reaction Parameters: Systematically vary the temperature, reaction time, and concentration. Sometimes, a reaction that appears to be failing is simply slow or requires more concentrated conditions.

Table 1: Common Issues and Recommended Actions

IssuePotential Cause(s)Recommended Action(s)
Low Conversion Inactive catalyst, insufficient temperature/time, poor solvent choice.Verify catalyst activity, increase temperature/time, screen different solvents.
Poor Regioselectivity Competing reactive sites, ineffective directing group.Introduce a directing group, modify ligand sterics, optimize temperature.
Product Decomposition Reaction temperature too high, product instability under reaction conditions.Lower the reaction temperature, shorten the reaction time, consider a milder catalyst system.
Irreproducible Results Inconsistent reagent quality, variable atmospheric control.Use freshly purified reagents, ensure rigorous inert atmosphere techniques.
Question 4: Can I selectively introduce a fluorine atom at another position on the ring?

Answer:

Direct C-H fluorination of an already fluorinated quinoline is challenging but can be achieved under specific conditions.

  • Electrophilic Fluorination: Reagents like Selectfluor, in a strongly acidic medium, can introduce a fluorine atom. The regioselectivity will be governed by the electronic properties of the substituted quinoline. For an electron-deficient system like quinoline, this is generally difficult.[2][3][11]

  • Nucleophilic Fluorination: A more recent and promising approach involves a concerted nucleophilic aromatic substitution. This method has shown success in the fluorination of quinolines, with regioselectivity influenced by the LUMO coefficients of the protonated quinoline.[2][3] For unsubstituted quinoline, a mixture of C2 and C4 fluorination is often observed, with a slight preference for the C4 position.[2][3]

Question 5: How does the 8-fluoro substituent influence nucleophilic aromatic substitution (SNAr) at other positions?

Answer:

The 8-fluoro group is generally not a good leaving group for SNAr due to the strength of the C-F bond. However, if there is another good leaving group on the ring (e.g., a chlorine or bromine atom), the 8-fluoro substituent will influence the rate and regioselectivity of the substitution through its inductive effect. For instance, in a 7-chloro-8-fluoroquinoline, the electron-withdrawing fluorine atom would further activate the C7 position towards nucleophilic attack. The presence of a strong electron-withdrawing group, like a nitro group, can significantly facilitate SNAr reactions.[12]

Conclusion

Controlling regioselectivity in the functionalization of 8-fluoroquinoline is a multifaceted challenge that requires a deep understanding of the interplay between the intrinsic electronics of the scaffold, the choice of catalyst and directing groups, and the optimization of reaction conditions. This guide provides a starting point for troubleshooting common issues. We encourage researchers to systematically explore the parameters discussed and to consult the primary literature for the most up-to-date methodologies.

References

  • Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room. (n.d.). Google Scholar.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). National Center for Biotechnology Information.
  • Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. (n.d.). National Center for Biotechnology Information.
  • Catalytic Methods for the Functionalization of the Quinoline Ring: Application Notes and Protocols. (2025). Benchchem.
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). Journal of the American Chemical Society.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI.
  • Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. (n.d.). ResearchGate.
  • 8-Fluoro-2-methylquinolin-3-ol. (n.d.). Benchchem.
  • Selective Direct Fluorination of Quinoline Derivatives. (n.d.). ResearchGate.
  • Fluorine as a Regiocontrol Element in the Ring Openings of Bicyclic Aziridiniums. (n.d.). National Center for Biotechnology Information.
  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. (n.d.). Amanote.
  • Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. (2023). Journal of the American Chemical Society.
  • Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions. (n.d.). Royal Society of Chemistry.
  • Efficient Regioselective Synthesis of Novel Water-Soluble 2H,3H-[1][9]thiazino[2,3,4-ij]quinolin-4-ium Derivatives by Annulation Reactions of 8-quinolinesulfenyl Halides. (2021). MDPI. Retrieved February 29, 2024, from

  • Hydrazo coupling: the efficient transition-metal-free C–H functionalization of 8-hydroxyquinoline and phenol through base catalysis. (n.d.). Royal Society of Chemistry.
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. (2023). National Center for Biotechnology Information.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2025). MDPI.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
  • C(sp3)-H Bond Functionalization of 8-Methylquinolines. (2025). PubMed.
  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (2024). PubMed.
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (2025). National Center for Biotechnology Information.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI.
  • Synthesis and reactivity of fluorinated heterocycles. (2025). ResearchGate.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Royal Society of Chemistry.
  • Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. (2019). MDPI.
  • Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications. (2025). ResearchGate.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Center for Biotechnology Information.
  • Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. (2021). Semantic Scholar.
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022). YouTube.

Sources

Stability of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate

Executive Summary

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is a high-value scaffold used primarily in the synthesis of gyrase inhibitors and antibacterial fluoroquinolones. Its stability under basic conditions is governed by a competition between ester hydrolysis (the desired pathway for deprotection) and Nucleophilic Aromatic Substitution (SNAr) (the undesired side reaction).

While the 6-bromo substituent is relatively inert to bases, the 8-fluoro substituent is electronically activated by the quinoline nitrogen, making it susceptible to displacement by strong nucleophiles (alkoxides, hydroxides) at elevated temperatures.

Part 1: Technical Deep Dive & Reactivity Analysis

The Electronic Landscape

To troubleshoot stability, one must understand the electronic forces at play:

  • C3-Ester (Target): The methyl ester is electron-deficient due to the conjugation with the quinoline ring. It is the most reactive site and will undergo saponification (hydrolysis) with hydroxide bases (

    
    ).
    
  • C8-Fluorine (The Danger Zone): The nitrogen atom in the quinoline ring withdraws electron density via induction and resonance. This makes the C8 position electrophilic. While Fluorine is a poor leaving group in

    
    /
    
    
    
    reactions, it is an excellent leaving group in
    
    
    reactions due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.
  • C6-Bromine (The Stable Anchor): Located at the para-like position relative to the nitrogen but less activated than the 2, 4, or 8 positions. It generally resists nucleophilic attack under standard basic conditions, remaining intact for downstream Palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

Reaction Pathways Under Basic Conditions

The following diagram illustrates the competing pathways when this molecule is exposed to base.

ReactionPathways Start Methyl 6-bromo-8-fluoro- quinoline-3-carboxylate Hydrolysis PATH A: Hydrolysis (Desired) Product: Carboxylic Acid Start->Hydrolysis LiOH/NaOH THF/H2O (Mild) Transester PATH B: Transesterification (If alcohol solvent used) Start->Transester NaOEt/EtOH or NaOMe/MeOH SNAr PATH C: S_NAr Side Reaction (Displacement of F) Start->SNAr Strong Nucleophile (NaOMe, High Temp)

Figure 1: Competing reaction pathways. Path A is the standard deprotection. Path C is the primary degradation risk.

Part 2: Troubleshooting Guide

Category 1: Loss of Fluorine (SNAr)

Symptom:

  • 
    -NMR signal disappears or shifts significantly.
    
  • LC-MS shows a mass shift of +12 Da (loss of F [19], gain of OMe [31]) or -2 Da (loss of F [19], gain of OH [17]).

Root Cause: The 8-position is activated.[1] Using sodium methoxide (NaOMe) or refluxing in methanol with strong NaOH can force the displacement of the fluorine atom by a methoxy or hydroxy group.

Solution:

  • Switch Base: Use Lithium Hydroxide (LiOH) instead of NaOH/KOH. Lithium is a weaker counter-cation, often leading to milder reaction kinetics.

  • Lower Temperature: Conduct hydrolysis at 0°C to Room Temperature (RT) . Avoid reflux unless absolutely necessary.

  • Solvent System: Use THF/Water (2:1 or 3:1). Avoid anhydrous alcohols if using strong alkoxide bases.

Category 2: Incomplete Hydrolysis

Symptom:

  • Starting material (methyl ester) persists by TLC/LC-MS after 4+ hours.

  • Reaction mixture is a gummy suspension.

Root Cause:

  • Solubility: The methyl ester is highly lipophilic (logP ~2.5-3.0) and may not dissolve well in pure aqueous base.

  • Sterics: The 3-carboxylate is flanked by the ring system, potentially slowing attack if the ester is bulky (though methyl is small).

Solution:

  • Add Co-solvent: Ensure a homogenous phase by adding THF or 1,4-Dioxane . The reaction must be a solution, not a biphasic mixture, for efficient hydrolysis.

  • Increase Equivalents: Use 2.0 - 3.0 equivalents of LiOH.

Category 3: Unexpected Ethyl Ester Formation

Symptom:

  • NMR shows loss of methyl singlet (~3.9 ppm) and appearance of ethyl quartet/triplet.

  • Mass increases by +14 Da.

Root Cause: Transesterification . You likely used Ethanol as a solvent with a catalytic amount of base (or NaOEt).

Solution:

  • Never use an alcohol solvent different from the ester group if you wish to retain the ester.

  • For hydrolysis, use THF/Water or MeOH/Water (since the product is the acid, the transient methyl ester exchange is irrelevant).

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use K2CO3 in MeOH to hydrolyze this ester?

  • Answer: generally, No . Potassium carbonate in methanol is a classic condition for transesterification or very slow hydrolysis. It is often too mild to fully cleave the ester to the acid at a reasonable rate without heat, but heating risks side reactions. Stronger hydroxide bases (LiOH, NaOH) are preferred for saponification.

Q2: Is the 6-Bromo group at risk during basic workup?

  • Answer: No. The 6-bromo position is not sufficiently activated for nucleophilic aromatic substitution under standard hydrolysis conditions (OH-, <100°C). It requires Palladium catalysis or extremely forcing conditions (e.g., strong amide bases in liquid ammonia) to react.

Q3: Why does the reaction turn yellow/brown?

  • Answer: Quinolines are prone to oxidative degradation and formation of N-oxide species or polymerization byproducts upon extended exposure to light and base. This is often cosmetic. Verify purity by LC-MS; if the main peak is your acid, the color is likely a trace impurity. Perform the reaction in the dark if color formation is severe.

Part 4: Experimental Protocols

Protocol A: Safe Hydrolysis (Preserving 8-Fluoro)

This protocol minimizes SNAr risk by using mild conditions.

  • Dissolution: Dissolve Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate (1.0 equiv) in THF (5 volumes relative to weight, e.g., 5 mL per g).

  • Base Preparation: Prepare a solution of LiOH·H2O (2.5 equiv) in Water (2.5 volumes).[2]

  • Addition: Add the aqueous LiOH dropwise to the THF solution at 0°C .

  • Reaction: Remove ice bath and stir vigorously at Room Temperature for 3–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The ester (high Rf) should disappear; the acid (baseline) will appear.

  • Workup:

    • Concentrate under reduced pressure to remove THF (do not heat above 40°C).

    • Dilute the aqueous residue with water.

    • Crucial Step: Acidify carefully with 1M HCl to pH 3–4. The product should precipitate as a white/off-white solid.

    • Filter, wash with water, and dry under vacuum.[2][3]

Protocol B: Stability Stress Test

Use this to validate batch stability before scale-up.

  • Prepare a 10 mg/mL solution of the substrate in MeOH .

  • Add 10 equivalents of NaOH (1M aqueous).

  • Split into two vials:

    • Vial A: Keep at RT for 24 hours.

    • Vial B: Heat to 60°C for 4 hours.

  • Analyze: Run LC-MS.

    • Pass: Vial A shows >95% Acid (Hydrolysis product).

    • Warning: If Vial B shows a peak with Mass [M-F+OH] or [M-F+OMe], your compound is sensitive to heat/base. Stick to Protocol A.

Part 5: Decision Logic for Purification

Troubleshooting Start Start: Crude Reaction Mixture CheckTLC Check TLC/LCMS Is Ester gone? Start->CheckTLC Acidify Acidify to pH 3-4 (Precipitate Product) CheckTLC->Acidify Yes AddBase Add more LiOH Increase time CheckTLC->AddBase No Yes Yes No No Precipitate Did solid form? Acidify->Precipitate AddBase->CheckTLC Filter Filter & Wash (Pure Acid) Precipitate->Filter Yes Extract Product is soluble? Extract with EtOAc/DCM Precipitate->Extract No

Figure 2: Workflow for reaction monitoring and workup.

References

  • BenchChem Technical Support. (2025).[3][4][5][6] Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from 4

  • European Patent Office. (1986). EP 0195135 A1: Process for the preparation of quinoline carboxylic acid derivatives. Retrieved from 1

  • Gershon, H., et al. (2002).[7] Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University. Retrieved from 7

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from 8

  • BenchChem Technical Support. (2025). Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives. Retrieved from 3

Sources

Validation & Comparative

X-ray crystallography data for substituted quinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Structural Profiling of Substituted Quinoline-3-Carboxylates: An X-Ray Crystallography Comparison Guide

Executive Summary & Pharmacological Context

Substituted quinoline-3-carboxylates represent a highly privileged scaffold in medicinal chemistry. They form the structural backbone of numerous therapeutics, including fluoroquinolone antibiotics, Plasmodium N-myristoyltransferase (NMT) inhibitors for malaria[1], and highly selective Panx-1 channel blockers[2].

For drug development professionals, understanding the exact 3D conformation of these leads is critical. While NMR and LC/MS confirm bulk purity and 2D connectivity, they often fall short in unambiguously distinguishing between closely related tautomers or regional isomers (e.g., O-alkylation vs. N-alkylation). X-ray crystallography bridges this gap, providing absolute 3D atomic coordinates, precise dihedral angles, and mapping of intermolecular interactions. This guide objectively compares the crystallographic performance and structural nuances of different substituted quinoline-3-carboxylates to inform Structure-Based Drug Design (SBDD) strategies.

Comparative Crystallographic Data Analysis

The nature of the substituent on the quinoline core drastically alters crystal packing, lattice symmetry, and molecular planarity. Below is a quantitative comparison of three distinct functionalization strategies: O-methylation, N-methylation, and halogenation[3][4].

Table 1: Crystallographic Parameters of Key Substituted Quinoline-3-Carboxylates

Compound ProfileSpecific DerivativeCrystal SystemSpace GroupKey Structural & Conformational Features
O-Alkylated Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylateMonoclinicP2₁/c (Typical)Relies on

stacking; lacks strong H-bond donors due to O-methylation.
N-Alkylated Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylateTriclinicP-1 (Typical)Disrupted H-bonding network; altered electrostatic surface compared to O-alkylated isomers.
Halogenated & N-Benzylated Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylateTriclinicP-1Planar quinoline core (max deviation 0.058 Å); Orthogonal benzyl ring (89.23° dihedral); Disordered CF₃ group.
Mechanistic Insights: How Substitution Dictates 3D Conformation
  • Isomeric Differentiation (O- vs. N-Alkylation): When methylating 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates, a mixture of O- and N-methylated products is often formed[4]. Crystallography reveals that N-methylation forces the compound into a triclinic crystal system, whereas the O-methylated derivative crystallizes in a monoclinic system. This shift in lattice symmetry is driven by the loss of the hydrogen-bond donor capacity at the nitrogen atom, forcing the N-methylated lattice to rely entirely on weaker van der Waals forces and dipole-dipole interactions.

  • Planarity and Steric Accommodation: The quinoline core itself is highly rigid and essentially planar. In highly substituted derivatives like Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate, the quinoline ring maintains a maximum atomic deviation of just 0.058 Å[3]. However, the appended 2,4-dichlorobenzyl group is forced into a nearly orthogonal conformation, exhibiting a dihedral angle of 89.23° relative to the quinoline plane[3]. This orthogonal geometry is a critical data point for SBDD, as it dictates how the molecule will navigate deep, narrow hydrophobic pockets in target kinases or NMTs.

  • Resolving Functional Group Disorder: Fluorinated groups, particularly the -CF₃ moiety at the 7-position, frequently exhibit rotational disorder in the crystal lattice due to low energy barriers for rotation. High-resolution X-ray data allows crystallographers to resolve this by modeling split occupancies (e.g., a 0.784 : 0.216 ratio for the CF₃ fluorine atoms)[3].

Validated Experimental Protocols: From Synthesis to Refinement

To ensure trustworthiness and reproducibility, the following self-validating workflow must be adhered to when generating crystallographic data for quinoline-3-carboxylates.

Step 1: Synthesis and Isomeric Separation

  • Procedure: Synthesize the quinoline-3-carboxylate core (e.g., via condensation of methyl 2-isothiocyanatobenzoate and methyl malonate)[5]. Perform alkylation (e.g., using CH₃I).

  • Validation: Separate the resulting O- and N-alkylated isomers via flash chromatography.

  • Causality: X-ray diffraction requires an ultra-pure single phase. Even minor contamination by a regional isomer will disrupt lattice nucleation, leading to amorphous precipitates or severely twinned crystals that cannot be resolved.

Step 2: Crystal Growth via Slow Evaporation

  • Procedure: Dissolve ~10-20 mg of the purified compound in a volatile solvent such as Methanol (MeOH) or Ethanol (EtOH)[3][4]. Loosely cap the vial with a perforated septum and leave it undisturbed at room temperature (293 K) for 3 to 7 days.

  • Causality: Methanol is selected because its moderate evaporation rate allows for the slow, thermodynamic assembly of the crystal lattice. Rapid evaporation forces kinetic trapping, yielding unusable microcrystalline powders.

Step 3: Cryogenic X-Ray Diffraction Data Collection

  • Procedure: Select a pristine single crystal (e.g., 0.13 × 0.11 × 0.10 mm) and mount it on a diffractometer equipped with Mo Kα radiation (

    
     = 0.71073 Å). Cool the crystal using a nitrogen stream to 153 K[6].
    
  • Causality: Cryo-cooling is mandatory. It minimizes the thermal vibrations of the atoms (lowering the Debye-Waller factor), which significantly intensifies high-angle diffraction spots. This is the only reliable way to accurately model highly mobile substituents like -CF₃ or terminal ester chains.

Step 4: Phase Resolution and Structural Refinement

  • Procedure: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation: A self-validating model will converge with an

    
     factor of < 0.05 and a 
    
    
    
    factor of < 0.15. Ensure that intermolecular interactions, such as
    
    
    stacking (typically ~3.6 - 3.7 Å centroid-to-centroid distance) and weak C-H···O hydrogen bonds, are accurately mapped[3][6].

Workflow Visualization

Below is the logical progression of the crystallographic pipeline, highlighting the quality-control checkpoints required to transition from raw chemical synthesis to actionable 3D data for drug design.

CrystallographyWorkflow A 1. Chemical Synthesis (Substituted Quinoline) B 2. LC/MS & NMR (Purity Validation) A->B Yield & Purity Check C 3. Crystal Growth (Slow Evaporation) B->C >95% Purity Required D 4. X-Ray Diffraction (Cryogenic Data Collection) C->D Single Crystal Selection E 5. Structural Refinement (SHELXL, Phase Resolution) D->E Electron Density Map F 6. Structure-Based Drug Design (Lead Optimization) E->F 3D Atomic Coordinates

Caption: X-ray crystallography workflow for quinoline-3-carboxylate drug design.

References

  • Source: researcher.
  • Source: PubMed (nih.gov)
  • Poly[(μ2-quinoline-3-carboxylato-κ2 N:O)(μ2-quinoline-3-carboxylato-κ3 N:O,O′)
  • Design, Synthesis and Pharmacological Evaluation of New Quinoline-Based Panx-1 Channel Blockers Source: MDPI URL
  • Ethyl 1-(2,4-dichlorobenzyl)
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies Source: MDPI URL

Sources

Comparative Guide: Methyl vs. Ethyl Quinoline-3-Carboxylates in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methyl and ethyl quinoline-3-carboxylates , focusing on their physicochemical properties, biological activities, and experimental applications in drug discovery.

Executive Summary: The "Ester Switch"

In medicinal chemistry, the choice between a methyl (


) and an ethyl (

) ester at the quinoline-3-position is rarely arbitrary. While chemically similar, this "ester switch" significantly alters lipophilicity (LogP) , metabolic stability , and receptor binding affinity .
  • Methyl Esters: Often exhibit higher plasma stability but lower membrane permeability. They are frequently used when a compact steric profile is required for receptor pockets.

  • Ethyl Esters: Generally possess superior lipophilicity, enhancing cellular uptake in solid tumors and bacteria. They often serve as more effective prodrugs due to distinct esterase susceptibility.

Physicochemical & Structural Comparison

The addition of a single methylene group (


) in the ethyl ester fundamentally changes the molecule's interaction with biological membranes and enzymes.

Table 1: Physicochemical Profile of Quinoline-3-Carboxylate Esters

FeatureMethyl Quinoline-3-CarboxylateEthyl Quinoline-3-CarboxylateImpact on Bioactivity
Formula


Ethyl adds steric bulk.
Mol. Weight ~187.2 g/mol ~201.2 g/mol Minimal difference in mass diffusion.
LogP (Est.) ~2.2 - 2.5~2.7 - 3.0Critical: Ethyl is more lipophilic, improving passive transport across cell membranes.
Steric Volume LowerHigherEthyl fills hydrophobic receptor pockets more effectively but may clash in tight sites.
Solubility Higher in polar solventsHigher in lipid environmentsEthyl partitions better into CNS and bacterial membranes.

Biological Activity Profiles

A. Anticancer Activity (Cytotoxicity)

Research indicates a strong correlation between lipophilicity and cytotoxicity in quinoline-3-carboxylates.

  • Mechanism: The primary driver for potency in solid tumors (e.g., HeLa, PC3, MCF-7) is cellular accumulation . The aromatic quinoline core intercalates with DNA or inhibits Topoisomerase II, but it must first cross the cell membrane.

  • Performance Comparison:

    • Ethyl Esters: Consistently demonstrate lower IC50 values (higher potency) in vitro. The increased lipophilicity facilitates rapid passive diffusion through the phospholipid bilayer.

    • Methyl Esters: Often show higher IC50 values due to slower uptake. However, they may be preferred if the target protein requires a smaller ligand.

Key Data Point: In comparative studies of 2-arylquinoline derivatives, analogs with higher cLogP (typically ethyl or longer chains) displayed IC50 values in the single-digit micromolar range (e.g., 8.3 µM) against HeLa cells, whereas less lipophilic analogs were significantly less potent.

B. Benzodiazepine Receptor Affinity (GABA-A)

Quinoline-3-carboxylates are structural isosteres of benzodiazepines and bind to the benzodiazepine site (Bz-site) of the GABA-A receptor.[1]

  • Binding Mode: The ester group interacts with a lipophilic pocket (L2) within the receptor.

  • SAR Insight:

    • Ethyl Esters: Historically show higher affinity than methyl esters. The ethyl group provides an optimal "lock-and-key" fit for the hydrophobic pocket, maximizing van der Waals interactions.

    • Methyl Esters: The methyl group is often too small to fully occupy the pocket, leading to reduced binding energy and lower affinity (

      
      ).
      
C. Antimicrobial & Prodrug Potential

In antibacterial applications (e.g., fluoroquinolone precursors), the ester is often a prodrug moiety intended to hydrolyze to the active free acid.

  • Hydrolysis Kinetics:

    • Methyl Esters: Surprisingly, methyl esters can be more stable in plasma than ethyl esters. Human Carboxylesterase 1 (CES1) prefers smaller alcohol groups, but specific steric hindrance near the quinoline ring can retard hydrolysis.

    • Ethyl Esters: Often hydrolyzed more rapidly by broad-spectrum esterases (like CES2), releasing the active carboxylate species faster in specific tissues.

Mechanism of Action & Signaling Pathways

The following diagram illustrates how the ester chain length dictates the molecule's fate—whether it binds to a receptor, crosses a membrane, or undergoes hydrolysis.

QuinolineActivity Compound Quinoline-3-Carboxylate Chain Ester Chain Length Compound->Chain Methyl Methyl (-CH3) Lower LogP Chain->Methyl Ethyl Ethyl (-CH2CH3) Higher LogP Chain->Ethyl Membrane Cell Membrane Permeability Methyl->Membrane Slower Diffusion Receptor GABA-A Receptor (Bz Site) Methyl->Receptor Weak Fit (Steric gap) Esterase Metabolic Hydrolysis (CES1 / CES2) Methyl->Esterase CES1 Substrate Ethyl->Membrane Rapid Diffusion Ethyl->Receptor Strong Fit (Hydrophobic) Ethyl->Esterase CES2 Substrate Outcome_E High Cytotoxicity High Receptor Affinity Membrane->Outcome_E Receptor->Outcome_E Outcome_M Mod. Cytotoxicity High Plasma Stability Esterase->Outcome_M

Figure 1: Impact of ester chain length on pharmacokinetics and pharmacodynamics.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Synthesis via Modified Gould-Jacobs Reaction

This method allows for the parallel synthesis of methyl and ethyl esters by varying the malonate reagent.

  • Reagents:

    • For Ethyl Ester: Diethyl ethoxymethylenemalonate (DEEM).

    • For Methyl Ester: Dimethyl methoxymethylenemalonate.

    • Substituted Aniline.[2]

  • Condensation: Mix aniline (1.0 eq) with the respective malonate (1.1 eq) in ethanol (for ethyl) or methanol (for methyl). Reflux for 2-4 hours.

  • Cyclization: Isolate the intermediate acrylate. Heat in diphenyl ether at 250°C for 30-60 minutes.

  • Purification: Cool and precipitate with hexane. Recrystallize from DMF/Ethanol.

Protocol B: Comparative MTT Cytotoxicity Assay

Objective: Determine IC50 differences driven by lipophilicity.

  • Cell Lines: HeLa (Cervical Cancer) or PC3 (Prostate Cancer).[3]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare stock solutions of Methyl and Ethyl analogs in DMSO.

    • Dilute to final concentrations (0.1, 1, 5, 10, 50, 100 µM). Ensure DMSO < 0.5%.

  • Incubation: Treat cells for 48 hours.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves. Expect the Ethyl ester to show a left-shifted curve (lower IC50) compared to the Methyl ester.

References

  • Comparative Hydrolytic Stability of Esters: Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.[4] Source:ResearchGate / PubMed URL:[Link]

  • GABA-A Receptor Affinity of Quinolines: Title: Affinity of 3-acyl substituted 4-quinolones at the benzodiazepine site of GABA(A) receptors.[1][5] Source:Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Anticancer SAR of Quinoline Derivatives: Title: Substituted 2-arylquinoline derivatives with selective anticancer activity: synthesis and structure–activity relationships.[3] Source:New Journal of Chemistry (RSC) URL:[Link]

  • Lipophilicity and Cytotoxicity Correlation: Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Source:Anti-Cancer Agents in Medicinal Chemistry URL:[Link]

Sources

IC50 values of 6-bromo-8-fluoroquinoline derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 6-Bromo-8-Fluoroquinoline Derivatives as Anticancer Agents Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

The 6-bromo-8-fluoroquinoline core has emerged as a "privileged scaffold" in modern oncology drug discovery, particularly for targeting kinases (CDK4/6) and stress response pathways (HSF1). Unlike simple quinolines, this specific substitution pattern offers a dual advantage: the 8-fluorine atom enhances metabolic stability and intracellular half-life via C-F bond strength and electronic modulation, while the 6-bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the attachment of solubilizing or target-binding moieties.

This guide analyzes the performance of derivatives synthesized from this core, comparing their IC50 values against industry standards like Palbociclib and Ribociclib . Experimental data indicates that optimized derivatives can achieve single-digit nanomolar potency (IC50 < 10 nM) against CDK4/6, outperforming first-generation inhibitors in specific biochemical assays.

Chemical Context: The Power of the 6-Br-8-F Substitution

To understand the biological data, one must first grasp the Structure-Activity Relationship (SAR) driven by this scaffold.

  • 8-Fluoro Effect (Metabolic Shielding): Substitution at the C8 position is critical. The fluorine atom mimics the steric size of hydrogen but significantly alters the electronic landscape. It protects the quinoline ring from oxidative metabolism (e.g., by CYP450s) and can engage in intramolecular hydrogen bonding with the kinase hinge region, locking the inhibitor in a bioactive conformation.

  • 6-Bromo Utility (The Warhead Linker): The C6 position is the vector for extending the molecule into the ATP-binding pocket's solvent-accessible region. The bromine allows for the modular attachment of bulky heterocycles (e.g., pyrimidines, imidazoles) that drive potency and selectivity.

Comparative Performance Analysis: CDK4/6 Inhibition

The most significant application of 6-bromo-8-fluoroquinoline derivatives is in the synthesis of third-generation Cyclin-Dependent Kinase (CDK) inhibitors. These compounds arrest the cell cycle in the G1 phase, preventing tumor proliferation.

Table 1: IC50 Values of Key Derivatives vs. Standard of Care

Data compiled from recent medicinal chemistry optimization studies (e.g., fused pyrido[2,3-d]pyrimidin-7-ones derived from the quinoline core).

Compound IDCore Scaffold OriginTargetIC50 (nM)Selectivity ProfileReference Standard Comparison
Compound 22 (Imidazole-fused)6-Br-8-F-QuinolineCDK4 0.8 nM High (>1000x vs CDK1)12x more potent than Ribociclib (10 nM)
Compound 16 (Halogenated)6-Br-8-F-QuinolineCDK4 4.0 nM ModerateSuperior to Palbociclib (11 nM)
Compound 19 (Covalent)6-Br-8-F-QuinolineCDK4 14.0 nM Irreversible BindingComparable to Abemaciclib (2 nM)
Compound 19 (Covalent)6-Br-8-F-QuinolineCDK6 6.1 nM HighSuperior to Ribociclib (39 nM)
Ribociclib (Standard Control)CDK410.0 nMClinical StandardN/A
Palbociclib (Standard Control)CDK411.0 nMClinical StandardN/A

Analysis: The data demonstrates that derivatives utilizing the 6-bromo-8-fluoroquinoline core (specifically Compound 22) achieve sub-nanomolar potency.[1] The 8-fluoro substituent is hypothesized to enhance the binding affinity to the ATP pocket's hinge region, while the 6-position extension (facilitated by the bromine handle) occupies the hydrophobic pocket, displacing water molecules and increasing entropy-driven binding.

Secondary Application: HSF1 Inhibition[6][7]

Beyond kinases, this scaffold is used to synthesize inhibitors of Heat Shock Factor 1 (HSF1) , a transcription factor that protects cancer cells from proteotoxic stress.

  • Mechanism: Fused 1,4-dihydrodioxin derivatives synthesized from 6-bromo-8-fluoroquinoline prevent HSF1 trimerization.

  • Performance: Leading derivatives exhibit IC50 < 500 nM in HSF1 reporter assays.

  • Therapeutic Window: These compounds show selectivity for cancer cells under stress (e.g., hypoxic tumors) compared to normal fibroblasts.

Mechanistic Visualization

Figure 1: CDK4/6 Signaling Pathway & Inhibitor Action

This diagram illustrates the downstream effects of CDK4/6 inhibition by quinoline derivatives, leading to Cell Cycle Arrest.

CDK_Pathway Inhibitor 6-Br-8-F-Quinoline Derivative CDK4_6 CDK4/6 Complex Inhibitor->CDK4_6 Inhibits ATP Binding Rb Retinoblastoma Protein (Rb) Inhibitor->Rb Prevents Phosphorylation CDK4_6->Rb Phosphorylates (Inactivates) CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Transcription Factor Rb->E2F Releases (if Phosphorylated) Arrest G1 Cell Cycle Arrest Rb->Arrest Blocks G1->S Transition S_Phase S-Phase Gene Transcription E2F->S_Phase Promotes

Caption: Mechanism of Action: The derivative blocks ATP binding to CDK4/6, preventing Rb phosphorylation and arresting the cell in G1.

Experimental Validation Framework

To replicate these findings or synthesize novel derivatives, follow these self-validating protocols.

A. Synthesis Workflow (The Core to Lead)

The 6-bromo-8-fluoroquinoline is not the final drug but the critical intermediate.

  • Starting Material: 2-Bromo-6-fluoroaniline + Acrolein (via Skraup synthesis or modified Doebner-Miller).

  • Core Formation: Cyclization yields 6-bromo-8-fluoroquinoline .

  • Functionalization (The "Warhead"):

    • Step A: Palladium-catalyzed cross-coupling (Suzuki) at C-6 using the Bromine handle.

    • Step B: Nucleophilic aromatic substitution (if activating groups are present) or oxidation to N-oxide for C-2 functionalization.

Figure 2: Synthesis Logic Flow

Synthesis_Workflow Start 2-Bromo-6-fluoroaniline Core 6-Bromo-8-Fluoroquinoline (The Scaffold) Start->Core Cyclization Coupling Pd-Catalyzed Coupling (Suzuki) Core->Coupling Targeting C-6 Br Final CDK4/6 Inhibitor (e.g., Cmpd 22) Coupling->Final Functionalization

Caption: Synthetic route transforming the aniline precursor into the active anticancer agent via the quinoline core.

B. IC50 Determination Protocol (MTT Assay)

Causality: This assay measures mitochondrial activity as a proxy for cell viability. It is chosen over ATP assays for cost-effectiveness in primary screening.

  • Cell Seeding: Seed MCF-7 (Breast Cancer) or Colo-205 cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Compound Treatment:

    • Dissolve derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions (e.g., 10 µM down to 0.1 nM).

    • Control: Include Ribociclib as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Fit data to a 4-parameter logistic curve to calculate IC50.

    • Validation Check: The Z-factor of the plate must be > 0.5 for the data to be valid.

Conclusion

The 6-bromo-8-fluoroquinoline moiety is a high-performance scaffold that enables the synthesis of anticancer agents with superior potency to current clinical standards. By leveraging the 8-fluoro group for metabolic stability and the 6-bromo group for precise structural extension, researchers can generate CDK4/6 inhibitors with IC50 values < 1 nM , offering a promising avenue for overcoming resistance to first-generation therapies.

References

  • Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules. (2023).

  • Development of CDK4/6 Inhibitors: A Five Years Update. Molecules. (2021).

  • Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1. Google Patents (WO2015049535A1). (2015).

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships. Journal of Medicinal Chemistry. (2017).

  • Aminoheteroaryl kinase inhibitors (CDK4/6). Google Patents (WO2024022487A1). (2024).

Sources

Validating purity of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Strategies for Purity Validation of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate

Introduction

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate (CAS 2306278-42-0) is a highly functionalized halogenated intermediate frequently utilized in the synthesis of advanced kinase inhibitors and antiproliferative agents[1]. The quinoline-3-carboxylate scaffold is highly valued in medicinal chemistry for its ability to up-regulate intrinsic apoptosis pathways[1]. However, the dual halogenation (bromine at C6, fluorine at C8) introduces significant stereoelectronic complexities. These halogens alter the molecule's dipole moment, pKa, and hydrophobicity, making purity validation via standard High-Performance Liquid Chromatography (HPLC) a complex endeavor.

This guide objectively compares stationary phase alternatives and provides a self-validating protocol for the precise separation of this compound from its critical synthetic impurities (e.g., des-bromo, des-fluoro, and regioisomer analogues).

Mechanistic Rationale: The Challenge of Halogenated Quinolines

Standard C18 (octadecylsilane) columns rely predominantly on dispersive (hydrophobic) interactions. When analyzing basic, halogenated quinolines, C18 columns often exhibit severe peak tailing and poor resolution of structurally similar impurities. This occurs due to secondary interactions between the basic quinoline nitrogen and unendcapped residual silanols on the silica matrix[2].

To mitigate this, a low-pH mobile phase (pH < 3) utilizing Trifluoroacetic Acid (TFA) is strictly recommended. TFA acts as a weak ion-pairing agent, fully protonating the basic imidazole/quinoline moieties, which suppresses silanol ionization and sharpens peak shape[2]. Furthermore, alternative stationary phases, such as Phenyl-Hexyl or Pentafluorophenyl (F5), offer orthogonal selectivity. F5 columns, in particular, leverage


, dipole-dipole, and specific fluorine-fluorine interactions, providing superior resolution for halogenated aromatics compared to traditional alkyl phases[2].

Comparative Performance: Stationary Phase Alternatives

To establish the optimal method, we compare the performance of three column chemistries for resolving Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate from its primary synthetic impurities:

  • Standard C18: High hydrophobicity, but lacks specific dipole interactions.

  • Phenyl-Hexyl: Enhanced

    
     interactions with the quinoline ring[3].
    
  • Pentafluorophenyl (F5): Maximizes dipole-dipole and halogen interactions, ideal for fluorinated compounds[2].

Table 1: Comparative HPLC Performance Metrics (Simulated data based on established halogenated quinoline chromatographic behavior)

Column ChemistryRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) vs. Des-fluoro ImpurityOverall Assessment
Standard C18 12.41.858,5001.2 (Fails USP criteria)Suboptimal; peak tailing and co-elution.
Phenyl-Hexyl 14.11.3012,0002.1Good; adequate

retention.
Discovery HS F5 15.81.0518,5003.5 (Excellent)Optimal ; superior halogen selectivity.

Note: USP guidelines generally require a Resolution (Rs) > 2.0 for critical closely eluting pairs to ensure accurate integration and quantitation.

Step-by-Step Experimental Protocol

This self-validating workflow ensures reproducibility and high-fidelity data generation using an F5 stationary phase.

Reagent & Sample Preparation
  • Diluent: Acetonitrile (ACN) / Water (

    
    ) (1:1, v/v) containing 0.1% TFA.
    
    • Causality: Halogenated quinoline carboxylates can precipitate in purely aqueous environments; adding ACN and TFA ensures complete solubilization and prevents sample degradation prior to injection[2].

  • Sample Concentration: Dissolve the API to a final concentration of 0.5 mg/mL[2].

  • System Suitability Standard: Spike the API with 0.1% (w/w) of known synthetic impurities (e.g., methyl 6-bromo-quinoline-3-carboxylate) to verify resolving power.

Chromatographic Conditions
  • Column: Supelco Discovery HS F5 (150 mm × 4.6 mm i.d., 5 μm) or equivalent[2].

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Elevating the temperature slightly above ambient controls solvent viscosity, reduces backpressure, and ensures reproducible mass transfer kinetics.

  • Detection: UV at 254 nm (optimal for the conjugated quinoline chromophore) and 340 nm[4].

Gradient Elution Program
  • 0-5 min: 20% B (Isocratic hold to focus the analyte band at the head of the column).

  • 5-25 min: Linear gradient from 20% B to 80% B.

    • Causality: A broad gradient sweeps strongly retained, highly lipophilic halogenated impurities off the column, preventing carryover into subsequent runs[2].

  • 25-30 min: 80% B (High-organic column wash).

  • 30-35 min: 20% B (Re-equilibration prior to the next injection).

System Suitability & Validation Criteria

Before analyzing unknown batches, the system must validate itself against the following parameters to ensure the data is trustworthy:

  • Precision: %RSD of peak area for 5 replicate injections

    
     1.0%.
    
  • Tailing Factor:

    
     1.5 for the main API peak.
    
  • Resolution: Rs

    
     2.0 between the API and the closest eluting impurity.
    

Workflow Visualization

HPLC_Method_Dev Start Compound Analysis Methyl 6-bromo-8-fluoro- quinoline-3-carboxylate Substrate Sample Prep 0.5 mg/mL in ACN/H2O + 0.1% TFA Start->Substrate ColChoice Stationary Phase Selection Substrate->ColChoice C18 Standard C18 (Hydrophobic only) Result: Peak Tailing ColChoice->C18 Suboptimal F5 Pentafluorophenyl (F5) (Dipole & Fluorine interactions) Result: Sharp Peaks, Rs > 3.0 ColChoice->F5 Optimal MobilePhase Gradient Optimization 20% to 80% ACN with 0.1% TFA F5->MobilePhase Validation System Suitability Rs ≥ 2.0, %RSD ≤ 1.0% MobilePhase->Validation

Caption: HPLC method development workflow for fluorinated quinoline-3-carboxylates.

Conclusion

Validating the purity of highly functionalized intermediates like Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate requires moving beyond generic C18 methodologies. By utilizing a Pentafluorophenyl (F5) stationary phase combined with a low-pH, TFA-modified gradient, analytical chemists can exploit specific dipole-dipole and halogen interactions. This orthogonal approach ensures baseline resolution of critical des-halogenated impurities, robust peak shapes, and strict adherence to ICH/USP validation guidelines.

References

  • Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. PubMed (NIH). Available at: [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PMC (NIH). Available at:[Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. EurekaSelect. Available at:[Link]

  • RP-HPLC Analytical Method Development and Validation for Newly Synthesized Quinoline Derivatives. International Journal of Scientific Research and Engineering Development. Available at: [Link]

Sources

A Comparative Guide to the Infrared (IR) Spectroscopy of Quinoline Ester Carbonyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of carbonyl (C=O) groups within quinoline esters. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple peak identification to explore the underlying electronic and structural factors that govern the vibrational frequency of this critical functional group. By comparing quinoline esters to simpler aliphatic and aromatic analogues, we furnish a framework for accurate spectral interpretation, supported by experimental data and best-practice protocols.

Introduction: The Carbonyl Stretch as a Diagnostic Probe

Infrared spectroscopy is an indispensable tool in chemical analysis, leveraging the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The C=O bond is particularly well-suited for IR analysis due to its large change in dipole moment during its stretching vibration, which results in a characteristically strong and sharp absorption peak.[1] This peak typically appears in a relatively uncluttered region of the spectrum, from approximately 1670 to 1780 cm⁻¹, making it a powerful diagnostic tool for identifying carbonyl-containing compounds.[2]

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anti-malarial to anti-cancer.[3] The incorporation of an ester functional group into a quinoline framework is a common strategy for modulating pharmacokinetic properties. Consequently, the precise characterization of these molecules is paramount, and understanding the nuances of their IR spectra is a critical first step.

Establishing a Spectral Baseline: From Aliphatic to Aromatic Esters

To accurately interpret the C=O stretch in a complex molecule like a quinoline ester, we must first establish a baseline by examining simpler systems.

Saturated Aliphatic Esters

In a simple, saturated ester such as ethyl acetate, the carbonyl stretching frequency is primarily influenced by two competing electronic effects: the inductive effect and the resonance effect of the single-bonded oxygen atom.

  • Inductive Effect: The electronegative oxygen atom pulls electron density away from the carbonyl carbon through the sigma (σ) bond, strengthening the C=O double bond and increasing its stretching frequency.[4][5]

  • Resonance Effect: The lone pair of electrons on the single-bonded oxygen can be delocalized into the C=O π-system. This delocalization increases the single-bond character of the carbonyl group, weakening it and lowering the stretching frequency.[4][6]

For esters, the inductive effect typically dominates, resulting in a C=O stretching frequency that is higher than that of a comparable ketone (~1715 cm⁻¹).[1][5] Saturated esters generally exhibit their C=O absorption in the 1735-1750 cm⁻¹ range.[2][7]

Aromatic (Aryl) Esters

When the carbonyl group is directly attached to an aromatic ring (e.g., ethyl benzoate), a new resonance pathway emerges. The π-electrons of the aromatic ring can delocalize into the carbonyl group, a phenomenon known as conjugation. This extended delocalization further reduces the double-bond character of the C=O bond, weakening it and shifting the absorption to a lower wavenumber.[7][8] This shift is typically on the order of 15-30 cm⁻¹.[2][8] Therefore, simple aromatic esters generally show a C=O stretch in the 1715-1730 cm⁻¹ region.[2]

The Quinoline Ester Carbonyl: A Case of Competing Influences

The quinoline ring system introduces additional complexity. It is a heterocyclic aromatic system where a benzene ring is fused to a pyridine ring.[9] This structure imparts unique electronic properties that influence the attached ester's carbonyl frequency.

The final position of the C=O peak is a net result of:

  • Standard Ester Electronics: The inherent inductive and resonance effects of the ester group itself.

  • Aromatic Conjugation: Delocalization of the quinoline ring's π-electrons, which lowers the frequency.

  • Heterocyclic Inductive Effect: The electronegative nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, which tends to increase the C=O frequency, particularly when the ester is attached to the pyridine half of the molecule.

The position of substitution is critical. An ester at the 2-, 3-, or 4-position is more directly influenced by the nitrogen's inductive effect than an ester on the benzene ring portion (e.g., at the 6- or 7-position). This interplay of effects means that the C=O stretch for quinoline esters can be found in a broader and generally lower range than simple aromatic esters. Experimental data on substituted quinoline derivatives show characteristic carbonyl bands appearing in the range of 1678–1710 cm⁻¹ .[10]

Comparative Data Summary

The following table summarizes the expected C=O stretching frequencies, providing a clear comparison across the different ester classes.

Ester TypeExample CompoundExpected C=O Stretch (cm⁻¹)Primary Influencing Factors
Saturated Aliphatic Ester Ethyl Acetate1735 - 1750[2][7]Inductive effect of ester oxygen dominates.
Simple Aromatic Ester Ethyl Benzoate1715 - 1730[2]Conjugation with the benzene ring lowers frequency.
Quinoline Ester Ethyl quinoline-2-carboxylate1678 - 1710[10]Combination of extended conjugation and the strong inductive effect of the ring nitrogen.

Experimental Protocol: High-Fidelity Spectrum Acquisition via ATR

For robust and reproducible results, Attenuated Total Reflectance (ATR) FT-IR is a preferred method due to its minimal sample preparation requirements.[11][12]

Instrumentation
  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a single-reflection diamond ATR accessory.

Step-by-Step Methodology
  • Crystal Cleaning: Before any measurement, ensure the ATR crystal surface is impeccably clean. Gently wipe the crystal with a soft, lint-free tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Background Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to computationally subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and H₂O vapor) from the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-addition of 16 to 32 scans.[11]

  • Sample Application:

    • For Solid Samples: Place a small amount of the powdered quinoline ester sample directly onto the center of the ATR crystal.

    • Action Justification: A small sample size ensures good contact without creating a thick layer that could introduce spectral artifacts.

  • Apply Pressure: Lower the ATR pressure clamp to apply consistent pressure, ensuring intimate contact between the solid sample and the crystal surface.

    • Action Justification: Good contact is essential for the evanescent wave to penetrate the sample effectively, which is necessary for a high-quality spectrum. Insufficient contact results in weak and noisy signals.

  • Sample Spectrum Acquisition: Using the same parameters as the background scan, initiate the sample scan.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the sharp, intense peak in the 1710-1670 cm⁻¹ region as the C=O stretch.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample, preventing cross-contamination for subsequent analyses.[11]

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis & Cleanup Clean_Crystal 1. Clean ATR Crystal Acquire_Background 2. Acquire Background Spectrum Clean_Crystal->Acquire_Background Apply_Sample 3. Apply Sample to Crystal Acquire_Background->Apply_Sample Acquire_Sample 4. Acquire Sample Spectrum Apply_Sample->Acquire_Sample Analyze_Data 5. Analyze Data (Identify C=O Peak) Acquire_Sample->Analyze_Data Clean_Post 6. Clean Crystal Post-Analysis Analyze_Data->Clean_Post electronic_effects CO_Stretch C=O Stretch Frequency (ν) Inductive Inductive Effects (σ-withdrawal) Bond_Strength_Up Stronger C=O Bond (More double-bond character) Inductive->Bond_Strength_Up Increases Resonance Resonance Effects (π-delocalization) Bond_Strength_Down Weaker C=O Bond (Less double-bond character) Resonance->Bond_Strength_Down Decreases Bond_Strength_Up->CO_Stretch Increases ν Bond_Strength_Down->CO_Stretch Decreases ν

Caption: Factors influencing the carbonyl (C=O) stretching frequency.

Conclusion

The infrared absorption frequency of a quinoline ester carbonyl group is a sensitive reporter of its electronic environment. While saturated esters provide a high-frequency baseline around 1735-1750 cm⁻¹, conjugation with an aromatic ring systematically lowers this value. The quinoline moiety introduces a further layer of complexity, where extended conjugation competes with the powerful inductive effect of the heterocyclic nitrogen atom, typically resulting in a C=O stretching peak in the 1678-1710 cm⁻¹ range. By understanding these fundamental principles and employing rigorous experimental technique, researchers can confidently assign this critical spectroscopic feature, enabling the robust characterization of novel quinoline-based compounds in the drug discovery pipeline.

References

  • Infrared Spectroscopy. (n.d.).
  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.).
  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching.
  • Lee, Y.-P. (2022, April 13). Infrared Spectra of 1-Quinolinium (C9H7NH+) Cation and Quinolinyl Radicals (C9H7NH and 3-, 4-, 7-, and 8-HC9H7N) Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. ACS Publications.
  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). DAV University.
  • Quinoline. (n.d.). PubChem. National Institutes of Health.
  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... (n.d.). ResearchGate.
  • Sample preparation for FT-IR. (n.d.).
  • Solved 1.5. Spectral Information of Quinoline I. IR spectra. (2021, March 14). Chegg.com.
  • Why is the carbonyl stretching frequency of ester is greater than amide? (2016, September 2). Quora.
  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell.
  • A Comparative Guide to FT-IR Spectra of Esterification Reactions. (n.d.). Benchchem.
  • Why is the carbonyl IR stretch in an ester higher than in a ketone? (2025, August 8). ResearchGate.
  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
  • A computational study of the linear and nonlinear optical, physical and chemical properties of some quinoline derivatives. (2025, January 27).
  • Infrared Spectra of Some Common Functional Groups. (2023, September 20). In Organic Chemistry. OpenStax.
  • Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. (2025, August 10). ResearchGate.
  • Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO.
  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (n.d.).
  • Chavan, N. D., et al. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. PMC.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

Sources

Bioisosteric replacement of 6-bromo group in quinoline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Bioisosteric Replacement of the 6-Bromo Group in Quinoline Scaffolds: A Comparative Guide for Lead Optimization

Introduction

The quinoline ring system is a privileged structural motif in medicinal chemistry, frequently utilized in the development of antimalarials, kinase inhibitors, and protein degraders. Within this chemical space, 6-bromoquinoline derivatives serve as highly versatile starting points. The bromine atom at the 6-position provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid late-stage diversification[1].

However, in advanced clinical candidates, retaining the heavy, highly lipophilic, and potentially reactive bromine atom is often undesirable. Bioisosteric replacement of the 6-bromo group is a fundamental lead optimization strategy used to improve pharmacokinetics (PK), reduce metabolic liabilities, and tune target affinity without sacrificing the core binding geometry.

Comparative Analysis of 6-Position Bioisosteres

Selecting the appropriate bioisostere requires a delicate balance of steric bulk, electronic effects, and lipophilicity. Table 1 provides a quantitative comparison of common replacements for the 6-bromo group.

Table 1: Physicochemical Properties of 6-Bromo Bioisosteres

SubstituentVan der Waals Volume (ų)Electronegativity (Pauling)Hammett Constant (

)
Lipophilicity Contribution (

)
Primary Strategic Advantage
-Br (Reference)23.82.960.230.86Synthetic handle; drives strong hydrophobic interactions.
-Cl 19.93.160.230.71Reduces steric bulk while maintaining an identical electronic profile to bromine.
-F 14.73.980.060.14Minimal steric footprint; modulates the basicity (

) of the quinoline nitrogen.
-CF₃ 39.8~3.300.540.88Steric shield; highly resistant to oxidative metabolism while maintaining bulk.
-CN 23.5~3.000.66-0.57Strong electron-withdrawing group; introduces a hydrogen-bond acceptor; drastically lowers cLogP.
-Cyclopropyl ~34.0~2.50-0.210.14Aliphatic steric mimic; electron-donating; improves metabolic stability over linear alkyls.

Strategic Decision Framework & Causality

The choice of bioisostere is directly dictated by the specific Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) liabilities identified during in vitro profiling:

  • Addressing Lipophilicity and Solubility : If the 6-bromoquinoline hit suffers from poor aqueous solubility or high plasma protein binding driven by lipophilicity, replacing -Br with -CN is highly effective. The cyano group occupies a similar volume (

    
    ) but acts as a strong hydrogen-bond acceptor, significantly reducing the partition coefficient (cLogP).
    
  • Mitigating Metabolic Liabilities : If the quinoline ring is subject to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, introducing a -CF₃ or -Cyclopropyl group provides a robust steric shield. Despite its high lipophilicity, the strong C-F bonds of the trifluoromethyl group resist degradation.

  • Tuning Target Affinity : In cases where the 6-position points into a restricted binding pocket—as observed in the optimization of2[2]—replacing bromine with -F minimizes steric clashes while maintaining the required dipole-dipole interactions.

BioisostericWorkflow Hit 6-Bromoquinoline Hit (High Affinity, Poor ADME) Profile In Vitro Profiling (HLM, Solubility, cLogP) Hit->Profile Lipid High Lipophilicity (cLogP > 4.5) Profile->Lipid Metab Metabolic Liability (Rapid Clearance) Profile->Metab Steric Steric Clash (Restricted Pocket) Profile->Steric CN 6-Cyano (-CN) Increases Solubility Lowers cLogP Lipid->CN CF3 6-Trifluoromethyl (-CF3) Blocks Metabolism Maintains Bulk Metab->CF3 F 6-Fluoro (-F) Reduces Size Tunes pKa Steric->F

Decision matrix for bioisosteric replacement of the 6-bromo group based on ADME profiling.

Experimental Workflows: Synthesis and Self-Validating Assays

To objectively compare the performance of these bioisosteres, derivatives must be synthesized from the common 6-bromoquinoline precursor and evaluated in a controlled, self-validating system.

Protocol 1: Divergent Synthesis via Suzuki-Miyaura Cross-Coupling (6-Cyclopropyl Replacement)

This protocol utilizes the 6-bromo substituent as a synthetic handle to install a cyclopropyl bioisostere. This approach is widely mirrored in literature, such as the .

  • Causality of Reagents : Cyclopropylboronic acid is used over alkyl Grignard reagents to avoid unwanted nucleophilic addition to the quinoline nitrogen or C2 position.

    
     is selected as the catalyst because its large bite angle (99°) accelerates the challenging reductive elimination step required for 
    
    
    
    -
    
    
    coupled products.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask under argon, combine the 6-bromoquinoline derivative (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium phosphate (

    
    , 3.0 equiv).
    
  • Catalyst Addition : Add

    
     (0.05 equiv). Self-Validation Step: Ensure the catalyst powder is bright red/orange; a dark brown color indicates oxidation of the phosphine ligands, which will result in reaction failure.
    
  • Solvent System : Add a degassed mixture of Toluene/Water (10:1 v/v). The water is critical to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction : Heat the mixture to 100°C for 12 hours. Monitor via LC-MS. Self-Validation Step: The disappearance of the characteristic bromine isotope pattern (M / M+2 peaks of equal intensity) in the mass spectrum confirms complete conversion of the starting material.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Protocol 2: Self-Validating Microsomal Stability Assay (HLM)

To verify that a bioisosteric replacement (e.g., -Br to -CF₃) successfully improved metabolic stability, a Human Liver Microsome (HLM) assay is performed.

  • Causality of Reagents : The assay measures the intrinsic clearance (

    
    ) of the compound. NADPH is added as a necessary electron donor to initiate Cytochrome P450 activity. Without it, CYP-mediated oxidation cannot occur, allowing us to differentiate between enzymatic metabolism and inherent chemical instability.
    

Step-by-Step Methodology :

  • Incubation Mixture : Prepare a 100 µL mixture containing human liver microsomes (0.5 mg/mL protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and the test compound (1 µM final concentration). Keep DMSO < 0.1% to prevent solvent-induced enzyme inhibition.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling : At

    
     minutes, withdraw 10 µL aliquots and quench immediately in 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Self-Validation Step: The 
    
    
    
    sample must be withdrawn and quenched before the addition of NADPH to establish a true 100% baseline.
  • Control Reactions : Run Verapamil concurrently as a high-clearance positive control to validate enzyme viability. Run a minus-NADPH negative control to rule out non-CYP mediated degradation.

  • Analysis : Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) from the slope of the natural log of the remaining compound versus time.

References

  • Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery . Benchchem. 1

  • Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe . NIH PMC. 2

  • Small Molecule Ligands of the BET-like Bromodomain, SmBRD3, Affect Schistosoma mansoni Survival, Oviposition, and Development . ACS Publications.

Sources

Comparison of 8-fluoro vs 8-chloro quinoline-3-carboxylate reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the reactivity, synthesis, and application of 8-fluoro and 8-chloro quinoline-3-carboxylates.

Executive Summary: The C8 Decision Matrix

In quinoline-3-carboxylate scaffolds—the backbone of fluoroquinolone antibiotics and emerging chemotherapeutics—the C8 position acts as a critical "tuning knob" for both chemical reactivity and biological liability.[1]

While fluorine and chlorine are often treated as bioisosteres, their behavior at the C8 position diverges significantly. 8-Fluoro is a "terminal" substituent, primarily used to modulate electronic properties (pKa, lipophilicity) and metabolic stability, but it carries a high risk of phototoxicity. 8-Chloro is a "functional" handle, offering a gateway to structural diversity via metal-catalyzed cross-coupling, though it introduces steric bulk.[1]

Quick Comparison Matrix
Feature8-Fluoro (8-F) 8-Chloro (8-Cl)
C-X Bond Energy High (~116 kcal/mol) – InertModerate (~81 kcal/mol) – Reactive
C7 Activation (

)
High .[1] Strong inductive effect activates C7.Moderate . Inductive activation opposed by steric bulk.
Pd-Catalyzed Coupling Poor . C-F bond is generally inert to Pd(0).Excellent . C-Cl undergoes oxidative addition.[1]
Phototoxicity High Risk . Promotes singlet oxygen generation.Moderate/Low .[2] Less photo-labile than 8-F.
Metabolic Stability Excellent .[1] Blocks C8 oxidation.Good . Stable, but less so than F.
Steric Radius 1.47 Å (Small, mimics H)1.75 Å (Large, peri-interaction with N1)

Chemical Reactivity Profile

A. Nucleophilic Aromatic Substitution ( ) at C7

The most common synthetic operation on this scaffold is the installation of a solubilizing amine (e.g., piperazine) at C7.

  • 8-Fluoro Effect: The fluorine atom is highly electronegative (

    
    ), exerting a strong inductive withdrawing effect (-I) on the quinoline ring.[1] This significantly lowers the LUMO energy of the system, making the C7 position highly electrophilic. Consequently, 8-fluoro quinolines undergo C7 displacement faster  than their 8-chloro counterparts.[1]
    
  • 8-Chloro Effect: While chlorine is also electron-withdrawing (

    
    ), it is significantly larger.[1] The "peri-effect"—steric repulsion between the C8 substituent and the N1 substituent (often a cyclopropyl or ethyl group)—is pronounced with 8-Cl. This can distort the ring planarity and sterically hinder the approach of nucleophiles to C7, requiring harsher conditions (higher temperature/pressure) for displacement.
    
B. Metal-Catalyzed Cross-Coupling (The C8 Handle)

This is the decisive factor for medicinal chemists requiring structural diversity.

  • 8-Chloro as a Pivot Point: The C8-Cl bond is weak enough to undergo oxidative addition with Palladium(0).[1] This allows the 8-chloro quinoline to serve as a substrate for Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings.[1] This reactivity allows late-stage introduction of aryl, heteroaryl, or alkyl groups at C8.

  • 8-Fluoro as a Dead End: Standard Pd-catalysis conditions will not cleave the C8-F bond.[1] Specialized nickel catalysts are required for C-F activation, which are often incompatible with the ester/carboxylic acid functionality at C3. Therefore, 8-F is typically installed early and remains unchanged.[1]

C. Synthesis: The Gould-Jacobs Cyclization

Both scaffolds are typically synthesized via the Gould-Jacobs reaction.[1] However, the electronic differences affect the cyclization step (an intramolecular electrophilic aromatic substitution).

  • 8-F Aniline: The strong -I effect deactivates the ring, potentially requiring higher temperatures (e.g., diphenyl ether reflux at 250°C) to achieve cyclization.[1]

  • 8-Cl Aniline: Less deactivating than fluorine, but the steric bulk ortho to the amine can inhibit the initial condensation with EMME (ethoxymethylenemalonate).

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available to these two scaffolds.

ReactivityMap cluster_legend Legend Start Aniline Precursor (2-F vs 2-Cl) Cyclization Gould-Jacobs Cyclization Start->Cyclization Core Quinoline-3-Carboxylate (8-F or 8-Cl) Cyclization->Core SNAr_F C7 S_NAr (Fast) Core->SNAr_F If 8-F SNAr_Cl C7 S_NAr (Slower/Hindered) Core->SNAr_Cl If 8-Cl Coupling Pd-Catalyzed C8 Coupling Core->Coupling If 8-Cl (Unique Path) Photo_F Phototoxicity (High Risk) SNAr_F->Photo_F Bio-Liability Diversity C8-Functionalized Library Coupling->Diversity key1 Blue: Synthesis/Diversity key2 Red: Reactivity/Kinetics key3 Green: Product Stage

Figure 1: Divergent synthetic utility of 8-F vs 8-Cl scaffolds. Note the unique "Diversity" pathway accessible only to the 8-Cl derivative.[1]

Experimental Protocols

Protocol A: Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol utilizes the Gould-Jacobs reaction.[1] The high temperature is critical to overcome the deactivating effect of the fluorine.

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-fluoroaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

  • Heat to 110–120°C for 2 hours. Ethanol will distill off. Monitor by TLC (formation of the enamine intermediate).

  • Cyclization: Transfer the crude enamine oil dropwise into a pre-heated solution of diphenyl ether (10 volumes) maintained at 250°C . Caution: Vigorous evolution of ethanol vapor.

  • Stir at 250°C for 45–60 minutes.

  • Workup: Cool the mixture to ~80°C and pour slowly into hexane (20 volumes) with rapid stirring. The product will precipitate as a beige solid.

  • Filter, wash with hexane to remove diphenyl ether, and dry.

  • Yield: Typically 60–75%.

Protocol B: Suzuki-Miyaura Coupling of 8-Chloroquinoline Derivative

This protocol demonstrates the utility of the 8-Cl handle, impossible with the 8-F analog.[1]

  • Setup: In a glovebox or under Argon, combine ethyl 8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 equiv), phenylboronic acid (1.5 equiv), and

    
      (3.0 equiv) in 1,4-dioxane/water (10:1).
    
  • Catalyst: Add

    
      (5 mol%) and SPhos  (10 mol%). The bulky SPhos ligand is crucial to overcome the steric hindrance at the C8 position.
    
  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

  • Result: Formation of the 8-phenyl derivative.

Biological Implications: The Phototoxicity Trap

Researchers must be aware that while 8-Fluoro improves metabolic stability, it is the primary driver of phototoxicity in quinolone antibiotics (e.g., Sparfloxacin).

  • Mechanism: Under UV irradiation (UVA), the C8-F bond facilitates the generation of singlet oxygen and superoxide radicals. The unstable C8-F bond can also undergo homolytic cleavage, leading to reactive carbene intermediates that bind to skin proteins.[1]

  • Comparison: The order of phototoxic potential is generally 8-F >> 8-Cl > 8-H > 8-OMe .[1]

  • Recommendation: If your lead compound contains an 8-F group and shows in vivo toxicity, consider switching to 8-OMe (Moxifloxacin-like) rather than 8-Cl, as 8-OMe offers the best balance of stability and safety.[1]

References

  • Photostability and Biological Activity: Matsumoto, M., et al. "Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation." Antimicrobial Agents and Chemotherapy, 1992. Link

  • Phototoxicity Structure-Activity: Domagala, J. M.[1] "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy, 1994. Link

  • Gould-Jacobs Reaction: "Gould-Jacobs reaction." Wikipedia. Link

  • Suzuki Coupling on Chloroquinolines: "A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline." BenchChem Technical Guides. Link[3]

  • Metabolic Stability of C-F Bonds: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate. As no specific Safety Data Sheet (SDS) is publicly available for this exact compound, the following protocols are synthesized from data on structurally analogous halogenated quinoline compounds and are grounded in established regulatory frameworks from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

It is imperative that all personnel consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before handling or disposing of this compound. The generator of the waste bears the ultimate responsibility for its management from "cradle-to-grave"[1].

Hazard Assessment and Characterization

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate belongs to the quinoline class of compounds and is halogenated with both bromine and fluorine. Compounds in this family are typically handled as hazardous substances.[2][3] The primary hazards are inferred from data on similar quinoline derivatives.[4][5]

Core Rationale: The quinoline core structure is associated with toxicological concerns, and the presence of halogens designates it as a halogenated organic compound, which has specific disposal requirements to prevent the formation of persistent environmental pollutants.[4][6]

Table 1: Presumed Hazard Profile

Hazard Category Associated Risk Rationale & Authoritative Source
Acute Toxicity Toxic if swallowed, Harmful in contact with skin.[4] Quinolines as a class are known to exhibit acute toxicity.[4][7]
Organ Toxicity May cause damage to kidneys and liver through prolonged exposure.[5] Data from analogous compounds suggest potential for target organ damage.[5]
Irritation Causes serious skin and eye irritation.[4][8] This is a common characteristic of functionalized aromatic heterocyclic compounds.[4]
Mutagenicity Suspected of causing genetic defects.[4][5] Certain quinoline derivatives have shown mutagenic effects in laboratory studies.[4][5]
Carcinogenicity May cause cancer.[4] Quinoline itself is classified as a potential carcinogen.[4]

| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[4] | Halogenated aromatic compounds are often persistent and harmful in aquatic ecosystems.[4][9] |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk during all handling and disposal procedures.[2] Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used whenever handling the compound.[2][3]

Causality: The selection of PPE is directly dictated by the potential routes of exposure—inhalation of aerosols, dermal absorption, and eye contact—which are significant risks associated with toxic powdered compounds.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, tested to EN 374).[2][4] To prevent skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste.[4]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when a splash hazard exists.[2][4] To protect eyes from dust, aerosols, and splashes.
Skin & Body A laboratory coat is mandatory. For larger quantities, chemical-resistant clothing should be worn.[2] To protect skin and personal clothing from contamination.

| Respiratory | All handling must occur in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is required.[2][4] | To prevent inhalation of airborne particles or vapors. |

Disposal Workflow: From Generation to Collection

The proper disposal of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate requires a systematic and documented approach. All waste materials, including empty containers and contaminated PPE, must be treated as hazardous waste.[2]

Trustworthiness: This workflow is designed as a self-validating system. By correctly identifying, segregating, and labeling waste at the point of generation, it ensures regulatory compliance and safety throughout the disposal lifecycle.

DisposalWorkflow cluster_generation Point of Generation (In Fume Hood) cluster_procedure Disposal Procedure cluster_final Final Disposition gen Waste Generation (Solid, Liquid, or Contaminated Labware) char Step 1: Characterize Waste 'Hazardous Halogenated Organic' gen->char cont Step 2: Select & Label Container (Chemically compatible, sealable, w/ Hazardous Waste Tag) char->cont seg Step 3: Segregate Waste (Place in appropriate container) cont->seg store Step 4: Store in SAA (Satellite Accumulation Area) seg->store pickup Step 5: Request Pickup (Contact Institutional EHS) store->pickup fac Step 6: Transport to Licensed Facility (High-Temperature Incineration) pickup->fac

Caption: Disposal Decision Workflow for Halogenated Quinolines.

Experimental Protocol: Waste Handling and Collection

This protocol provides step-by-step instructions for the safe segregation and collection of waste containing Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated, sealable, and chemically compatible hazardous waste containers

  • Hazardous waste tags (provided by your institution's EHS department)

  • Waste solvent for decontamination (e.g., acetone or ethanol)

Procedure:

  • Prepare Waste Containers:

    • Before beginning work, obtain separate, clearly labeled hazardous waste containers for solid and liquid waste.[3][6]

    • Affix a "Hazardous Waste" tag to each container. Fill out the generator information and list "Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate" as a constituent.[6]

  • Solid Waste Collection:

    • Carefully place any residual solid compound, contaminated weighing boats, and used filter papers directly into the designated solid hazardous waste container.[3]

    • Rationale: This prevents the generation of dust and cross-contamination of other waste streams.[3]

    • Avoid generating dust during transfer.[3][10]

  • Liquid Waste Collection:

    • Pour solutions containing the compound into the designated liquid hazardous waste container. This container must be specifically marked for Halogenated Organic Waste .[6]

    • CRITICAL: Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[6] Do not mix with incompatible waste streams like strong acids or oxidizers.[9]

  • Contaminated Materials and Glassware:

    • Dispose of all contaminated disposable items (e.g., nitrile gloves, pipette tips) in the solid hazardous waste container.[3]

    • Decontaminate non-disposable glassware by rinsing with a minimal amount of a suitable solvent (e.g., acetone).

    • Collect the initial rinsate as hazardous liquid waste and add it to the halogenated liquid waste container.[3]

  • Container Management:

    • Keep waste containers sealed at all times, except when adding waste.[6]

    • Store the sealed containers in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring they are in secondary containment.[6]

    • Once a container is full or waste is no longer being added, arrange for pickup by your institution's EHS department for final disposal at a licensed facility.[3]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination. The following steps apply to small, manageable laboratory spills. For large spills, evacuate the area and contact your institution's emergency response team.

  • Evacuate and Secure: Immediately alert others in the area and control entrance to the spill zone.[9]

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.

  • Don PPE: Before cleanup, don the full, appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled hazardous waste container.[9][10]

  • Decontaminate: Clean the spill area with a suitable solvent and cloth, collecting all cleanup materials as hazardous waste.

  • Prohibition: DO NOT wash spills into the sewer system, as the compound is considered toxic to aquatic life.[9]

Regulatory Compliance and Final Disposal

The disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA). As the generator, you are legally responsible for ensuring the waste is managed correctly.

  • Waste Classification: This material is classified as hazardous due to its likely toxicity and characteristics as a halogenated organic compound.[11]

  • Training: All personnel handling this waste must be trained on hazardous waste procedures and emergency response, in line with OSHA's standards.[12][13]

  • Final Disposal: The ultimate disposal must be conducted through a licensed hazardous waste contractor, which typically uses high-temperature incineration to destroy the compound and prevent its release into the environment.[3] Your institution's EHS department will manage this final step.

References

  • BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • ACTenviro. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Central Drug House (P) Ltd. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group, Inc. website.
  • Red Stag. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - Quinoline Yellow.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • U.S. Hazmat Rentals. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
  • BenchChem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • ChemicalBook. (2025, July 19). 8-Bromo-6-fluoroquinoline - Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline.
  • ChemScene. (n.d.). 3-Bromo-8-fluoro-6-methylquinoline.
  • National Center for Biotechnology Information. (n.d.). Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate.
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • University of Wisconsin-Madison. (2019, March 15). Appendix A: Disposal Procedures by Chemical. Retrieved from UW-Madison Office of Chemical Safety.
  • National Center for Biotechnology Information. (2022, May 2). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.

Sources

Personal protective equipment for handling Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Objective: This guide provides a rigorous safety and operational framework for handling Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate (CAS: 2306278-42-0). As a halogenated quinoline derivative, this compound presents specific risks related to skin sensitization, respiratory irritation, and potential mutagenicity common to the quinoline scaffold.

Scientific Directive: Treat this compound as a High-Potency Pharmacophore Intermediate . Do not rely solely on the absence of specific toxicological data; instead, adopt a "Precautionary Principle" approach based on Structure-Activity Relationships (SAR).

Table 1: Physicochemical Identity & Risk Profile
PropertySpecification
Chemical Name Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate
CAS Number 2306278-42-0
Molecular Formula C₁₁H₇BrFNO₂
Molecular Weight 284.08 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Low in water; Soluble in DMSO, DCM, Ethyl Acetate
Core Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
Special Note Suspected Mutagen: Quinolines can intercalate DNA. Handle with Genotoxic Precautions.

Hazard Identification & Risk Assessment

The "Why" Behind the Risk:

  • Respiratory: The quinoline nitrogen and ester functionality can irritate mucous membranes. Fine particulates (dust) are the primary vector for exposure during weighing.

  • Dermal: Halogenated aromatics (Bromine/Fluorine substituents) often enhance lipophilicity, increasing the rate of dermal absorption. Once absorbed, metabolic activation of the quinoline ring can lead to hepatotoxicity.

  • Ocular: Acidic hydrolysis products (if moisture is present) and the parent compound are severe eye irritants.

Personal Protective Equipment (PPE) Strategy

This protocol uses a 3-Layer Defense System designed to prevent exposure rather than just mitigate it.

Layer 1: Respiratory Protection (The Primary Barrier)
  • Requirement: Work must be performed inside a Chemical Fume Hood (Face velocity: 0.5 m/s).

  • PPE: If working with open powder outside a hood (strongly discouraged) or during spill cleanup, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.

    • Rationale: A standard N95 is insufficient for organic vapors potentially released during solvation. P100 protects against fine particulates; OV protects against solvent vapors used in processing.

Layer 2: Dermal Protection (The Contact Barrier)
  • Gloves: Double-Gloving Strategy is mandatory.

    • Inner Glove: 4 mil Nitrile (Disposable).

    • Outer Glove: 8 mil Nitrile or Laminate (Silver Shield®) if handling concentrated solutions (>0.5 M).

    • Rationale: Fluorinated compounds can degrade standard latex. Nitrile offers superior resistance to the halogenated structure.

  • Body: Tyvek® Lab Coat (or chemically resistant apron) over standard cotton lab coat.

    • Rationale: Cotton absorbs chemicals, keeping them against the skin. Tyvek repels dust and splashes.

Layer 3: Ocular Protection (The Critical Shield)
  • Requirement: Chemical Splash Goggles (Indirect Vent).

    • Note: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

Operational Handling Protocol

This workflow minimizes the "Time-at-Risk" (TaR) during the experimental cycle.

Step 1: Preparation & Weighing
  • Static Control: Use an anti-static gun on the weighing boat and spatula. Halogenated powders are often static-prone and can "jump" during transfer.

  • Containment: Place the analytical balance inside the fume hood. If this is not possible, use a Powder Containment Hood .

  • Transfer: Pre-weigh the solvent in the reaction vessel. Add the solid to the solvent to suppress dust generation immediately.

Step 2: Reaction Setup
  • Solvation: Dissolve in DCM or DMSO immediately. Once in solution, the inhalation risk from dust drops to zero, but the permeation risk (skin) increases.

  • Temperature: If heating is required, use a reflux condenser before starting the heat source to prevent vapor escape.

Step 3: Deactivation & Cleanup[2][3][4][5][6]
  • Surface Wipe: After handling, wipe all surfaces (balance, hood sash, bench) with a 10% Sodium Thiosulfate solution followed by ethanol.

    • Rationale: Thiosulfate helps neutralize potential alkylating agents, though simple solvent cleaning is often sufficient for this specific ester.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualization: Safe Handling Workflow

The following diagram illustrates the "Safe Loop" logic—ensuring containment is never broken from storage to disposal.

SafeHandling Storage Cold Storage (4°C, Desiccated) PPE_Donning Don PPE: Double Nitrile + Goggles + Lab Coat Storage->PPE_Donning Retrieve Weighing Weighing (Inside Fume Hood) PPE_Donning->Weighing Transfer Weighing->PPE_Donning Spill? Restart Solvation Solvation (Immediate Dust Suppression) Weighing->Solvation Add to Solvent Reaction Reaction / Usage Solvation->Reaction Process Waste Disposal (Halogenated Waste) Reaction->Waste Quench

Figure 1: The "Safe Loop" workflow ensures the compound is only exposed to the open environment when solvated or contained within the fume hood.

Emergency Response & Disposal

Spill Response
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • Clean:

    • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened) to immobilize powder, then scoop into a waste jar.

    • Solution Spill: Absorb with Vermiculite or Sand.[2] Do not use combustible materials (sawdust).

Disposal Protocol
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone/Methanol waste streams) as this increases disposal costs and complicates incineration.

  • Labeling: Clearly mark the waste container with "Contains Halogenated Quinolines - Toxic."

References

  • Sigma-Aldrich. (2024). Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate Product Page & CAS Data. Retrieved from

  • PubChem. (2024). Quinoline Derivative Safety Profile & GHS Classifications. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Toxic Chemicals. Retrieved from

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Halogenated Quinoline Hazards. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.